Albendazole

Catalog No.
S517841
CAS No.
54965-21-8
M.F
C12H15N3O2S
M. Wt
265.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole

CAS Number

54965-21-8

Product Name

Albendazole

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N

SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble
2.28e-02 g/L

Synonyms

Albendazole, Albendazole Monohydrochloride, Albendoral, Albenza, Andazol, Bendapar, Bilutac, Digezanol, Disthelm, Endoplus, Eskazole, Gascop, Lurdex, Mediamix V Disthelm, Metiazol, Monohydrochloride, Albendazole, SK and F 62979, SK and F-62979, SK and F62979, SKF 62979, SKF-62979, SKF62979, Valbazen, Zentel

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

CCCSC1=CC2=C(C=C1)N/C(=N/C(=O)OC)/N2

The exact mass of the compound Albendazole is 265.0885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublein water, 4.1x10+1 mg/l at 25 °c (est)2.28e-02 g/l1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758644. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

albendazole mechanism of action tubulin polymerization inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Albendazole, and particularly its active metabolite This compound sulfoxide (ABZSO), causes the degeneration of cytoplasmic microtubules by binding to the β-tubulin subunit of the tubulin dimer [1]. This binding overlaps the colchicine binding site (CBS) at the interface between α and β-tubulin [2]. By occupying this site, this compound inhibits the addition of soluble tubulin dimers to the growing polymer, thereby preventing microtubule polymerization [2] [3].

The table below summarizes the key molecular and cellular consequences of this mechanism:

Aspect of Mechanism Specific Detail Consequence
Primary Molecular Target β-tubulin subunit [1] Disruption of microtubule polymerization [1]
Binding Site Colchicine binding site (CBS) [2] Inhibition of microtubule assembly [2]
Cellular Processes Disrupted Nutrient uptake, motility, cell division [3] Immobilization and death of the parasite [1]
Secondary Metabolic Effects Impaired glucose uptake & utilization; inhibition of enzymes like malate dehydrogenase [1] Depletion of glycogen stores and reduced ATP production [1]

This mechanism is conserved across helminths, fungi, and protists like Giardia duodenalis [2]. In parasitic flatworms (cestodes), the tegument—the syncytial tissue that forms the parasite's outer layer—is highly sensitive to this compound. The drug disrupts the highly organized microtubule "bouquets" within the distal tegument, which are critical for transporting newly synthesized proteins from the cell bodies (cytons) to the parasite's surface [3].

Resistance Mechanisms

Resistance to this compound can occur through point mutations in the β-tubulin gene. A key mutation identified in Giardia duodenalis is E198K (a change from glutamic acid to lysine at position 198), which is located within the predicted benzimidazole binding site and confers this compound resistance [2]. This mirrors resistance mechanisms observed in helminths and fungi, where mutations at residues F167, E198, and F200 are common [2].

Experimental Evidence and Protocols

Research into this compound's mechanism often employs specific experimental protocols. Key findings from such studies are summarized below:

Experimental Context / Cell Type Key Finding Experimental Method(s) Used
General Antiparasitic Effect Selective degeneration of cytoplasmic microtubules in intestinal/tegument cells of helminths [1]. In vivo and in vitro parasitological studies.
Cestode Tegument (M. corti) Disruption of microtubule bouquets in distal tegument; reduced protein incorporation [3]. Immunofluorescence, metabolic labeling, western blot.
Paclitaxel-Resistant Human Ovarian Cancer Cells (1A9PTX22) Potent inhibition of tubulin polymerization & cell proliferation; IC~50~ of 351 nM [4]. MTT cell proliferation assay, tubulin polymerization assay, western blot, immunofluorescence.
Human Hepatocellular Carcinoma (HCC) Cells Suppression of cell growth in vitro and in vivo in mouse xenograft models [5]. [^3H]thymidine incorporation assay, cell viability assay, cell cycle analysis, in vivo xenograft studies.
Human Lymphocytes Cell cycle arrest in metaphase; induction of micronuclei & non-disjunction events [6] [7]. Lymphocyte culture, micronucleus (MN) assay, cytokinesis-block method.

The following diagram illustrates a typical experimental workflow for investigating this compound's effects on tubulin and cell proliferation in a laboratory setting, synthesizing methodologies from multiple studies [3] [4] [5]:

G Start Start Experiment CellPrep Cell Preparation (Culture parasites or mammalian cell lines) Start->CellPrep DrugTreat Drug Treatment (Expose cells to this compound/ABZSO) CellPrep->DrugTreat Analysis Post-Treatment Analysis DrugTreat->Analysis SubAnalysis Specific Analyses Analysis->SubAnalysis MTT Viability/Proliferation (MTT Assay) SubAnalysis->MTT TubulinAssay Tubulin Polymerization Assay (Western Blot) SubAnalysis->TubulinAssay IF Cytoskeleton Imaging (Immunofluorescence) SubAnalysis->IF CellCycle Cell Cycle Analysis (MN Assay/Flow Cytometry) SubAnalysis->CellCycle

Implications for Cancer Research

This compound's tubulin-disrupting mechanism has prompted investigation into its potential as an anticancer agent [1]. Research shows it inhibits proliferation of various cancer cells, including ovarian and hepatocellular carcinoma [4] [5]. Notably, this compound remains effective against paclitaxel-resistant ovarian cancer cells, suggesting it binds tubulin differently than taxanes and could overcome this resistance [4].

Important Considerations for Research

  • Specificity and Toxicity: While this compound has higher affinity for parasite tubulin, it also interacts with mammalian tubulin. This can cause side effects like leukopenia and alopecia in patients [1] and induces genotoxicity such as micronuclei formation and chromosome non-disjunction in human lymphocytes [6] [7].
  • Bioavailability: this compound has poor aqueous solubility. Administering it with a high-fat meal significantly improves its bioavailability, a critical factor for in vivo studies and clinical efficacy [1].

References

Metabolic Pathways and Enzymology of Albendazole Sulfoxide Formation

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole (ABZ) is a prodrug, and its anthelmintic efficacy is primarily dependent on its conversion to the active metabolite, this compound Sulfoxide (ABZSO) [1] [2] [3]. The subsequent formation of this compound Sulfone (ABZSO2) is an inactivation step [4]. The following diagram illustrates this primary metabolic pathway and the major enzymes involved.

albendazole_metabolism This compound Metabolic Pathway ABZ This compound (ABZ) Prodrug ABZSO This compound Sulfoxide (ABZSO) Active Metabolite ABZ->ABZSO S-Oxidation ABZSO2 This compound Sulfone (ABZSO2) Inactive Metabolite ABZSO->ABZSO2 S-Oxidation FMO Flavin-containing Monooxygenase (FMO) FMO->ABZSO CYP450 Cytochrome P450 (primarily CYP2J2, CYP3A4) CYP450->ABZSO CYP450->ABZSO2

The formation of the active metabolite ABZSO is catalyzed by two major enzyme systems: Flavin-containing Monooxygenase (FMO) and Cytochrome P450 (CYP450) enzymes [5] [2]. Research indicates that CYP2J2 and CYP3A4 are the predominant human CYP450 isoforms responsible for the sulfoxidation of this compound [5].

Key Enzymes in this compound Metabolism

The following table summarizes the roles of the major enzymes involved in ABZ metabolism. Note that CYP2J2 appears to be particularly significant in the initial activation step.

Enzyme Reaction Functional Role Tissue/Subcellular Location
FMO [5] [2] Sulfoxidation (ABZ → ABZSO) Primary activation Liver microsomes
CYP2J2 [5] Sulfoxidation (ABZ → ABZSO) Major CYP450 activator; also mediates hydroxylation Liver microsomes
CYP3A4 [5] [2] Sulfoxidation (ABZ → ABZSO) Secondary activation pathway Liver microsomes
CYP450 (Multiple) [5] [6] Sulfoxidation (ABZSO → ABZSO2) Inactivation Liver microsomes
CYP2C19 & CYP2J2 [5] Hydroxylation Forms hydroxythis compound Liver microsomes

Analytical Method for Quantifying ABZ and its Metabolites

A robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for pharmacokinetic studies. The following method, developed and validated for cattle plasma per EMA guidelines, provides a reference for simultaneous determination of ABZ and its metabolites [7].

Sample Preparation: Solid-Phase Extraction (SPE) is used for sample clean-up [7].

HPLC Conditions:

  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm)
  • Mobile Phase: Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6)
  • Flow Rate: 1.2 mL/min
  • Detection: PDA Detector at 292 nm
  • Run Time: ~10 minutes [7]

Method Performance (Validation Data):

Analyte Linear Range (µg/mL) LLOQ (µg/mL) LOD (µg/mL) Accuracy (% Recovery)
ABZ 0.025 - 2.0 0.025 0.006 101.6%
ABZSO 0.025 - 2.0 0.025 0.008 100.4%
ABZSO2 0.025 - 2.0 0.025 0.007 100.0%

Table based on data from [7]. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.

The experimental workflow for this analytical method is summarized below.

hplc_workflow HPLC Analysis Workflow Start Plasma Sample SPE Solid-Phase Extraction (SPE) Clean-up Start->SPE HPLC HPLC Analysis C18 Column, Gradient Elution SPE->HPLC Detection UV Detection at 292 nm HPLC->Detection Data Data Analysis & Quantification Detection->Data

Clinical and Pharmacological Implications

Understanding the formation and behavior of ABZSO is directly linked to clinical outcomes and safety.

  • Efficacy Correlation: A 2019 clinical study on neurocysticercosis patients found a positive association between high plasma levels of ABZSO and increased antiparasitic efficacy. Patients with the highest ABZSO plasma levels showed approximately a 2-fold increase in the proportion of cysts resolved compared to those with the lowest levels [6].
  • Drug-Drug Interactions: Coadministration of this compound with praziquantel can increase ABZSO plasma levels by up to 50%, enhancing efficacy [6]. Conversely, drugs that induce CYP450 enzymes (e.g., phenobarbital, phenytoin, rifampin, carbamazepine) can lower ABZSO concentrations by up to 50%, potentially leading to treatment failure [1] [6]. Coadministration with CYP450 inhibitors like cimetidine can increase ABZSO availability [1].
  • Bioavailability and Safety: ABZ has low and variable oral bioavailability, which is increased up to 5-fold when administered with a high-fat meal [1] [2]. The most common adverse effects of this compound therapy are headaches and elevated liver enzymes [1]. Liver function tests and CBC monitoring are recommended during treatment cycles due to the risk of hepatotoxicity and bone marrow suppression [1].

Key Takeaways for Research and Development

  • Focus on CYP2J2: The central role of CYP2J2 in the primary sulfoxidation and hydroxylation of this compound makes it a critical enzyme for understanding inter-individual variability and potential drug interactions [5].
  • Monitor Active Metabolite: For pharmacokinetic and bioequivalence studies, monitoring ABZSO levels is more informative than measuring the parent drug alone due to its role as the primary active agent [6] [3].
  • Standardize Analytical Methods: Employing validated, sensitive HPLC methods, like the one described, is essential for generating reliable and comparable data on ABZ and its metabolites across different studies [7].

References

Comprehensive Preclinical Review of Albendazole as an Anti-Cancer Agent: Mechanisms, Efficacy, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Repurposing for Oncology

This compound (ABZ) is a broad-spectrum benzimidazole carbamate anthelmintic that has been used clinically since 1982 for treating parasitic infections. In recent decades, drug repurposing has emerged as a promising strategy in oncology drug development, offering the advantage of utilizing compounds with already-established safety profiles and pharmacokinetic properties. This compound has attracted significant research interest due to its potent anti-proliferative properties observed across diverse cancer models. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's anti-cancer potential, detailing its multifaceted mechanisms of action, efficacy across cancer types, and experimental methodologies used in its evaluation.

The appeal of this compound as a repurposed oncology therapeutic stems from its favorable safety profile and low toxicity at conventional anthelmintic doses, though extended high-dose regimens require careful monitoring for potential hepatotoxicity and myelosuppression. Preclinical studies have consistently demonstrated that this compound exerts selective toxicity toward cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited clinically. This selective cytotoxicity, combined with its multi-target mechanisms, positions this compound as a promising candidate for oncology applications, particularly for aggressive cancers and those resistant to conventional therapies.

Mechanisms of Anti-Cancer Action

This compound exhibits multiple anti-cancer mechanisms that contribute to its efficacy across diverse cancer types, as summarized in the table below:

Table 1: Key Anti-Cancer Mechanisms of this compound

Mechanism Molecular Targets/Pathways Cellular Consequences
Microtubule Disruption β-tubulin polymerization inhibition [1] [2] G2/M cell cycle arrest [1] [3], altered tubulin distribution [1], impaired mitosis
Apoptosis Induction PARP cleavage [1], Bcl-2 family modulation [3], ROS generation [4] DNA fragmentation, caspase activation, mitochondrial membrane disruption
Anti-metastatic Effects Inhibition of migration machinery [1], EMT regulation Reduced cell migration [1] [4] and invasion, decreased metastasis
Anti-angiogenic Effects VEGF and HIF-1α suppression [1] Reduced tumor vasculature, impaired nutrient supply
Stemness Suppression NF-κB pathway inhibition [5] [6], ALDH+ population reduction Decreased cancer stem cell populations [5], enhanced drug sensitivity
Immunomodulation PD-L1 modulation [7], CD8+ T cell activation Enhanced anti-tumor immunity [7], synergy with immunotherapy
Microtubule Disruption and Cell Cycle Arrest

The primary mechanism of this compound's anti-cancer action is through disruption of microtubule polymerization. This compound preferentially binds to the colchicine-sensitive domain of β-tubulin, inhibiting microtubule formation and leading to mitotic arrest. This disruption causes cancer cells to accumulate in the G2/M phase of the cell cycle, as demonstrated in head and neck squamous cell carcinoma (HNSCC) models where this compound treatment significantly increased the proportion of cells in G2/M phase compared to untreated controls [1]. The microtubule destabilization further leads to altered tubulin distribution, characterized by perinuclear clumping and loss of normal cytoplasmic tubulin networks, ultimately triggering apoptotic pathways [1].

Apoptosis Induction Through Multiple Pathways

This compound induces programmed cell death through both intrinsic and extrinsic apoptotic pathways. In HNSCC models, this compound treatment resulted in dose-dependent PARP cleavage, a hallmark of apoptosis execution [1]. In prostate cancer models, this compound-induced apoptosis was mediated through reactive oxygen species (ROS) generation, with demonstrated decreases in antioxidant enzymes including catalase and glutathione peroxidase [4]. The role of ROS was confirmed through rescue experiments where antioxidants (glutathione and N-acetylcysteine) significantly attenuated this compound's cytotoxic effects [4]. In colon cancer models, this compound promoted apoptosis through modulation of RNF20-mediated monoubiquitination of histone H2B and suppression of anti-apoptotic Bcl-2 family transcription [3].

Stemness Suppression and Drug Resistance Reversal

A particularly promising aspect of this compound's mechanism is its ability to target cancer stem-like cells (CSCs) and reverse drug resistance. In multiple myeloma, this compound was shown to inhibit the NF-κB signaling pathway, reducing the population of ALDH-positive multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This effect resulted in overcoming bortezomib resistance, a significant clinical challenge in myeloma treatment [5]. Transcriptome analysis revealed that this compound treatment downregulated stemness-associated genes and NF-κB pathway components, providing a mechanistic basis for its ability to target the therapy-resistant stem cell compartment [6].

Preclinical Efficacy Across Cancer Types

This compound has demonstrated broad-spectrum anti-cancer activity across diverse in vitro and in vivo models, with quantitative efficacy data summarized in the table below:

Table 2: Preclinical Efficacy of this compound Across Cancer Types

Cancer Type Model System Key Findings Efficacy Metrics
Head & Neck Cancer 20 HNSCC cell lines (14 HPV-, 6 HPV+) [1] Preferential activity in HPV-negative lines HPV-: IC~50~ 152 nM avg (13/14 responsive); HPV+: 3/6 responsive [1]
Colon Cancer HT-29, HCT-116, DLD-1 cells; xenograft models; patient-derived organoids [3] Inhibition of proliferation, migration, invasion; chemosensitization Significant tumor growth inhibition in vivo; enhanced 5-FU/oxaliplatin sensitivity [3]
Multiple Myeloma ARP1, ANBL6, KMS11 cell lines; xenograft models [5] [6] Suppression of stemness; reversal of bortezomib resistance Reduced ALDH+ MMSCs; resensitized bortezomib-resistant cells [5]
Prostate Cancer PC3, DU145, LNCaP cell lines [4] Inhibition of proliferation, migration; ROS-mediated apoptosis Selective inhibition at non-toxic doses to normal cells; reduced colony formation [4]
Oncolytic Virus Therapy RM-1 (prostate) and GL261 (glioma) in immunocompetent mice [7] Enhanced CD8+ T cell activation and anti-tumor immunity Synergistic tumor reduction; increased CD8+ T infiltration and activation [7]
Selective Efficacy in Head and Neck Cancer Models

Comprehensive screening of 20 HNSCC cell lines revealed striking differences in this compound sensitivity based on HPV status. HPV-negative cell lines, which typically carry worse prognoses, showed significantly greater sensitivity to this compound with an average IC~50~ of 152 nM and 93% (13/14) of cell lines responding to treatment [1]. In contrast, only 50% (3/6) of HPV-positive cell lines were susceptible in the concentration range tested [1]. This selective efficacy against the more treatment-resistant HPV-negative subtype suggests this compound could address an important unmet clinical need. Beyond cytotoxicity, this compound significantly inhibited migration in susceptible cell lines, indicating potential anti-metastatic properties [1].

Efficacy in Colon Cancer Models and Chemosensitization

High-throughput screening of 1,600 FDA-approved drugs identified this compound as one of the most potent compounds against colon cancer cell growth [3]. This compound demonstrated robust efficacy in in vitro models (2D and 3D cultures), patient-derived organoids, and xenograft models [3]. Importantly, this compound sensitized chemoresistant CRC cells to conventional chemotherapeutics (5-fluorouracil and oxaliplatin), suggesting potential combination strategies for treating refractory disease [3]. Mechanistic studies revealed that this compound interferes with RNF20-mediated monoubiquitination of histone H2B and Eg5 protein expression, causing G2/M arrest and apoptosis [3].

Overcoming Therapy Resistance in Hematologic Malignancies

In multiple myeloma, this compound effectively suppressed proliferation and induced apoptosis in cell lines and primary patient samples while sparing normal peripheral blood mononuclear cells [5] [6]. This compound treatment significantly reduced the ALDH1+ stem-like cell population both in vitro and in vivo, directly targeting the cell population believed responsible for relapse and drug resistance [5]. Transcriptome analysis revealed that this compound inhibits the NF-κB pathway, a key signaling cascade associated with stemness maintenance and drug resistance in multiple myeloma [5] [6]. This mechanism underlies its ability to resensitize bortezomib-resistant cells to treatment [5].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

Standardized protocols for assessing this compound's effects on cancer cell viability include:

  • MTT Assay: Cells are seeded in 96-well plates (1.6×10⁴ cells/well) and allowed to adhere for 24 hours. After serum starvation for 24 hours, cells are treated with this compound (typically 0.1-10 μM) or vehicle control for 24 hours. MTT reagent (0.5 mg/mL) is added and incubated for 3 hours at 37°C. Formazan crystals are dissolved in DMSO, and absorbance is measured at 470 nm [4].

  • PrestoBlue Assay: Used for high-throughput screening, this fluorescent-based viability assay offers sensitivity and efficiency. Cells are treated with this compound for specified durations, followed by incubation with PrestoBlue reagent. Fluorescence or absorbance is measured to quantify viable cells [3].

  • Clonogenic Assay: For evaluating long-term effects, ~1,000 cells are seeded in 6-well plates and treated with this compound (0.1-0.5 μM) for 7-14 days, with medium changes every 3 days. Colonies are fixed, stained, and counted (>50 cells/colony) to determine surviving fractions [4].

Mechanistic Assays
  • Cell Cycle Analysis: Cells treated with this compound for 48 hours are fixed in ethanol, treated with RNase A, and stained with propidium iodide (50 μg/mL). DNA content is analyzed by flow cytometry to determine cell cycle distribution [3].

  • Apoptosis Detection: Using Annexin V-FITC/PI staining, cells are stained with both reagents and analyzed by flow cytometry. PI-/Annexin V+ cells indicate early apoptosis; PI+/Annexin V+ indicate late apoptosis [3].

  • ROS Measurement: Following this compound treatment, cells are incubated with ROS-sensitive fluorescent dyes (e.g., DCFH-DA). Fluorescence intensity is measured by flow cytometry or fluorescence microscopy. Specific inhibitors like diphenyleneiodonium chloride (DPI) can determine ROS sources [4].

  • Migration Assays:

    • Scratch Assay: Confluent cell monolayers are scratched with a pipette tip, treated with this compound, and migration into the wound is measured over 24-48 hours [1].
    • Transwell Assay: Cells are seeded in Matrigel-coated transwell inserts, and this compound is added to the medium. Migrated cells on the membrane underside are stained and counted after 24-48 hours [3].
In Vivo Evaluation
  • Xenograft Models: Immunodeficient mice are subcutaneously inoculated with cancer cells. When tumors reach 50-100 mm³, mice are randomized into treatment groups. This compound is typically administered orally (100-200 mg/kg) daily. Tumor volumes and body weights are measured regularly [3].

  • Immunocompetent Models: For combination studies with immunotherapies, immunocompetent mice bearing syngeneic tumors (e.g., RM-1 prostate cancer, GL261 glioma) are used. This compound is combined with oncolytic viruses or other immunotherapies, and immune cell infiltration is analyzed by flow cytometry [7].

Signaling Pathways and Molecular Mechanisms

The nuclear factor kappa B (NF-κB) signaling pathway represents one of the key mechanistic targets of this compound in multiple myeloma and other cancers. The following diagram illustrates this pathway and this compound's point of intervention:

G NF_kB_Inactive NF-κB Transcription Factor (Inactive in Cytoplasm) Complex NF-κB/IκB Complex NF_kB_Inactive->Complex  Binds IkB IκB Inhibitory Protein IkB->Complex  Binds Proteasome Proteasome Complex->Proteasome IκB Phosphorylation & Ubiquitination IkB_Degradation IκB Degradation Proteasome->IkB_Degradation NF_kB_Active NF-κB Transcription Factor (Active) IkB_Degradation->NF_kB_Active Releases NF-κB Nucleus Nucleus NF_kB_Active->Nucleus Translocates to Gene_Expression Stemness Gene Expression (MMSC Maintenance) Nucleus->Gene_Expression Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance This compound This compound Intervention This compound->Proteasome Inhibits Pathway

This compound inhibits NF-κB pathway activation, reducing cancer stemness and drug resistance.

In multiple myeloma, this compound's inhibition of the NF-κB pathway results in downregulation of stemness-associated genes and reduction of ALDH1+ multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This mechanism is particularly valuable for overcoming bortezomib resistance, as NF-κB activation represents a key resistance mechanism to proteasome inhibitors [5].

The following diagram illustrates this compound's induction of oxidative stress in cancer cells:

G This compound This compound Treatment ROS_Generation ROS Generation (NADPH Oxidase-Independent) This compound->ROS_Generation Antioxidant_Enzymes Suppression of Antioxidant Enzymes (Catalase, GPx1, GPx3) This compound->Antioxidant_Enzymes CISD2 Decreased CISD2 Expression (Redox Regulation) This compound->CISD2 Oxidative_Stress Oxidative Stress Accumulation ROS_Generation->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Reduced Defense CISD2->Oxidative_Stress Impaired Regulation Wnt_Pathway Wnt/β-Catenin Pathway Inhibition Oxidative_Stress->Wnt_Pathway Apoptosis Mitochondrial Apoptosis Activation Oxidative_Stress->Apoptosis Cell_Death Cancer Cell Death Wnt_Pathway->Cell_Death Decreased Survival Signaling Apoptosis->Cell_Death

This compound induces oxidative stress through ROS generation and antioxidant suppression.

In prostate cancer models, this compound triggers reactive oxygen species (ROS) generation through non-NADPH oxidase-dependent mechanisms [4]. Simultaneously, it downregulates key antioxidant enzymes (catalase, glutathione peroxidases) and CISD2, a regulator of antioxidant activity, leading to irreversible oxidative stress that triggers apoptosis [4]. This oxidative stress also inhibits the Wnt/β-catenin pathway, further reducing survival signaling in cancer cells [4].

Conclusion and Future Directions

The collective preclinical evidence positions this compound as a promising repurposed anti-cancer agent with multiple advantageous characteristics. Its multi-mechanistic action targeting microtubules, apoptosis pathways, cancer stemness, and oxidative stress regulation provides a comprehensive anti-cancer approach that may help overcome drug resistance. The selective cytotoxicity toward cancer cells while sparing normal cells suggests a favorable therapeutic window, though extended high-dose regimens will require careful safety monitoring.

Future research should focus on:

  • Advanced formulation development to overcome this compound's poor aqueous solubility and limited oral bioavailability, which currently constrain its clinical translation for oncology [8]. Nanoformulations like stearyl amine-modified elastic cerosomes show promise in enhancing delivery and anti-tumor efficacy [8].

  • Rational combination strategies with conventional chemotherapeutics, targeted therapies, and immunotherapies. The demonstrated synergy with oncolytic virus M1 [7] and ability to resensitize resistant cells to bortezomib [5] and conventional chemotherapy [3] provide strong rationale for such approaches.

  • Biomarker identification to predict which patients and cancer subtypes are most likely to respond to this compound therapy. The differential sensitivity between HPV-negative and positive HNSCC [1] suggests such biomarkers exist.

  • Advanced preclinical models including patient-derived xenografts and organoid systems that better recapitulate human cancer biology to strengthen the translational potential of findings.

References

Comprehensive Technical Guide to Albendazole: Spectrum of Activity, Mechanisms, and Analytical Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively in human and veterinary medicine for treating parasitic worm infections. First approved in the United States in 1996, this compound has become a cornerstone in the management of both common intestinal helminths and serious tissue-dwelling parasitic infections [1] [2]. The drug exhibits a unique pharmacological profile with multiple mechanisms of action against susceptible parasites, primarily through its inhibition of microtubule polymerization. This compound is characterized by its poor aqueous solubility (0.2 μg/mL at 25°C) and belongs to Biopharmaceutical Classification System (BCS) Class II, demonstrating high permeability but low solubility, which significantly impacts its bioavailability and has prompted development of novel formulations to enhance its therapeutic efficacy [3] [2].

Mechanism of Action: Multimodal Antiparasitic Activity

This compound exerts its anthelmintic effects through several interconnected biochemical pathways that collectively lead to parasite immobilization and death.

Primary Mechanism: Microtubule Inhibition

The principal mechanism of action involves the selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and their larval forms [2]. The active metabolite, This compound sulfoxide, binds to the beta-tubulin subunit of the parasite's microtubules, inhibiting the polymerization process that is essential for microtubule formation [4] [2]. This binding disrupts crucial cellular functions including:

  • Cytoskeletal integrity maintenance
  • Intracellular transport systems
  • Cell division and reproduction

Microtubule disruption has particularly severe consequences for parasite glucose uptake, as the cellular machinery responsible for nutrient absorption becomes compromised.

Secondary Metabolic Effects

At higher concentrations, this compound initiates a cascade of metabolic disturbances within susceptible parasites [2]:

  • Impaired glucose uptake through direct inhibition of cellular transport mechanisms
  • Depletion of glycogen stores as parasites exhaust energy reserves
  • Inhibition of mitochondrial enzymes, particularly malate dehydrogenase in the Krebs cycle
  • Reduced ATP production leading to energy depletion
  • Paralytic immobilization followed by eventual death

The differential binding affinity to parasite versus mammalian tubulin explains this compound's selective toxicity, though at high doses, mammalian microtubule function can also be affected, particularly in rapidly dividing cells such as bone marrow precursors [2].

G This compound This compound ABSO This compound Sulfoxide (ABSO) Active Metabolite This compound->ABSO TubulinBinding Binding to Parasite Beta-Tubulin ABSO->TubulinBinding MicrotubuleDisruption Inhibition of Microtubule Polymerization TubulinBinding->MicrotubuleDisruption CellularEffects Cellular Dysfunction MicrotubuleDisruption->CellularEffects GlucoseUptake Impaired Glucose Uptake CellularEffects->GlucoseUptake MetabolicEffects Metabolic Collapse ImmobilizationDeath Paralytic Immobilization & Death MetabolicEffects->ImmobilizationDeath EnergyDepletion Energy Depletion (Reduced ATP) EnergyDepletion->MetabolicEffects EnergyDepletion->ImmobilizationDeath GlycogenDepletion Glycogen Store Depletion GlucoseUptake->GlycogenDepletion EnzymeInhibition Inhibition of Mitochondrial Enzymes (Krebs Cycle) GlucoseUptake->EnzymeInhibition GlycogenDepletion->EnergyDepletion EnzymeInhibition->EnergyDepletion

This compound's multimodal mechanism leads to parasitic death through microtubule disruption and metabolic collapse.

Comprehensive Spectrum of Activity

This compound demonstrates efficacy against a broad range of nematodes, cestodes, and other parasites, with varying treatment regimens required for different parasitic infections.

FDA-Approved Indications

The United States Food and Drug Administration has approved this compound for two primary tissue-dwelling parasitic infections [1] [2]:

  • Parenchymal Neurocysticercosis: Caused by larval forms of the pork tapeworm, Taenia solium
  • Cystic Hydatid Disease: Affecting liver, lung, and peritoneum, caused by larval form of dog tapeworm, Echinococcus granulosus

For these serious systemic infections, this compound is administered in prolonged, cyclic regimens with weight-based dosing and monitoring due to the potential for serious adverse effects.

Off-Label and International Uses

Beyond its FDA-approved indications, this compound is widely used globally for numerous intestinal helminth infections, often administered as single-dose or short-course therapy [2] [5]:

Table: Spectrum of Activity Against Intestinal Helminths

Parasite Common Name Dosing Regimen Treatment Duration
Ascaris lumbricoides Roundworm 400 mg single dose 1 day
Ancylostoma duodenale, Necator americanus Hookworm 400 mg single dose 1 day
Trichuris trichiura Whipworm 400 mg single dose 1-3 days
Enterobius vermicularis Pinworm 400 mg single dose 1 day
Strongyloides stercoralis Threadworm 400 mg twice daily 3-7 days
Taenia spp. Tapeworm 400 mg daily 3 days
Hymenolepis nana Dwarf tapeworm 400 mg daily 3 days
Giardia duodenalis Giardiasis 400 mg daily 5 days
Investigational Applications

Recent research has explored potential applications of this compound beyond its traditional antiparasitic use:

  • Cancer Therapy Investigations: this compound has demonstrated anticancer properties in vitro and in animal models against various solid tumors including breast, colorectal, ovarian, and prostate cancers [2]. The mechanism appears related to its tubulin-binding properties, which may disrupt microtubule function in rapidly dividing tumor cells.
  • Novel Formulations: Research continues into advanced drug delivery systems including self-microemulsifying drug delivery systems (SMEDDS) to overcome this compound's poor solubility and bioavailability limitations [3].

Pharmacokinetics and Metabolism

This compound displays complex pharmacokinetics characterized by extensive first-pass metabolism and low systemic exposure of the parent compound [6] [2].

Absorption and Distribution

Due to its poor aqueous solubility, this compound is minimally absorbed from the gastrointestinal tract, with absolute bioavailability of approximately 20-30% in rats and less than 5% in humans [3]. Administration with a high-fat meal significantly enhances absorption, increasing bioavailability up to 5-fold compared to fasting conditions [1] [2]. This food effect is clinically significant and emphasized in prescribing guidelines.

Metabolism and Metabolites

This compound undergoes rapid and extensive hepatic metabolism, primarily through oxidation to its key active metabolite [6] [2]:

Table: this compound Metabolic Pathway

Compound Metabolic Status Key Characteristics Clinical Significance
This compound Parent drug Poor solubility, minimal systemic exposure Prodrug with limited direct activity
This compound Sulfoxide (ABZ-SO) Primary metabolite Active metabolite, asymmetric sulfur center Principal therapeutic agent in systemic infections
This compound Sulfone (ABZ-SO₂) Secondary metabolite Inactive compound Terminal oxidation product
(+)-Albendazole Sulfoxide Enantiomer Active form Contributes to anthelmintic efficacy
(-)-Albendazole Sulfoxide Enantiomer Active form Contributes to anthelmintic efficacy

The conversion to this compound sulfoxide occurs primarily in the liver and intestinal mucosa, with this active metabolite reaching plasma concentrations substantially higher than the parent compound [6]. This compound sulfoxide has a plasma half-life of approximately 8.5 hours and is further oxidized to the inactive sulfone metabolite [5].

Metabolic Pathway Visualization

G This compound This compound Oxidation Oxidation This compound->Oxidation First-Pass Metabolism (Liver/Intestine) ABSO This compound Sulfoxide (ABSO) Active Metabolite FurtherOxidation FurtherOxidation ABSO->FurtherOxidation  CYP450-Mediated  Oxidation ChiralSeparation ChiralSeparation ABSO->ChiralSeparation  Chiral Center  at Sulfur Atom ABSO2 This compound Sulfone (ABSO₂) Inactive Metabolite EnantiomerPlus (+)-ABSO Active Enantiomer EnantiomerMinus (-)-ABSO Active Enantiomer Oxidation->ABSO FurtherOxidation->ABSO2 ChiralSeparation->EnantiomerPlus ChiralSeparation->EnantiomerMinus

This compound metabolic pathway showing conversion to active sulfoxide metabolite and enantiomers.

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites requires sophisticated analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method.

HPLC Analysis of this compound and Metabolites

Several HPLC methods have been developed for the quantitative determination of this compound and its main metabolites in plasma and pharmaceutical formulations [6]. Key methodological considerations include:

  • Sample Preparation: Traditional methods often require complex extraction procedures with organic solvents, followed by evaporation and redissolution steps. Recent approaches aim to simplify these processes [6].
  • Detection Limits: Quantitation limits as low as 5 ng/mL for this compound and 10 ng/mL for its metabolites have been achieved, with signal-to-noise ratios of 5:1 as the quantification threshold [6].
  • Chromatographic Conditions: Reverse-phase C18 columns with mobile phases containing acetonitrile, methanol, and aqueous components with pH adjustment provide optimal separation [6].
Stability-Indicating HPLC Method for Combination Products

For complex veterinary formulations containing multiple anthelmintics, a recently developed stability-indicating HPLC-DAD method enables simultaneous quantification of this compound in combination with other drugs [7]:

Table: HPLC Parameters for this compound Combination Analysis

Parameter Specification Notes
Stationary Phase Zorbax C18 (4.6 × 250 mm, 5 µm) Reverse-phase column
Mobile Phase 1 mL Triethylamine/L water, pH 3.5 (glacial acetic acid):Acetonitrile (20:80, v/v) Isocratic elution
Flow Rate 2 mL/min Constant flow
Detection DAD at 210 nm Maximum sensitivity wavelength
Linearity Range 15.15 - 93.75 μg/mL for this compound R² > 0.999
Run Time ~10 minutes Efficient separation

This method successfully separates this compound from abamectin, levamisole HCl, and closantel in Q-DRENCH oral suspension, demonstrating specificity in the presence of degradation products formed under stress conditions (photo, thermal, acidic, basic, and oxidative) [7].

Resistance Mechanisms and Emerging Challenges

Benzimidazole resistance has become a significant concern in veterinary parasites and is emerging in human parasites, threatening the long-term utility of this drug class.

Genetic Basis of Resistance

The primary mechanism of this compound resistance involves mutations in parasite beta-tubulin genes that alter drug binding affinity [4]:

  • ben-1 Gene Mutations: In C. elegans, loss-of-function mutations in the ben-1 gene confer almost complete resistance to this compound [4]
  • Orthologous Mutations in Parasites: Resistance-associated single nucleotide polymorphisms at codons 134, 167, 198, and 200 in beta-tubulin genes of parasitic nematodes [4]
  • F200Y (Phe-Tyr) Substitution: The most characterized resistance mutation, thought to directly interfere with drug binding to beta-tubulin [4]
Additional Resistance Factors

Beyond primary tubulin mutations, several factors contribute to treatment failure and emerging resistance:

  • Polygenic Resistance: Genome-wide association studies in wild C. elegans populations have identified multiple genomic loci independent of ben-1 associated with benzimidazole resistance [4]
  • Metabolic Adaptations: Changes in drug metabolism or efflux mechanisms may contribute to reduced susceptibility
  • Treatment Compliance Issues: Incomplete dosing regimens in mass drug administration programs may select for resistant parasites

Future Perspectives and Research Directions

The evolving landscape of this compound research focuses on addressing limitations and expanding applications:

  • Novel Formulation Strategies: Advanced delivery systems including self-microemulsifying drug delivery systems (SMEDDS) show promise in enhancing bioavailability. Recent studies demonstrate that SMEDDS chewable tablets increase the area under the curve (AUC) of this compound by 1.3-fold compared to conventional tablets [3]
  • Combination Therapies: Co-administration with other agents such as ivermectin demonstrates superior efficacy against Trichuris trichiura compared to this compound monotherapy, with cure rates of 65.8% versus 13.4% in clinical trials [2]
  • Therapeutic Repurposing: Investigation of this compound as an anticancer agent continues, with nanoformulations and targeted delivery approaches being explored to enhance efficacy while minimizing systemic toxicity [2]

Conclusion

References

albendazole first-pass metabolism cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

CYP Enzymes in Albendazole Metabolism

This compound (ABZ) is rapidly metabolized in the liver through two primary oxidation pathways [1] [2] [3]. The table below summarizes the key cytochrome P450 enzymes involved.

Metabolic Pathway Primary CYP Enzyme(s) Contribution Notes Key Evidence
S-oxidation to this compound Sulfoxide (ABZSO) CYP3A4, CYP2J2, FMO ABZSO is the primary pharmacologically active metabolite [1] [2] [3]. Metabolite formation in recombinant enzymes and HLMs; correlation analysis [1].
Further S-oxidation to this compound Sulfone (ABZSO2) CYP1A2, CYP3A4 ABZSO2 is considered an inactive metabolite [2] [4]. Correlation with antipyrine clearance (CYP marker) in patients [4].
Hydroxylation to hydroxythis compound CYP2J2 Predominant enzyme for ABZ hydroxylation [1]. Recombinant enzyme activity & correlation in HLMs [1].
Hydroxylation to hydroxyfenbendazole CYP2C19, CYP2J2 Major enzymes for this analogous benzimidazole [1]. Recombinant enzyme activity & correlation in HLMs [1].

This metabolic network can be visualized in the following pathway diagram.

albendazole_metabolism This compound Metabolic Pathway cluster_enzymes Primary Catalytic Enzymes ABZ This compound (ABZ) ABZSO This compound Sulfoxide (ABZSO) ABZ->ABZSO S-oxidation OH_ABZ Hydroxythis compound (OH-ABZ) ABZ->OH_ABZ Hydroxylation CYP2J2 CYP2J2 ABZ->CYP2J2 CYP3A4_FMO CYP3A4 / FMO ABZ->CYP3A4_FMO CYP2C19 CYP2C19 ABZ->CYP2C19 ABZSO2 This compound Sulfone (ABZSO2) ABZSO->ABZSO2 S-oxidation CYP1A2_3A4 CYP1A2 / CYP3A4 ABZSO->CYP1A2_3A4 CYP2J2->OH_ABZ CYP3A4_FMO->ABZSO CYP1A2_3A4->ABZSO2

This compound is metabolized via multiple CYP-dependent pathways. ABZSO is the active metabolite.

Quantitative Kinetic Data

The catalytic efficiency of different recombinant human CYP enzymes in the hydroxylation of this compound and its analog, fenbendazole, is quantified below [1].

P450 Enzyme This compound Hydroxylation Rate (μl/min/pmol P450) Fold Difference vs. Others Fenbendazole Hydroxylation Rate (μl/min/pmol P450) Fold Difference vs. CYP2D6
CYP2J2 0.34 3.9× >CYP2C19; 8.1× >CYP2E1 1.94 8.4× >CYP2D6
CYP2C19 0.087 -- 2.68 11.7× >CYP2D6
CYP2E1 0.042 -- -- --
CYP2D6 -- -- 0.23 --

Key Experimental Methodologies

The findings summarized above are derived from standard in vitro drug metabolism techniques. The workflow for identifying and characterizing the involved CYP isoforms typically follows a multi-step approach, as visualized below.

experimental_workflow CYP Isoform Identification Workflow Step1 Incubation with Human Liver Microsomes (HLMs) Step2 Recombinant CYP Screening Step1->Step2 Step3 Correlation Analysis Step2->Step3 Step4 Chemical Inhibition Studies Step3->Step4 Step5 Data Integration & Conclusion Step4->Step5

A standard workflow for identifying drug-metabolizing CYP isoforms using in vitro methods.

  • Recombinant CYP Screening: Incubate the substrate (e.g., this compound) with a panel of individual recombinant human CYP isoforms (e.g., Supersomes). Measure metabolite formation rates to identify which specific enzymes can catalyze the reaction. This provides direct evidence of enzymatic activity [1].
  • Correlation Analysis: Use a bank of HLMs from multiple donors (e.g., n=14) with pre-characterized activities for various CYP isoforms. The rate of metabolite formation in each microsomal sample is correlated with the known marker enzyme activities. A strong correlation suggests involvement of that specific CYP enzyme in the metabolic pathway [1].
  • Chemical Inhibition Studies: Incubate the substrate with HLMs in the presence of selective chemical inhibitors for specific CYP isoforms (e.g., ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a particular inhibitor implicates that enzyme in the pathway [1].

Clinical and Research Implications

  • Drug-Drug Interactions (DDIs): Coadministration of this compound with strong CYP inducers (e.g., rifampin, carbamazepine, phenytoin) can reduce plasma levels of its active metabolite, ABZSO, potentially compromising therapeutic efficacy. Conversely, CYP inhibitors like cimetidine can increase ABZ exposure [5] [6].
  • Inter-individual Variability: Polymorphisms in genes like CYP2C19 (a key enzyme for hydroxylation) can contribute to variability in this compound metabolism and treatment response among different individuals [1].
  • Induction Potential: Preclinical studies in rats indicate that this compound treatment can induce the activity and protein expression of CYP1A1/2 and, to a lesser extent, CYP2B. The clinical relevance of this auto-induction in humans requires further investigation [2].

References

Albendazole Historical Development and Approval Timeline

Author: Smolecule Technical Support Team. Date: February 2026

Year Milestone Key Event / Significance
1975 Discovery Created by scientists at Smith, Kline and French laboratories [1].
1980s-1990s Regulatory Approvals Approved for hydatid disease and neurocysticercosis by the FDA [2] [3].
2018-present Combination Therapy Development Albendazole-ivermectin fixed-dose combination demonstrates superior efficacy against Trichuris trichiura compared to this compound alone [4] [5].
2024 New Formulation Approval First chewable this compound tablet (400mg) from Mepro Pharmaceuticals receives WHO prequalification, enhancing treatment for children [6].
2025 (Jan) Regulatory Milestone (EU) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion for ivermectin/albendazole fixed-dose combination to treat soil-transmitted helminths and lymphatic filariasis [4].

Expanded Applications and Current Research

This compound's development continues, with research exploring new therapeutic areas and optimizing existing treatments.

  • Mechanism of Action: this compound's primary metabolite, This compound sulfoxide, causes selective degeneration of cytoplasmic microtubules in parasitic worms by binding to the beta-tubulin subunit and inhibiting tubulin polymerization. This disrupts cellular processes, impairs glucose uptake, and depletes glycogen stores. At high concentrations, it inhibits key metabolic enzymes like malate dehydrogenase, leading to reduced ATP production, immobilization, and death of the parasite [2] [3].
  • Drug Repurposing in Oncology: Preclinical studies indicate this compound exhibits anticancer properties. Research in multiple myeloma models shows it inhibits the NF-κB signaling pathway, overcomes tumor stemness, and reverses resistance to the chemotherapeutic drug bortezomib [7] [2]. Its toxicity to cancer cells is linked to its foundational mechanism of microtubule disruption [2].
  • Combination Therapies for Enhanced Efficacy: Fixed-dose co-formulations of this compound and ivermectin represent a significant advancement. The two drugs act synergistically: ivermectin paralyzes parasites by targeting neuromuscular functions, while this compound disrupts their metabolism and microtubular structure [4]. This approach is particularly effective against soil-transmitted helminths like Trichuris trichiura (whipworm), where this compound monotherapy has lower efficacy [5].

The following diagram illustrates the synergistic mechanism of the this compound-ivermectin combination therapy.

G Start This compound-Ivermectin Combination Therapy ABZ This compound (ABZ) Start->ABZ IVM Ivermectin (IVM) Start->IVM Meta Metabolized to This compound Sulfoxide ABZ->Meta IVM_Mechanism • Agonist of glutamate-gated  chloride channels • Causes paralysis IVM->IVM_Mechanism ABZ_Mechanism • Inhibits tubulin polymerization • Disrupts microtubules • Depletes cellular energy Meta->ABZ_Mechanism Outcome Synergistic Effect: Immobilization and Death of Parasite ABZ_Mechanism->Outcome IVM_Mechanism->Outcome

Technical and Regulatory Considerations

For researchers, several technical aspects are critical in this compound's application and development.

  • Pharmacokinetics and Bioavailability: this compound has low aqueous solubility and poor oral bioavailability (<5%) [4]. Administration with a high-fat meal significantly enhances absorption [2] [3]. Its active metabolite, this compound sulfoxide, is primarily metabolized by the liver via the cytochrome P450 system, with an elimination half-life of 8-12 hours [4] [2].
  • Adverse Effects and Monitoring: Common adverse effects include headaches, abdominal pain, nausea, vomiting, and elevated liver enzymes [2]. Rare but serious side effects can involve bone marrow suppression (leukopenia, pancytopenia) [4] [2]. Monitoring recommendations include:
    • Complete Blood Count (CBC) with differential
    • Liver function tests at the start of therapy and every two weeks during each 28-day treatment cycle [2].
  • Clinical Trial Landscape: As of recent data, this compound is involved in numerous clinical trials, including 7 in Phase 1, 42 in Phase 2, 30 in Phase 3, and 30 in Phase 4 [3]. Research focuses on new formulations (like micro-emulsions to improve solubility), combination therapies, and repurposing for new indications [2] [8].

This compound's journey from a foundational antiparasitic to a drug with modern combinatorial and repurposing applications demonstrates its continued scientific and clinical relevance.

References

Comprehensive Technical Guide: Albendazole Tissue Distribution and Elimination Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacokinetic Overview

Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively for treating parasitic infections caused by cestodes, trematodes, and nematodes. Its clinical effectiveness depends not only on its mechanism of action but also on its unique pharmacokinetic properties, particularly its tissue distribution and elimination characteristics. This compound is characterized by low aqueous solubility and consequently exhibits poor oral bioavailability of less than 5% in humans when administered alone [1] [2]. This limitation is clinically managed through co-administration with fatty meals, which can enhance absorption by up to five-fold compared to fasting conditions [1].

The drug undergoes rapid first-pass metabolism in the liver, where it is converted primarily to its active metabolite, this compound sulfoxide (ABZSO), which is further metabolized to this compound sulfone (ABZSO2) and other oxidative metabolites [3] [2]. The systemic exposure to the parent drug is generally low, with this compound sulfoxide being the primary circulating active moiety responsible for therapeutic effects against systemic parasitic infections [1]. Understanding the disposition characteristics of this compound is particularly important for optimizing its efficacy against tissue-dwelling parasites while minimizing potential toxicities to human hosts.

Quantitative Tissue Distribution Profiles

Distribution Patterns Across Tissues

Research on Yellow River carp (Cyprinus carpio haematopterus) conducted in 2025 provides detailed quantitative insights into the tissue distribution of this compound and its metabolites following a single oral administration of 12 mg/kg body weight. The study revealed marked tissue-specific variations in drug concentration, with the highest levels observed in metabolically active tissues and those involved in excretion [4].

Table 1: Maximum Concentration (Cmax) of this compound Across Tissues in Yellow River Carp

Tissue Cmax (μg/mL or μg/g)
Intestine 3.34
Liver 2.42
Gills 1.71
Kidney 1.61
Bile 1.01
Plasma 0.70
Skin-on Muscle 0.65

Table 2: Maximum Concentration (Cmax) of this compound Sulfoxide Across Tissues

Tissue Cmax (μg/mL or μg/g)
Bile 3.78
Kidney 1.89
Liver 1.54
Intestine 1.13
Gills 0.89
Skin-on Muscle 0.76
Plasma 0.46

The distribution data demonstrates several important patterns. The elevated concentrations of this compound in the liver and kidney suggest these organs serve as primary sites for metabolism and elimination [4]. The notably high concentration of this compound sulfoxide in bile (3.78 μg/mL or μg/g) indicates biliary excretion is a significant pathway for this metabolite [4]. The prolonged elimination half-life of this compound across tissues, particularly in skin-on muscle (37.92 hours), liver (32.07 hours), and gills (31.92 hours), demonstrates the drug's tendency to persist in tissues much longer than in plasma (19.86 hours) [4].

Implications for Drug Efficacy and Residue Depletion

The tissue distribution profile has direct clinical relevance for treating various parasitic infections. The effective drug concentrations in liver and lung tissues support this compound's efficacy against hydatid disease caused by Echinococcus granulosus larvae in these organs [2]. The differential distribution between parent drug and metabolites across tissues informs residue depletion studies for food-producing animals, with withdrawal periods varying based on the marker residue selected (7 days using EU MRL standards versus no withdrawal period using Chinese standards for Yellow River carp) [4].

Elimination Pathways and Metabolic Fate

The elimination of this compound involves complex metabolic pathways and multiple excretion routes that contribute to its overall clearance from the body. The process begins with hepatic metabolism, proceeds through systemic circulation, and ends with excretion via biliary and renal routes.

G This compound This compound First-Pass Metabolism First-Pass Metabolism This compound->First-Pass Metabolism Hepatic CYP Enzymes (FMO, CYP3A, CYP1A1) ABZ Sulfoxide\n(Primary Metabolite) ABZ Sulfoxide (Primary Metabolite) First-Pass Metabolism->ABZ Sulfoxide\n(Primary Metabolite) ABZ Sulfone ABZ Sulfone ABZ Sulfoxide\n(Primary Metabolite)->ABZ Sulfone Further Oxidation (CYP1A1) Other Oxidized Metabolites Other Oxidized Metabolites ABZ Sulfoxide\n(Primary Metabolite)->Other Oxidized Metabolites Biliary Excretion Biliary Excretion ABZ Sulfoxide\n(Primary Metabolite)->Biliary Excretion Main Pathway Renal Excretion Renal Excretion ABZ Sulfoxide\n(Primary Metabolite)->Renal Excretion Minor Pathway (<1% of dose)

This compound elimination follows a multi-step process beginning with hepatic metabolism and proceeding through specific excretion routes. The primary metabolic conversion involves oxidation to the active sulfoxide metabolite, followed by further oxidation to inactive forms that are eliminated from the body.

Metabolic Pathways and Enzymology

This compound undergoes extensive hepatic metabolism primarily through oxidation reactions. The initial S-oxidation to this compound sulfoxide (ABZSO) is mediated by both flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes, particularly CYP3A isoforms [5]. This primary metabolite is then further oxidized to this compound sulfone (ABZSO2), a reaction primarily catalyzed by CYP1A1 enzymes [5]. Research in rat models has demonstrated that this compound treatment can significantly induce cytochrome P450 enzymes, particularly CYP1A1 and CYP2B subfamilies, which may potentially influence the metabolism of concurrently administered drugs [5].

The metabolite profile contributes significantly to therapeutic and toxicological outcomes. This compound sulfoxide serves as the primary active metabolite against systemic parasitic infections, while this compound sulfone is considered pharmacologically inactive [5]. The embryotoxicity of this compound in rats has been attributed specifically to the sulfoxide metabolite rather than the parent compound or sulfone derivative [5].

Excretion Routes and Clearance Parameters

The elimination half-life of this compound sulfoxide in humans ranges between 8-12 hours following a single 400 mg dose [3] [2]. The biliary system serves as the major excretion pathway for this compound and its metabolites, with biliary concentrations of this compound sulfoxide comparable to plasma levels [3]. This accounts for the high concentrations observed in bile in tissue distribution studies [4]. In contrast, renal excretion represents a minor elimination pathway, with less than 1% of the administered dose recovered in urine as this compound sulfoxide [3]. The species-dependent variations in excretion are noteworthy, with ruminants primarily excreting the drug through kidneys, while humans eliminate it mainly via bile duct [6].

Molecular Mechanisms of Action and Cellular Targets

At the molecular level, this compound exerts its anthelmintic effects through specific interactions with parasite cytoskeletal components and disruption of essential cellular processes. The primary mechanism involves binding to beta-tubulin subunits of parasitic microtubules, inhibiting their polymerization and assembly [7] [3] [2]. This interaction occurs at the colchicine-sensitive site of tubulin, preventing the formation of microtubules essential for numerous cellular functions [3].

Recent research using the model cestode Mesocestoides corti has revealed that the tegumental tissue of parasitic flatworms represents a particularly sensitive target for this compound [7]. The tegument contains highly organized microtubule bouquets that radiate from cytoplasmic bridges and are essential for intracellular transport and protein turnover [7]. At therapeutically relevant concentrations, this compound specifically disrupts tegumental microtubules, leading to impaired protein transport from cytons to the distal tegument and reduced incorporation of newly synthesized proteins into the tegumental surface [7].

Beyond its effects on microtubules, this compound causes metabolic disruption in parasites through several secondary mechanisms. The drug impairs glucose uptake and depletes glycogen stores by disrupting microtubule-dependent transport processes [3] [2]. At higher concentrations, this compound inhibits mitochondrial enzymes in the Krebs cycle, particularly fumarate reductase, reducing ATP production and causing energy depletion [3]. Recent evidence also indicates that this compound induces a global decrease in protein synthesis in cestodes, independent of the unfolded protein response, which may contribute to its anthelmintic efficacy [7].

Administration Protocols and Clinical Considerations

Dosing Strategies and Bioavailability Enhancement

The administration of this compound with food is a critical factor in optimizing its therapeutic efficacy, particularly for systemic parasitic infections. A 2021 study demonstrated that a high-fat meal (approximately 50 g of fat) doubles the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of both this compound and this compound sulfoxide compared to a low-fat breakfast [1]. This enhancement is attributed to improved drug solubility and lymphatic transport, bypassing some first-pass metabolism [1] [2].

For systemic infections such as neurocysticercosis or hydatid disease, administration with a high-fat meal is essential to achieve therapeutic drug concentrations at the site of infection [1] [2]. In contrast, for intraluminal intestinal infections, administration on an empty stomach may be preferable to maximize drug exposure within the gastrointestinal lumen [2]. The dosing schedule typically involves repeated administration due to the drug's short half-life, with common regimens ranging from 400 mg single dose for intestinal nematodes to 400 mg twice daily for 28-day cycles for tissue infections [2].

Drug Interactions and Clinical Monitoring

This compound exhibits several clinically significant drug interactions that impact its metabolic disposition. Concomitant administration with CYP450 inducers such as phenobarbital, phenytoin, rifampin, and carbamazepine can reduce this compound sulfoxide concentrations by up to 50% [2]. Conversely, CYP450 inhibitors like cimetidine can increase this compound sulfoxide bioavailability by up to 50% [2]. The co-administration of corticosteroids, particularly dexamethasone, is common in neurocysticercosis treatment to reduce inflammation associated with parasite death, and may increase this compound bioavailability [2].

Table 3: Clinical Monitoring Parameters for this compound Therapy

Monitoring Parameter Frequency Clinical Significance
Liver Function Tests (ALT, AST) Baseline and every 2 weeks during therapy Detect drug-induced hepatotoxicity
Complete Blood Count with Differential Baseline and every 2 weeks during therapy Monitor for bone marrow suppression
Ophthalmologic Examination Before initiation (for neurocysticercosis) Establish baseline retinal status

Regular clinical monitoring is essential during prolonged this compound therapy. The most common adverse effects include headaches and elevated liver enzymes, occurring in 10-20% of patients [2]. More serious side effects include hepatotoxicity, bone marrow suppression (leukopenia, anemia, thrombocytopenia), and in neurocysticercosis, neurological symptoms related to inflammatory responses to dying parasites [2]. This compound is classified as FDA pregnancy category C and should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [2].

Conclusion

This compound demonstrates a complex pharmacokinetic profile characterized by extensive tissue distribution, particularly to liver and kidney, and elimination primarily through hepatic metabolism and biliary excretion. The tegument of parasitic flatworms has been identified as a particularly sensitive target tissue, where this compound disrupts microtubule organization and protein turnover. The active metabolite, this compound sulfoxide, plays a crucial role in the drug's therapeutic efficacy against systemic infections.

References

albendazole therapeutic indications FDA approved uses

Author: Smolecule Technical Support Team. Date: February 2026

FDA-Approved Therapeutic Indications

The U.S. Food and Drug Administration (FDA) has approved albendazole for the treatment of the following conditions, with specific dosing regimens outlined in the table below [1] [2] [3].

Indication Parasitic Cause Recommended Adult & Pediatric Dose (≥60 kg) Recommended Adult & Pediatric Dose (<60 kg) Treatment Cycle
Cystic Hydatid Disease Larval form of the dog tapeworm, Echinococcus granulosus [1] 400 mg twice daily with meals [4] 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] 28-day cycle followed by a 14-day drug-free interval; total of 3 cycles [4]
Parenchymal Neurocysticercosis Active lesions caused by larval forms of the pork tapeworm, Taenia solium [1] 400 mg twice daily with meals [4] 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] 8 to 30 days [4]

Adjunctive Therapy for Neurocysticercosis: Concomitant use of oral or intravenous corticosteroids is recommended to prevent cerebral hypertensive episodes during the first week of antihelminthic therapy. Appropriate anticonvulsant therapy should also be administered as needed [4].

Off-Label and Investigational Uses

This compound is used for numerous other parasitic infections, though these are considered off-label in the U.S. The table below summarizes key uses and dosing based on guidelines from the CDC and other expert sources [1] [3] [5].

Indication Pathogen(s) Recommended Dosage
Ascariasis Ascaris lumbricoides [1] 400 mg orally as a single dose [4]
Pinworm Infection Enterobius vermicularis [1] 400 mg as a single dose, repeated in 2 weeks [4]
Hookworm Infection Ancylostoma duodenale, Necator americanus [1] 400 mg orally as a single dose [4]
Trichuriasis (Whipworm) Trichuris trichiura [1] 400 mg once daily for 3 days [4]
Strongyloidiasis Strongyloides stercoralis [1] 400 mg twice daily for 7 days [4]
Cutaneous Larva Migrans Ancylostoma species [1] [5] 400 mg once daily for 3 to 7 days [4]
Visceral Larva Migrans Toxocara species [5] 400 mg twice daily for 5 days [4]
Giardiasis Giardia duodenalis (metronidazole-resistant) [1] Not fully specified in sources, commonly used.
Loiasis Loa loa (to reduce microfilaremia) [4] 200 mg twice daily for 21 days [4]
Microsporidiosis Encephalitozoon species [5] 400 mg twice daily [4]

Combination Therapy: The fixed-dose combination of ivermectin/albendazole has shown synergistic activity and has received a positive opinion from the European Medicines Agency for treating soil-transmitted helminth infections and lymphatic filariasis [5]. Ivermectin targets the parasite's nervous system, while this compound disrupts its microtubules, leading to immobilization and death [5].

Mechanism of Action and Pathway

This compound exerts its anthelmintic effect through a multi-faceted mechanism primarily involving the disruption of microtubule formation.

G This compound This compound AlbSulfoxide This compound Sulfoxide (Active Metabolite) This compound->AlbSulfoxide Hepatic metabolism TubulinBind Binds to β-tubulin subunit AlbSulfoxide->TubulinBind InhibitPolymer Inhibits microtubule polymerization TubulinBind->InhibitPolymer MicrotubuleLoss Loss of cytoplasmic microtubules InhibitPolymer->MicrotubuleLoss GlucoseUptake Impaired glucose uptake MicrotubuleLoss->GlucoseUptake EnzymeInhibit Inhibition of metabolic enzymes (e.g., fumarate reductase) MicrotubuleLoss->EnzymeInhibit GlycogenDeplete Depletion of glycogen stores GlucoseUptake->GlycogenDeplete ATPDecrease Decreased ATP production GlycogenDeplete->ATPDecrease EnzymeInhibit->ATPDecrease ImmobilizationDeath Paralyzed & Immobilized Parasite Death ATPDecrease->ImmobilizationDeath

The primary mode of action is the selective and irreversible binding of its active metabolite, This compound sulfoxide, to the beta-tubulin subunit of parasitic cytoskeletal proteins. This binding inhibits the polymerization of microtubules [1] [2]. The consequences are degenerative changes in the parasite's tegument and intestinal cells, leading to impaired uptake of glucose and depletion of glycogen stores [2]. At high concentrations, this compound sulfoxide inhibits key metabolic enzymes like fumarate reductase and malate dehydrogenase, blocking the Krebs cycle and leading to a critical reduction in ATP production. The combined effects of energy depletion and cytoskeletal destruction ultimately lead to parasite immobilization and death [1] [2].

Example Experimental Protocol

For researchers studying drug efficacy, here is a summarized protocol from a recent clinical trial investigating this compound for the treatment of Loa loa microfilaremia [6].

  • 1. Study Design: A randomized, controlled, assessor-blinded clinical trial.
  • 2. Population & Screening:
    • Participants: Adult residents (aged >18 years) in a highly endemic region.
    • Inclusion Criteria: Confirmed L. loa microfilaraemia between 5,000 and 50,000 mf/ml in peripheral blood, assessed microscopically by thick blood smears during daytime (10 a.m.–3 p.m.).
    • Exclusion Criteria: Intake of this compound, ivermectin, or diethylcarbamazine within 4 weeks prior; pregnancy or lactation; known liver disease, HIV, or immunosuppressive conditions; history of severe neurological disorders.
  • 3. Intervention & Randomization:
    • Eligible patients were randomized to different treatment arms, including a control group or intervention groups receiving this compound (400 mg orally twice daily) for 3 to 5 weeks, with or without a subsequent single dose of ivermectin.
    • Drug intake was supervised, and tablets were administered after food to enhance bioavailability.
  • 4. Primary Outcome & Assessment:
    • Primary Efficacy Endpoint: The proportion of participants with L. loa microfilaraemia reduced to ≤ 100 mf/ml at Day 168 (24 weeks).
    • Safety Monitoring: Adverse events, haematology (CBC), and biochemistry (liver transaminases) were monitored.
  • 5. Analysis: Evaluation was performed on both per-protocol and intention-to-treat populations.

Key Safety and Monitoring Information

  • Contraindications: Hypersensitivity to this compound, other benzimidazoles, or any component of the formulation [1] [3].
  • Hepatotoxicity: Elevated liver enzymes and acute liver failure have been reported. Monitoring of liver function tests (LFTs) is required before the start of each treatment cycle and at least every two weeks during therapy [1] [3].
  • Myelosuppression: Potential for bone marrow suppression, leading to leukopenia, neutropenia, aplastic anemia, and granulocytopenia. Monitoring of CBC with differential is required at the beginning of each 28-day cycle and every two weeks during therapy [1] [3].
  • Teratogenicity: this compound may cause fetal harm and is classified as pregnancy category D in Australia. Advise females of reproductive potential to use effective contraception during and for at least 3 days after treatment [3] [5].
  • Drug Interactions:
    • Decreased this compound Levels: CYP450 inducers like carbamazepine, phenytoin, and rifampin can significantly lower plasma concentrations of this compound sulfoxide [1] [3].
    • Increased this compound Levels: CYP450 inhibitors like cimetidine and grapefruit juice can increase the bioavailability of this compound [1] [3].
    • Additive Myelosuppression: Concomitant use with other myelosuppressive agents may increase this risk [3].

References

Comprehensive Application Notes: Albendazole In Vitro Cell Proliferation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole as a Potential Anticancer Agent

This compound (ABZ), a benzimidazole carbamate derivative, has been widely used as an anti-helminthic drug since its FDA approval in 1982. In recent years, drug repurposing efforts have revealed its potent antiproliferative properties against various cancer types, generating significant interest in oncology research. The compound's known safety profile and low cost make it an attractive candidate for cancer therapy development. This compound's primary mechanism of action involves tubulin binding, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase [1]. Additionally, it inhibits angiogenesis by reducing VEGF and HIF-1α activity and demonstrates pleiotropic effects on multiple cellular processes, including apoptosis induction and disruption of energy metabolism [1].

The translational potential of this compound has been demonstrated across diverse cancer models, including pancreatic, colorectal, glioblastoma, melanoma, and head and neck cancers [2] [1] [3]. Research has revealed that this compound exhibits preferential activity against HPV-negative head and neck squamous cell carcinoma lines compared to HPV-positive lines, highlighting its potential for targeting aggressive cancer subtypes with limited treatment options [1]. These application notes consolidate optimized protocols for evaluating this compound's anti-proliferative effects in various cancer models, providing researchers with standardized methodologies to advance the preclinical development of this repurposed drug.

Antiproliferative Effects of this compound Across Cancer Types

This compound has demonstrated broad-spectrum efficacy against diverse cancer types through multiple mechanisms of action. The compound's anti-proliferative activity has been systematically evaluated across various cancer cell lines, revealing consistent patterns of response. Head and neck squamous cell carcinoma (HNSCC) models have shown particular sensitivity, with HPV-negative cell lines exhibiting significantly greater susceptibility than HPV-positive lines [1]. The average IC50 value for responsive HPV-negative HNSCC lines was approximately 152 nM, compared to variable responses in HPV-positive lines [1].

The compound's efficacy extends beyond HNSCC, with demonstrated activity in pancreatic cancer models where this compound significantly decreased the growth of SW1990 and PANC-1 cell lines in a time- and dose-dependent manner [2]. In colorectal cancer, high-throughput screening of 1,600 FDA-approved drugs identified this compound as having the most promising anti-CRC properties, inhibiting tumor growth in both xenograft models and patient-derived organoids [3]. Additionally, this compound has shown significant anti-melanoma activity in both in vitro and in vivo models, with synergistic effects observed when combined with the CDK4/6 inhibitor palbociclib [4].

Table 1: Summary of this compound Antiproliferative Effects Across Cancer Models

Cancer Type Cell Lines Tested IC50 Values Key Findings Reference
Head and Neck Squamous Cell Carcinoma 20 HNSCC cell lines (14 HPV-, 6 HPV+) Average 152 nM for HPV- lines 93% of HPV- lines responded vs 50% of HPV+ lines [1]
Pancreatic Cancer SW1990, PANC-1 Time- and dose-dependent decrease Suppressed proliferation, migration, induced apoptosis [2]
Colorectal Cancer SW620, HCT116, DLD-1 Significant growth inhibition Inhibited growth in xenograft models and organoids [3]
Melanoma A375, SK-MEL-28, B16F10 Dose-dependent inhibition Synergistic effect with CDK4/6 inhibitor palbociclib [4] [5]
Glioblastoma C6, RG2, U87 Variable by cell line Synergistic cytotoxicity with melatonin [6]
Breast Cancer MCF7, MDA-MB-231 100 μM for significant effect MCF7 more sensitive than MDA-MB-231 [5]

The cellular responses to this compound treatment consistently include G2/M cell cycle arrest and apoptosis induction across multiple cancer types [1] [3] [4]. Flow cytometry analyses have confirmed increased proportions of cells in G2/M phase following this compound treatment, accompanied by biochemical markers of apoptosis such as PARP cleavage [1]. Additionally, this compound has been shown to inhibit cell migration in both 2D and 3D models, suggesting potential anti-metastatic properties [2] [1]. These consistent findings across diverse cancer models support this compound's potential as a broad-spectrum anticancer agent with multiple mechanisms of action.

Standard In Vitro Proliferation Assay Protocol

Cell Culture and Compound Preparation

The foundation of reliable this compound proliferation assays begins with proper cell culture techniques and compound preparation. Researchers should maintain cancer cell lines in their recommended media, typically DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1] [4] [5]. It is critical to ensure cells are in the logarithmic growth phase at the time of experimentation, as cell cycle synchronization may be necessary for specific mechanistic studies [3]. For this compound preparation, create a stock solution in DMSO at a concentration of 2000 μM (or higher, depending on the maximum test concentration needed), then serially dilute in culture medium to achieve working concentrations [6]. The final DMSO concentration should never exceed 0.5% to avoid solvent toxicity [6].

This compound's poor aqueous solubility presents a challenge for in vitro studies, which can be addressed through formulation optimization. Researchers have explored various strategies, including the development of This compound salts with benzenesulfonic acid, methanesulfonic acid, and p-toluenesulfonic acid to enhance solubility and bioavailability [7]. These salts have demonstrated improved antiparasitic activity while maintaining safety profiles, suggesting potential utility in cancer models [7]. When preparing treatment media, it is recommended to use freshly prepared solutions for each experiment and include appropriate vehicle controls containing the same DMSO concentration as treated samples.

Proliferation and Viability Assessment

The MTT assay represents the most widely used method for evaluating this compound's effects on cell proliferation. Seed cells in 96-well plates at optimal densities (3,000-5,000 cells per well for most lines) and allow them to adhere for 24 hours [4] [5]. Treat cells with a concentration range of this compound (typically from 1 nM to 100 μM) for 24-72 hours, then add MTT solution (5 mg/mL in medium) and incubate for 3-4 hours at 37°C [4]. After careful removal of the medium, dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Include positive controls (untreated cells) and blank controls (medium without cells) for normalization.

For enhanced reliability, complement MTT assays with clonogenic survival assays to evaluate long-term effects. Seed cells at lower density (1,000 cells per well in 6-well plates), treat with this compound for the entire duration of colony formation (typically 7-14 days), then fix with 4% paraformaldehyde and stain with crystal violet [4]. Count colonies manually or using image analysis software like ImageJ. The PrestoBlue assay provides an alternative to MTT with increased sensitivity, utilizing the reducing power of living cells to convert resazurin to fluorescent resorufin [3]. For this assay, add PrestoBlue reagent directly to the culture medium (1:10 ratio), incubate for 1-3 hours, and measure fluorescence (560Ex/590Em) or absorbance.

Table 2: this compound Proliferation Assay Optimization Parameters

Parameter Recommended Conditions Considerations
Cell Seeding Density 3,000-5,000 cells/well (96-well plate) Optimize based on doubling time; ensure 70-80% confluency at end of assay
This compound Concentration Range 1 nM - 100 μM Include 8-10 serial dilutions for accurate IC50 determination
Treatment Duration 24-72 hours Time-dependent effects observed; 72 hours often optimal
Serum Concentration 10% FBS Reduced serum (2-5%) may enhance this compound effects
Solvent Control DMSO ≤0.5% Higher concentrations cause cellular stress
Incubation Conditions 37°C, 5% CO2, 95% humidity Standard mammalian cell culture conditions
Assay Endpoints MTT, PrestoBlue, colony formation Multiplex approaches recommended for validation

Cell Death Mechanism Analysis Protocols

Apoptosis Detection Methods

Elucidating the mechanisms of cell death induced by this compound provides critical insights into its anticancer properties. The Annexin V/propidium iodide (PI) staining protocol represents the gold standard for apoptosis quantification [3]. After this compound treatment (typically 24-48 hours), harvest cells by gentle trypsinization, wash with cold PBS, and resuspend in binding buffer. Add APC-conjugated Annexin V and 7-AAD (or FITC-Annexin V and PI) according to manufacturer instructions, incubate for 15-20 minutes in the dark, and analyze by flow cytometry within 1 hour [3] [4]. This method distinguishes early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.

To complement flow cytometric analysis, examine apoptotic markers by immunoblotting. Extract proteins from this compound-treated cells using RIPA buffer with protease and phosphatase inhibitors, separate by SDS-PAGE, and transfer to PVDF membranes [4]. Probe with antibodies against cleaved caspase-3, cleaved PARP, and other apoptosis regulators [1] [4]. This compound treatment has been shown to induce dose-dependent PARP cleavage, with visible effects starting at 0.5 μM and increasing at higher concentrations [1]. Additionally, evaluate morphological changes associated with apoptosis using fluorescent DNA-binding dyes like Hoechst 33342 or DAPI to visualize chromatin condensation and nuclear fragmentation.

Cell Cycle Analysis

This compound's well-established impact on microtubule dynamics necessitates thorough cell cycle analysis to confirm G2/M arrest. After treatment (typically 48 hours), harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at 4°C for at least 2 hours or overnight [4]. Centrifuge fixed cells, resuspend in PBS containing RNase A (20 μg/mL) and propidium iodide (50 μg/mL), then incubate for 30 minutes at room temperature in the dark [3] [4]. Analyze stained cells by flow cytometry, collecting at least 10,000 events per sample, and determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software such as FlowJo.

This compound treatment consistently induces G2/M phase accumulation across cancer types. In melanoma cells, this arrest correlates with decreased CDK1 and cyclin B1 protein levels [4]. In HNSCC models, this compound increased the G2/M population from approximately 15% in controls to over 30% in treated cells [1]. Normal control cells (e.g., WI38) show significantly less G2/M accumulation following this compound treatment, suggesting cancer-selective effects [1]. For enhanced mechanistic insights, combine cell cycle analysis with tubulin visualization using immunofluorescence. Stain this compound-treated cells with anti-α-tubulin antibodies, which typically reveals a dose-dependent change from normal cytoplasmic tubulin distribution to perinuclear clumping, confirming the compound's effect on microtubule organization [1].

Advanced Functional Assays and Combination Studies

Migration and Invasion Assessment

This compound's effects on cancer cell motility represent an important aspect of its potential anti-metastatic activity. The wound healing/scratch assay provides a straightforward method to evaluate two-dimensional migration. Seed cells in 6- or 12-well plates and culture until confluent. Create a scratch using a sterile pipette tip, wash to remove detached cells, and add fresh medium containing this compound [2]. Capture images at regular intervals (0, 12, 24 hours) and quantify migration by measuring the gap closure using image analysis software. This compound has demonstrated significant inhibition of migration in susceptible HNSCC lines at doses ≥0.5 μM, independent of HPV status [1].

For more sophisticated analysis of invasive capacity, employ Transwell migration assays with Matrigel-coated membranes. Seed serum-starved cells in the upper chamber of Transwell inserts with this compound-containing medium, while placing complete growth medium in the lower chamber as a chemoattractant [2] [3]. After 24-48 hours of incubation, fix migrated cells on the membrane underside with methanol and stain with crystal violet. Count cells in multiple fields under a microscope or extract and measure stained dye for quantification. This compound treatment has been shown to decrease pancreatic cancer cell migration in both 2D and 3D models in a dose-dependent manner [2]. These functional assays complement proliferation data by providing insights into this compound's potential to inhibit metastatic behavior.

Combination Therapy Protocols

The synergistic potential of this compound with other therapeutic agents represents a promising research direction. For combination studies with CDK4/6 inhibitors like palbociclib, treat melanoma cells with both compounds simultaneously for 48-72 hours [4]. Determine synergy using the Chou-Talalay method, which calculates a Combination Index (CI) where CI <1 indicates synergy, CI=1 additivity, and CI>1 antagonism [6] [4]. This approach revealed significant synergy between this compound and palbociclib in melanoma models, resulting in enhanced tumor growth inhibition in vivo [4].

Similarly, evaluate combinations with melatonin for glioblastoma models. Prepare stock solutions of this compound (2000 μM) and melatonin (200 mM) in DMSO and ethanol respectively, then serially dilute in culture medium [6]. Treat glioma cells (C6, RG2, U87) with both agents for 72 hours and assess viability using MTT assays. Calculate CI values to determine if the interaction is synergistic, additive, or antagonistic. These combinations have demonstrated enhanced cytotoxicity through simultaneous induction of autophagy and apoptosis [6]. For all combination studies, include appropriate single-agent and vehicle controls, and consider using matrix dosing designs to comprehensively characterize interaction patterns across multiple concentration ratios.

G ABZ This compound Treatment Microtubule Microtubule Disruption ABZ->Microtubule Primary Target Immune Immune Modulation ABZ->Immune Immunomodulation CellCycle G2/M Phase Arrest Microtubule->CellCycle Cell Cycle Checkpoint Activation Downstream1 Altered Tubulin Distribution Microtubule->Downstream1 Confirmed by Immunofluorescence Downstream2 Mitotic Spindle Defects Microtubule->Downstream2 Chromosomal Missegregation Apoptosis Apoptosis Induction CellCycle->Apoptosis Prolonged Arrest Downstream3 PARP Cleavage Caspase Activation CellCycle->Downstream3 Mitotic Catastrophe Effects Decreased Cell Proliferation & Increased Cell Death Apoptosis->Effects Downstream4 CD8+ T Cell Activation Immune->Downstream4 PD-L1 Downregulation IFN-γ, Granzyme B ↑ Downstream1->Effects Downstream2->Effects Downstream3->Effects Downstream4->Effects

This compound Mechanism of Action

Additional Methodological Considerations

3D Culture and In Vivo Translation

While 2D culture systems provide valuable initial data, three-dimensional models better recapitulate the tumor microenvironment and often predict in vivo responses more accurately. For this compound studies, establish tumor spheroids using low-adhesion plates or implement patient-derived organoid (PDO) models when available [3]. In colorectal cancer research, this compound demonstrated significant growth inhibition in both 3D-cultured tumors and mouse xenograft models, validating the translational potential observed in conventional 2D cultures [3]. When progressing to animal studies, utilize this compound doses of 50 mg/kg dissolved in sesame oil, administered via intraperitoneal injection every two days, as this regimen has shown efficacy in melanoma xenograft models [4].

Consider This compound metabolites in experimental design, particularly this compound sulfoxide (ALBSO), which forms after hepatic metabolism and crosses biological barriers more efficiently than the parent compound [6]. ALBSO readily penetrates the blood-brain barrier, achieving approximately half the concentration in cerebrospinal fluid compared to plasma, making it particularly relevant for glioblastoma research [6]. Some studies indicate that combinations of this compound with its metabolites may produce synergistic effects, as demonstrated in malignant glioma cells where this compound combined with ALBSO and melatonin enhanced cytotoxic activity through concurrent induction of autophagy and apoptosis [6].

Data Analysis and Interpretation

Proper data normalization and statistical analysis are crucial for reliable interpretation of this compound proliferation assays. Normalize viability data to vehicle-treated controls (set as 100% viability) and blank wells (set as 0% viability) [6]. Calculate IC50 values using nonlinear regression of log(concentration) versus normalized response (variable slope) in GraphPad Prism or similar software [1] [3]. For combination studies, apply the Chou-Talalay method to determine combination indices using software such as CompuSyn [6]. Report data as mean ± SEM from at least three independent experiments performed in triplicate, using student's t-test for comparisons between two groups and ANOVA with appropriate post-hoc tests for multiple comparisons [3].

Interpret findings in the context of This compound's unique properties, including its potential to induce loss of heterozygosity (LOH) through chromosome missegregation [8]. While this genotoxic effect contributes to cancer cell death, it may also theoretically accelerate tumor development in specific genetic contexts, particularly in individuals with pre-existing tumor suppressor gene mutations [8]. Additionally, recognize that this compound's effects extend beyond proliferation inhibition to include anti-angiogenic activity and immunomodulation, as demonstrated by its ability to enhance CD8+ T cell infiltration and activation in combination with oncolytic virus therapy [9]. These pleiotropic effects underscore the importance of comprehensive assessment beyond basic proliferation metrics when evaluating this compound's anticancer potential.

Conclusion

These application notes provide comprehensive methodologies for evaluating the anti-proliferative effects of this compound across various cancer models. The standardized protocols enable consistent assessment of this repurposed drug's potential, facilitating comparison across studies and cancer types. The integration of basic proliferation assays with mechanistic investigations of cell death, cell cycle arrest, and functional effects on migration provides a robust framework for preclinical evaluation. As research progresses, further optimization of this compound formulations—including the development of salts with enhanced solubility [7]—may improve its pharmacological properties and therapeutic potential. These methodological foundations support the continued investigation of this compound as a promising, cost-effective candidate for cancer therapy.

References

Application Notes: Albendazole IC50 Determination in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole (ABZ), a benzimidazole carbamate anthelmintic, has demonstrated promising antiproliferative activity across various human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis [1] [2] [3]. The determination of its half-maximal inhibitory concentration (IC50) is a fundamental step in evaluating its potential as a repurposed anticancer agent.

The following sections provide a consolidated summary of its activity and detailed protocols for efficacy assessment.

Summary of this compound IC50 Values in Various Cancer Cell Lines

The cytotoxic activity of this compound is highly dependent on the cell line, exposure time, and metabolic capacity of the cells. The table below summarizes key IC50 values reported in recent studies.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value (μM) IC50 Value (μg/mL) Exposure Time Assay Used Key Characteristics Citation
Cholangiocarcinoma RBE 3.39 - 5.43 μM - 72 h CCK-8 Aggressive bile duct cancer. [4]
Cholangiocarcinoma FRH-0201 2.04 - 8.39 μM - 72 h CCK-8 Aggressive bile duct cancer. [4]
Head & Neck Sq. Cell Carcinoma (HNSCC) Panel of 13 HPV- lines Avg. 0.152 μM - Not Specified Proliferation Assay Preferential activity in HPV-negative lines. [1]
Ovarian Cancer 1A9 (PTX-Sensitive) 0.237 μM - 120 h MTT Parental cell line. [2]
Ovarian Cancer 1A9PTX22 (PTX-Resistant) 0.351 μM - 120 h MTT Paclitaxel-resistant subline. [2]
Melanoma A375 - - 48 h MTT Synergy with CDK4/6 inhibitor Palbociclib. [5]
Melanoma SK-MEL-28 - - 48 h MTT Synergy with CDK4/6 inhibitor Palbociclib. [5]
Colon Cancer Various (e.g., SW620, HCT116) Effective - 48 h PrestoBlue Identified via HTS of 1600 FDA drugs; overcomes chemoresistance. [6]
Hepatoma HepG2 - 6.4 μg/mL 72 h MTT Metabolic activity reduces cytotoxicity. [7]
Hepatoma FaO - 1.0 μg/mL 72 h MTT Metabolic activity reduces cytotoxicity. [7]
Fibroblast (Non-Cancer) Balb/c 3T3 - 0.2 μg/mL 72 h MTT Highly sensitive non-cancer control. [7]
Normal Hepatocytes Primary Rat Hepatocytes >100 μg/mL >100 μg/mL 72 h MTT Extensive metabolism to less toxic metabolites. [7]

Experimental Protocols for IC50 Determination

Below is a generalized and validated protocol for determining the IC50 of this compound on cancer cells in vitro, synthesized from multiple studies.

Cell Culture and Seeding
  • Cell Lines: Maintain cancer cell lines (e.g., A375, HCT116, RBE) in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator [4] [5].
  • Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Seeding: Seed cells into 96-well microplates at a density optimized for the specific cell line and planned exposure time to prevent over-confluence.
    • Example densities: 3,000 cells/well for a 48-hour assay [5], or 5,000-7,000 cells/well for a 72-120 hour assay [2]. Allow cells to adhere for 24 hours before drug addition.
This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in Dimethyl Sulfoxide (DMSO) [6] [2].
  • Working Dilutions: Serially dilute the stock solution in a serum-free or complete culture medium to create a range of concentrations. A typical range spans from nanomolar (nM) to low micromolar (μM) concentrations (e.g., 1 nM to 10 μM) [1].
  • Treatment: Replace the medium in the 96-well plates with the medium containing the serial dilutions of ABZ. Include control wells containing:
    • Vehicle control: Culture medium with the same volume of DMSO as the highest concentration used (e.g., 0.1% DMSO).
    • Blank/Untreated control: Culture medium only.
  • Incubation: Incub the plates for the desired time (e.g., 24, 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.
Cell Viability Assessment (MTT/PrestoBlue Assay)

After the incubation period, cell viability is measured.

Using MTT Assay:

  • Add MTT reagent (5 mg/mL in PBS) directly to each well to a final concentration of 0.5 mg/mL [5] [2].
  • Incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and dissolve the formed purple formazan crystals in DMSO.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader [2].

Using PrestoBlue Assay:

  • Add the PrestoBlue reagent directly to the culture medium according to the manufacturer's protocol (e.g., 10% v/v) [6].
  • Incubate for 1-2 hours at 37°C.
  • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance.

Mechanism of Action and Downstream Analysis

Upon establishing IC50, the mechanism of action can be investigated. This compound primarily functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics.

The diagram below illustrates the key signaling pathways and cellular responses triggered by this compound treatment.

G ABZ This compound (ABZ) Tubulin Inhibits Tubulin Polymerization ABZ->Tubulin Autophagy Blocks Autophagic Flux ABZ->Autophagy AMPK AMPK Activation ABZ->AMPK RNF20 Modulates RNF20/Eg5 ABZ->RNF20 G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Induces Apoptosis G2M_Arrest->Apoptosis PARP PARP Cleavage Apoptosis->PARP Autophagy->Apoptosis contributes to mTOR mTOR Inhibition AMPK->mTOR mTOR->Autophagy RNF20->Apoptosis

Key mechanistic experiments to validate this pathway include:

  • Cell Cycle Analysis: Use flow cytometry with Propidium Iodide (PI) staining to confirm G2/M arrest [1] [5].
  • Apoptosis Detection: Use Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells [6] [5].
  • Western Blotting: Detect key proteins like cleaved PARP (apoptosis), Cyclin B1, and phosphorylated Histone H3 (mitotic arrest) [1] [5].
  • Immunofluorescence: Visualize disrupted microtubule networks using anti-α-tubulin antibodies [2].

Critical Considerations for Experimental Design

  • Metabolic Conversion: this compound is metabolized to this compound sulfoxide (ABZ-SO) and this compound sulfone (ABZ-SO2). Cells with high metabolic capacity (e.g., hepatocytes) may convert ABZ to these metabolites, which can have reduced cytotoxic potency, thereby altering the observed IC50 [7].
  • Solvent Control: The concentration of DMSO in vehicle controls should typically not exceed 0.1% to avoid solvent toxicity [7].
  • Exposure Time: IC50 values generally decrease with longer exposure times (e.g., from 24h to 72h), as the compound's effects are time-dependent [4]. The chosen duration should be clearly reported.
  • Assay Linearity: Ensure that the cell seeding density and the MTT/PrestoBlue incubation time are within the linear range of the assay to avoid inaccurate viability measurements.

Conclusion

These consolidated application notes and protocols provide a robust framework for evaluating the anticancer activity of this compound in vitro. The summarized data reveals its broad-spectrum efficacy and highlights key experimental parameters crucial for obtaining reliable and reproducible IC50 values, thereby supporting its investigation as a repurposed oncology therapeutic.

References

Anticancer Efficacy of Albendazole in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes pivotal in vivo studies demonstrating Albendazole's antitumor efficacy across various cancer models.

Cancer Model ABZ Formulation & Route Dosing Regimen Key Efficacy Findings Reported Mechanisms Citation
HCT-116 Colorectal Cancer Xenograft ABZ/HPβCD complex, Intraperitoneal (i.p.) 50 mg/kg, single dose for PK; repeated for efficacy [1] Significant tumor growth delay, longer survival vs. conventional suspension [1] Improved pharmacokinetic profile (higher AUC and Cmax) [1]
Ehrlich Ascitic Carcinoma Not specified, likely suspension 20 mg/kg, daily for 9 days [2] ~32% tumor growth inhibition; ~50% increase in survival time [2] Induced oxidative stress, DNA damage (γH2AX), apoptosis (↑Bax/Bcl-xL ratio) [2]
RM-1 Prostate Cancer & GL261 Glioma Combined with Oncolytic Virus M1 (OVM1) ABZ dosage not specified in provided excerpts [3] Enhanced anti-tumor effects in immunocompetent mice only [3] Immunomodulation: ↑CD8+ T cell infiltration/activation, ↓PD1 expression [3]
Colorectal Cancer Xenograft & PDTOs Not specified Dosage not specified in provided excerpts [4] Inhibited tumor growth; sensitized chemoresistant cells to 5-FU and oxaliplatin [4] G2/M phase arrest, apoptosis via RNF20/Eg5 pathway modulation [4]

This compound Formulations and Pharmacokinetics

A major challenge with this compound is its poor water solubility. The table below compares different formulation strategies.

Formulation Key Characteristics Impact on Pharmacokinetics / Efficacy Citation
Conventional Suspension (HPMC) Poor aqueous solubility (0.2 μg/mL), low oral bioavailability [1] Standard for oral administration; limited absorption and variable efficacy [1]

| HPβCD/Acetic Acid Complex | Ionization and complexation dramatically improves aqueous solubility [1] | i.p. administration in mice: • ~7.3x higher AUC of active metabolite ABZSO • ~18x higher Cmax of ABZSO • Superior antitumor efficacy vs. suspension [1] | |

Proposed Mechanisms of Anticancer Action

This compound exerts its antitumor effects through multiple pathways, as illustrated in the following workflow.

G Start This compound Administration F1 Improved Formulation (HPβCD Complex) Start->F1 F2 Conventional Suspension Start->F2 M1 Microtubule Disruption (Inhibits Tubulin Polymerization) F1->M1 Enhanced Bioavailability M2 Oxidative Stress Induction (↑ROS Generation) F1->M2 Enhanced Bioavailability M3 Anti-angiogenesis (Potential VEGFR-2 Inhibition) F1->M3 Enhanced Bioavailability M4 Immunomodulation (↑CD8+ T Cell Activity) F1->M4 Enhanced Bioavailability F2->M1 Limited Bioavailability F2->M2 Limited Bioavailability C1 Cell Cycle Arrest (G2/M Phase) M1->C1 C2 DNA Damage (γH2AX Foci Formation) M2->C2 C4 Inhibition of Tumor Blood Vessel Formation M3->C4 C3 Apoptosis Activation (↑Bax, ↑p53, ↓Bcl-xL) M4->C3 Enhanced Tumor Cell Killing C1->C3 C2->C3 Outcome Inhibition of Tumor Growth & Increased Survival C3->Outcome C4->Outcome

Detailed Experimental Protocol

This protocol provides a methodology for evaluating this compound's efficacy in a colorectal cancer xenograft model, based on the cited studies.

1. Drug Formulation Preparation

  • ABZ/HPβCD Complex for i.p. injection: Dissolve 30 mg of this compound powder in 0.5 mL of glacial acetic acid by vortexing. Add this solution to 13.5 mL of 25% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in distilled water. Adjust the pH to 7.4 using sodium hydroxide (NaOH). Filter-sterilize the final solution through a 0.2-μm membrane [1].
  • ABZ Suspension for oral gavage: Suspend this compound in a vehicle such as 0.5% (w/v) Hydroxypropyl methyl cellulose (HPMC) in sterile saline [1].

2. In Vivo Xenograft Study Design

  • Animals: Use immunocompromised nude mice (e.g., 10-week-old females).
  • Tumor Inoculation: Subcutaneously inject HCT-116 human colorectal cancer cells (e.g., 5-10 million cells per mouse) into the flank.
  • Grouping: Randomize mice into groups (n=5-12) once tumors are palpable.
  • Dosing: Based on [1], a dose of 50 mg/kg administered intraperitoneally is effective for the ABZ/HPβCD formulation. Treatment should begin when tumors reach a predefined volume (e.g., 100 mm³) and continue according to your study plan (e.g., daily or every other day).
  • Monitoring: Measure tumor dimensions and animal body weight regularly (2-3 times per week). Calculate tumor volume using the formula: V = (Length × Width²) / 2. Euthanize mice at the study endpoint or if tumor burden or weight loss exceeds ethical limits.

3. Key Endpoint Analysis

  • Tumor Growth Inhibition: Compare tumor volumes and survival times between treated and control groups.
  • Mechanistic Studies (on excised tumors):
    • Cell Cycle Analysis: Use flow cytometry with Propidium Iodide (PI) staining to detect arrest at the G2/M phase [4] [2].
    • Apoptosis Assay: Perform TUNEL staining or Annexin V-FITC/PI flow cytometry to quantify apoptotic cells [4].
    • Oxidative Stress & DNA Damage: Measure Reactive Oxygen Species (ROS) levels with DCFH-DA and detect DNA damage via immunohistochemistry for γH2AX [2].
    • Protein Analysis: Use Western blotting to analyze key proteins like γH2AX, p53, Bax, Bcl-xL, and cleaved caspases [4] [2].

Key Considerations for Researchers

  • Formulation is Critical: The significant efficacy boost from the ABZ/HPβCD complex underscores that overcoming poor solubility is essential for achieving potent antitumor effects, especially for in vivo applications [1].
  • Explore Combination Therapies: this compound shows synergy with conventional chemotherapies (5-FU, oxaliplatin) and immunotherapies (oncolytic virus, anti-PD1). Consider rational combination strategies based on its multifaceted mechanism [4] [3].
  • Mechanism is Multifaceted: Beyond tubulin disruption, ABZ's efficacy involves oxidative stress, DNA damage, and immunomodulation. Your experimental design should assess multiple pathways to fully capture its antitumor activity [2] [3] [5].

References

Albendazole Administration with High-Fat Food: Protocol and Application Notes for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Pharmacological Rationale

Albendazole is a broad-spectrum benzimidazole carbamate extensively used against parasitic infections including neurocysticercosis, hydatid disease, and soil-transmitted helminth infections [1]. Despite its clinical importance, this compound suffers from very low oral bioavailability (<5% in humans) due to its poor aqueous solubility and extensive first-pass metabolism [2] [3]. This limitation represents a significant challenge for achieving therapeutic concentrations, particularly for systemic parasitic infections.

The co-administration with high-fat meals has been established as a fundamental strategy to overcome this compound's bioavailability limitations. This compound is a class II compound under the Biopharmaceutical Classification System, characterized by low solubility but high permeability [4]. The presence of dietary fat enhances bioavailability through several mechanisms: increased solubilization in the gastrointestinal tract, stimulation of bile secretion which further promotes solubilization, and potentially modulation of metabolic processes [2] [3]. The active metabolite, This compound sulfoxide, is primarily responsible for the therapeutic effects against systemic infections, and its plasma concentrations have been directly correlated with clinical efficacy [2] [5].

High-Fat Meal Composition and Specifications

Nutritional Requirements

The composition of the high-fat meal is critical for achieving consistent bioavailability enhancement. Based on clinical studies, the high-fat meal should provide approximately 900-1000 kcal with a fat content of 50-60% of total caloric intake [2]. This typically translates to 50-60 grams of fat per meal. The meal should contain balanced proportions of other macronutrients, with approximately 15% protein (35-40 grams) and 25-30% carbohydrates (60-70 grams) [2].

The specific meal composition used in clinical trials included items such as whole milk, eggs, sausage, French fries, and oil for frying, providing a total of approximately 912 kcal with 56.7% from fat, 15.3% from protein, and 28% from carbohydrates [2]. This composition has demonstrated consistent and significant improvements in this compound absorption compared to low-fat alternatives.

Standardized Meal Composition Table

Table 1: Composition of high-fat meal for this compound administration

Food Component Quantity Protein (g) Carbohydrates (g) Fat (g) Calories
White bread 60 g 4.7 34.8 0.6 163.2
Whole milk 200 ml 6.6 10 7.2 132
One egg 80 g 10 0 8.9 120
French fries 100 g 2.5 18 0.2 84
Sausage 50 g 11 1 10.5 142.5
Oil (for frying) 30 g 0 0 30 270
Total 34.8 63.8 57.4 911.7

Source: Adapted from PMC.ncbi.nlm.nih.gov [2]

Administration Protocol

Timing and Dosing Procedures

The administration protocol requires careful attention to timing and conditions to maximize therapeutic outcomes. Patients should fast for at least 10 hours overnight before administering this compound with the high-fat meal [2]. The complete high-fat meal should be consumed within 20 minutes, followed by this compound administration 10 minutes after meal completion [2]. The drug should be administered with 240 mL of water, and tablets may be crushed or chewed if patients have difficulty swallowing [6].

For systemic infections such as neurocysticercosis and hydatid disease, the recommended dosing is 400 mg twice daily with high-fat meals [6] [7]. The duration of treatment varies by indication: 8-30 days for neurocysticercosis and 28-day cycles followed by 14-day drug-free intervals for hydatid disease (typically 3 cycles) [6] [7]. For intestinal parasites without systemic involvement, single-dose therapy may be sufficient, though the meal recommendation remains important for optimal absorption [1].

Special Population Considerations

For pediatric populations, weight-based dosing (15 mg/kg/day in divided doses, maximum 800 mg/day) should be maintained with proportional high-fat meals [7]. For patients with hepatic impairment, more frequent monitoring is essential as this compound is primarily metabolized in the liver [1] [6]. In patients with extrahepatic biliary obstruction, systemic exposure to this compound sulfoxide is increased and elimination is prolonged, requiring dose adjustment [8].

G Start Patient Evaluation Fasting Overnight Fast (≥10 hours) Start->Fasting Meal Administer High-Fat Meal (Consume within 20 min) Fasting->Meal Dose Administer this compound (10 min after meal) With 240 mL water Meal->Dose Monitor Therapeutic Drug Monitoring Dose->Monitor End Assess Clinical Response Monitor->End

Figure 1: Workflow for this compound Administration with High-Fat Meal

Experimental Methodologies for Bioavailability Assessment

Clinical Pharmacokinetic Study Design

Well-designed pharmacokinetic studies are essential for evaluating the impact of food on this compound bioavailability. A crossover design is recommended, where subjects receive this compound under both fasting and high-fat conditions separated by an appropriate washout period (typically 7 days) [2]. This design allows each subject to serve as their own control, reducing interindividual variability.

Studies should enroll healthy volunteers or target patient populations with careful inclusion/exclusion criteria. For a standard bioequivalence trial, 12-24 participants typically provide sufficient statistical power [2]. Blood sampling should be conducted at appropriate intervals: pre-dose (baseline) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 11, 15, 19, 24, and 32 hours post-dose to adequately characterize the concentration-time profile [2]. Plasma samples should be separated by centrifugation at 4°C for 10 minutes at 1900×g and stored at -80°C until analysis [2].

Analytical Techniques

The quantification of this compound and its metabolites requires sensitive and specific analytical methods. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the preferred method, providing the necessary sensitivity and selectivity [2]. The analytical method should be properly validated according to regulatory guidelines with a lower limit of quantification (LLOQ) of 5 ng/mL for this compound and 10 ng/mL for this compound sulfoxide [2].

Sample preparation typically involves solid-phase extraction (SPE) using appropriate internal standards such as phenacetin [2]. Chromatographic separation can be achieved using a Zorbax XDB-CN column with an isocratic mobile phase consisting of water with 1% acetic acid (40%) and methanol (60%) at a flow rate of 1 mL/min [2]. Detection and identification should be performed using mass spectrometry with electrospray ionization (ESI) in positive ion and multiple-reaction monitoring (MRM) mode [2].

Pharmacokinetic Parameter Calculation

Table 2: Key pharmacokinetic parameters for this compound bioavailability assessment

Parameter Symbol Definition Impact of High-Fat Meal
Maximum Concentration Cmax Peak plasma concentration of this compound sulfoxide ~2-fold increase [2]
Area Under the Curve AUC0-t Total exposure to this compound sulfoxide over time ~2-fold increase [2]
Time to Maximum Concentration Tmax Time to reach peak concentration Variable, may decrease
Elimination Half-Life T1/2 Time for concentration to reduce by half ~8-12 hours (unchanged) [3]
Systemic Availability F Fraction of dose reaching systemic circulation Increases from <5% to significantly higher

Advanced Formulation Technologies

Lipid-Based Drug Delivery Systems

Several advanced formulation approaches have been investigated to further enhance this compound bioavailability beyond food effects. Lipid nanocapsules (LNCs) have demonstrated particular promise, with studies showing significantly improved plasma and tissue concentrations compared to conventional formulations [4]. These nanocapsules typically have a size of approximately 50 nm with a low polydispersity index (PI < 0.2) and high drug load (>90%) [4].

Other innovative approaches include This compound-cyclodextrin complexes, solid dispersions, microcrystals, nanocrystals, and solid lipid nanoparticles [4]. Each of these technologies aims to address the fundamental limitation of this compound's poor aqueous solubility through different physicochemical principles. When combined with high-fat meal administration, these formulations may provide synergistic benefits for bioavailability enhancement.

Preclinical Evaluation Models

Approprient animal models are essential for evaluating new this compound formulations. Murine models of cystic echinococcosis and neurocysticercosis have been widely used and provide valuable pharmacokinetic and efficacy data [4]. For brain penetration studies, healthy mice can be utilized to establish baseline distribution characteristics, with this compound metabolites measured in brain tissue homogenates using validated HPLC methods [4].

Dosing in mouse models typically involves oral administration of 28 mg/mL this compound suspension or advanced formulation, with tissue collection at predetermined time points [4]. Sample processing includes homogenization of brain tissue in purified water followed by extraction with ethyl acetate and chromatographic analysis [4]. These models have demonstrated that This compound sulfoxide is the primary metabolite detected in brain tissue, with concentrations significantly influenced by formulation approach.

Clinical Efficacy Evidence

Food Effects on Therapeutic Outcomes

The clinical importance of high-fat co-administration is supported by multiple studies. A comprehensive systematic review and modeling analysis confirmed that receipt of a fatty meal prior to treatment was consistently associated with increased this compound sulfoxide systemic availability, leading to higher peak plasma concentrations and total drug exposure [5]. This enhanced pharmacokinetic profile is particularly crucial for tissue-dwelling parasites, where drug penetration is essential for efficacy.

However, recent field studies have shown variable results regarding the translation of pharmacokinetic improvements to clinical outcomes. A randomized controlled trial in Uganda found that while dual-dose this compound significantly improved cure rates for hookworm infection compared to single-dose (96.4% vs. 83.9%), the addition of avocado as a fatty food source did not significantly improve cure rates or egg reduction rates [9]. This suggests that the relationship between fat-enhanced bioavailability and clinical efficacy may be complex and potentially infection-specific.

Comparative Efficacy Data

Table 3: Impact of dosing and food on this compound efficacy against hookworm

Treatment Group Cure Rate (%) 95% Confidence Interval Egg Reduction Rate (%) Statistical Significance
Single-dose this compound 83.9 75.7-90.2 94.5 Reference
Dual-dose this compound 96.4 90.9-99.0 97.6 OR: 5.07, 95% CI: 1.61-15.96, p=0.002
This compound without avocado 89.1 - 94.2 Reference
This compound with avocado 90.1 - 97.0 OR: 1.24, 95% CI: 0.51-3.03, p=0.622

Source: Adapted from Kim et al. [9]

Conclusion and Future Directions

The administration of this compound with high-fat food represents a simple yet effective strategy to significantly enhance the bioavailability and therapeutic potential of this essential antiparasitic medication. The protocol outlined herein provides researchers and clinicians with evidence-based guidelines for optimizing this compound therapy, particularly for systemic parasitic infections where adequate drug exposure is critical for successful treatment outcomes.

Future research should focus on standardizing the high-fat meal composition across different cultural and regional dietary practices, developing validated biomarkers for treatment response monitoring, and exploring novel formulation technologies that can provide more consistent bioavailability independent of food effects. Additionally, further studies are needed to better understand the relationship between enhanced bioavailability and clinical efficacy across different parasitic infections and patient populations.

References

Comprehensive Application Notes and Protocols: Albendazole Combination Therapy with Other Anthelmintics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Combination Therapy

This compound (ABZ), a broad-spectrum benzimidazole anthelmintic, has been a cornerstone of parasitic infection treatment for decades. Its primary mechanism of action involves inhibiting tubulin polymerization, thereby disrupting microtubule formation in parasitic cells, which leads to impaired glucose uptake and eventual parasite immobilization and death [1]. While this compound monotherapy remains effective for many helminth infections, emerging challenges including variable treatment efficacy against certain parasites like Trichuris trichiura and the potential development of anthelmintic resistance have prompted research into combination therapies [2] [3].

The rationale for combination therapy extends beyond simply overcoming resistance. Strategic drug combinations can target different metabolic pathways simultaneously, potentially enhancing efficacy through synergistic effects and enabling shorter treatment durations. Additionally, combinations may reduce the selection pressure for resistant parasites when each drug targets different molecular pathways. Current research focuses on identifying optimal partners for this compound, including other anthelmintics with complementary mechanisms, antibiotics that target essential bacterial symbionts, and novel compounds that enhance this compound's bioavailability or activity [4] [5].

Clinical Efficacy Evidence for this compound Combinations

Numerous clinical studies have demonstrated the enhanced efficacy of this compound combination therapies compared to monotherapy approaches across various parasitic infections. The table below summarizes key clinical findings:

Table 1: Clinical Efficacy of this compound Combination Therapies

Combination Parasite Indication Efficacy Outcomes Safety Profile Reference
This compound + Praziquantel Persistent neurocysticercosis in children 62% complete resolution vs 26.3% with ABZ monotherapy; Significant reduction in lesion area (p=0.006) No increased seizure recurrence or adverse drug reactions [6]
This compound + Ivermectin Soil-transmitted helminthiasis (Trichuris) RR: 2.86 vs ABZ monotherapy (95% CI: 1.66-4.93); Superior efficacy against hookworm (RR: 2.31) No significant difference in adverse effects vs monotherapy [3]
This compound + Moxidectin Trichuris trichiura in children Cure rate: 69% vs 16% with ABZ monotherapy (absolute difference: 53.2 percentage points) Similar safety profile to placebo; mild, transient abdominal pain and headache [7]
This compound + Ubenimex Alveolar echinococcosis (mouse model) Reduced cyst weight, number, invasion and fibrosis; Improved liver function parameters Reduced liver damage markers (ALT, AST, TBIL, DBIL) [5]
This compound + Rifampicin Filarial infections (preclinical) >99% Wolbachia depletion with 7-day treatment; Accelerated macrofilaricidal activity Potential for shortened treatment duration [4]

The timing of assessment for efficacy outcomes varied across studies, typically ranging from 14-21 days for soil-transmitted helminths to 6 months for neurocysticercosis. The dose regimens also differed based on the specific parasite and patient population, with neurocysticercosis generally requiring longer treatment durations (8-30 days) compared to soil-transmitted helminths (often single-dose or 1-3 days) [6] [8] [7].

Experimental Protocols for Key this compound Combinations

Clinical Trial Protocol: this compound-Praziquantel for Neurocysticercosis

Study Design: Randomized, double-blind, placebo-controlled trial with three parallel groups [6].

  • Participants: Children aged 3-14 years with persistent neurocysticercosis, confirmed via imaging
  • Sample Size: 60 participants (19 ABZ monotherapy, 21 combination, 20 placebo)
  • Intervention:
    • Combination group: this compound (15 mg/kg/day) + Praziquantel (dose not specified in source)
    • Monotherapy group: this compound (15 mg/kg/day) + placebo
    • Control group: Placebo only
  • Treatment Duration: 30 days
  • Follow-up Assessments: At 3 and 6 months for:
    • Radiologic resolution of lesions (primary endpoint)
    • Seizure recurrence
    • Adverse drug reactions
  • Statistical Analysis: Between-group comparisons using appropriate statistical tests (e.g., chi-square for categorical variables, ANOVA for continuous variables)

Key Methodological Considerations: Concomitant use of anticonvulsants and corticosteroids may be necessary to manage inflammatory responses and prevent cerebral hypertension during treatment [8].

Preclinical Protocol: Ubenimex-Albendazole for Alveolar Echinococcosis

Animal Model: Male BALB/c specific pathogen-free mice (6-8 weeks old) infected with 2,000 E. multilocularis protoscoleces via intraperitoneal injection [5].

  • Experimental Groups (n=9 per group):
    • Combination group: Ubenimex (7.5 mg/kg/day, intraperitoneal) + this compound (0.2 ml/20 g/day, intragastric)
    • Ubenimex monotherapy: Ubenimex (7.5 mg/kg/day) + vehicle
    • This compound monotherapy: this compound (0.2 ml/20 g/day) + vehicle
    • Model control: Vehicle only
  • Treatment Timeline:
    • Week 0: Infection with protoscoleces
    • Week 8: First imaging assessment (ultrasonography, MRI); initiation of treatment
    • Week 16: Second imaging assessment; termination of experiment
  • Endpoint Assessments:
    • Cyst characteristics: Weight, number, invasion, fibrosis
    • Liver function tests: ALT, AST, TBIL, DBIL, ALP, γ-GT
    • Pathological examination of liver tissues

Table 2: In Vivo Dosing Regimen for this compound Combination Studies

Combination Albendose Partner Drug Dose Route Treatment Duration Model
ABZ + Ubenimex 0.2 ml/20 g/day 7.5 mg/kg/day PO + IP 8 weeks Mouse AE model
ABZ + Rifampicin 5 mg/kg bid (equivalent to human 400 mg) 30-40 mg/kg PO 7 days Filarial mouse model
ABZ + Praziquantel 15 mg/kg/day Not specified PO 30 days Pediatric neurocysticercosis
Efficacy Assessment Methods

Imaging Techniques:

  • Neurocysticercosis: MRI or CT scanning for lesion resolution assessment [6]
  • Alveolar Echinococcosis: Ultrasonography and MRI for cyst characterization [5]

Parasitological Assessment:

  • Soil-transmitted helminths: Kato-Katz thick smear technique for egg detection and quantification, with cure rate defined as conversion to egg-negative status at 14-21 days post-treatment [7]
  • Filarial infections: Microfilariae counts in blood or skin snips, and assessment of adult worm viability via ultrasound (for onchocerciasis) or antigen testing (for lymphatic filariasis)

Molecular Techniques:

  • Wolbachia depletion: qPCR quantification of bacterial load in filarial tissues [4]
  • Drug resistance markers: PCR-based detection of benzimidazole resistance-associated mutations in β-tubulin genes [2]

Mechanistic Insights and Synergistic Pathways

Complementary Mechanisms of Action

The enhanced efficacy of this compound combinations stems from complementary mechanisms that target different biological pathways in parasites:

  • This compound's primary mechanism: Binds to β-tubulin, inhibiting polymerization and microtubule formation, leading to impaired nutrient uptake and energy depletion [1]
  • Praziquantel's mechanism: Causes rapid contraction and paralysis of worm musculature through calcium influx, followed by tegument damage exposing parasite antigens to host immune system [6]
  • Ivermectin's mechanism: Potentiates glutamate-gated chloride channels, causing hyperpolarization of nerve and muscle cells, leading to paralysis and death [3]
  • Ubenimex's mechanism: Inhibits leucine aminopeptidase (LAP) activity, reducing parasite invasion and migration capabilities [5]
  • Anti-Wolbachia antibiotics: Deplete essential bacterial endosymbionts in filarial nematodes, causing sterility and eventual death of adult worms [4]

The following diagram illustrates the synergistic pathways of this compound combination therapies:

G cluster_parasite Parasite Systems Targeted cluster_outcomes Therapeutic Outcomes This compound This compound Microtubules Microtubule Formation This compound->Microtubules Inhibits Praziquantel Praziquantel Calcium_Homeostasis Calcium Homeostasis Praziquantel->Calcium_Homeostasis Disrupts Ivermectin Ivermectin Neural_Signaling Neural Signaling Ivermectin->Neural_Signaling Hyperpolarizes Ubenimex Ubenimex Invasion_Capacity Host Invasion Capacity Ubenimex->Invasion_Capacity Reduces Antibiotics Antibiotics Wolbachia_Symbionts Essential Wolbachia Symbionts Antibiotics->Wolbachia_Symbionts Depletes Energy_Depletion Energy Depletion Microtubules->Energy_Depletion Tegument_Damage Tegument Damage Calcium_Homeostasis->Tegument_Damage Paralysis Paralysis Neural_Signaling->Paralysis Reduced_Migration Reduced Migration Invasion_Capacity->Reduced_Migration Sterility_Death Sterility & Death Wolbachia_Symbionts->Sterility_Death Synergistic_Effect Enhanced Parasite Clearance Energy_Depletion->Synergistic_Effect Tegument_Damage->Synergistic_Effect Paralysis->Synergistic_Effect Reduced_Migration->Synergistic_Effect Sterility_Death->Synergistic_Effect

Synergistic Effects in Specific Combinations

The This compound-praziquantel combination demonstrates particularly strong synergy in neurocysticercosis treatment. While this compound gradually damages the parasite tegument, praziquantel causes immediate contraction and tegument disruption, potentially enhancing this compound penetration and efficacy. This complementary action may explain the significantly higher complete resolution rate (62% vs 26.3%) observed in clinical trials [6].

The This compound-ivermectin combination exhibits stage-specific synergism against soil-transmitted helminths. While both drugs individually target different parasite stages, their combination provides comprehensive coverage against larval and adult forms. This is particularly evident in trichuriasis treatment, where the combination nearly triples efficacy compared to this compound monotherapy [3].

The This compound-ubenimex combination addresses the infiltrative growth pattern of E. multilocularis. This compound inhibits parasite glucose metabolism and growth, while ubenimex reduces invasion capacity by inhibiting LAP activity. This dual approach targets both parasite proliferation and tissue invasion mechanisms, resulting in reduced cyst weight, number, and fibrosis [5].

Safety Considerations and Adverse Event Management

Adverse Event Profiles

While this compound combinations generally demonstrate acceptable safety profiles, specific adverse events require monitoring:

  • Hematological effects: Reversible leukopenia has been reported with this compound therapy; rarely, granulocytopenia or pancytopenia can occur [9] [8]. A recent pharmacovigilance study identified significant signals for bone marrow failure and hypoplastic anemia with benzimidazole derivatives (adjusted ROR 9.44) [10].
  • Hepatic effects: Elevated liver transaminases occur in approximately 16% of patients receiving this compound [9]. Serious hepatic disorders show disproportionate reporting with benzimidazoles (adjusted ROR 3.10) [10].
  • Neurological effects: In neurocysticercosis, an inflammatory response to dying parasites can precipitate seizures and cerebral hypertension [8]. A new safety signal for seizures with benzimidazole derivatives has been identified [10].
  • Gastrointestinal effects: Abdominal pain and headache are commonly reported but are typically mild and transient [7].
Monitoring and Management Recommendations

Table 3: Safety Monitoring Protocol for this compound Combination Therapies

Parameter Baseline During Treatment Management of Abnormalities
Complete Blood Count Required Every 2 weeks Interrupt treatment if significant decrease in WBC/neutrophils/platelets
Liver Function Tests Required Every 2 weeks Discontinue if significant transaminase elevations (>5-10× ULN)
Neurological Assessment For neurocysticercosis As clinically indicated Administer corticosteroids and anticonvulsants as needed
Pregnancy Test For women of childbearing potential N/A Contraindicated in pregnancy; effective contraception during and 3 days post-treatment

Special Population Considerations:

  • Pediatric patients: this compound is approved for neurocysticercosis in children, but hydatid disease is uncommon in this population [8]
  • Hepatic impairment: Use with caution; reduced metabolism may increase drug exposure [9]
  • Biliary obstruction: Contraindicated due to impaired elimination [9]

Future Directions and Clinical Implications

Emerging Research Areas

Several promising research directions are emerging in this compound combination therapy:

  • Novel anti-Wolbachia combinations: The synergy between this compound and antibiotics (rifampicin, minocycline) enables radical shortening of treatment duration for filarial infections from 4 weeks to 7 days while maintaining macrofilaricidal efficacy [4]. This approach is particularly valuable in loiasis co-endemic regions where ivermectin is contraindicated.
  • Enhanced drug delivery systems: Research focuses on improving this compound's aqueous solubility and lesion concentration through novel formulations, potentially enhancing efficacy while reducing systemic exposure and toxicity [5].
  • Resistance management strategies: Combination therapies may delay the development of anthelmintic resistance by requiring parasites to develop multiple simultaneous mutations [2]. This is particularly relevant in veterinary medicine where resistance is widespread, and increasingly important in human medicine.
Clinical Implementation Considerations

Successful implementation of this compound combination therapies requires:

  • Condition-specific regimen selection: Based on parasite species, disease stage, and patient factors
  • Appropriate supportive medications: Corticosteroids for neurocysticercosis, anticonvulsants for patients with seizure history
  • Adherence support: Especially for longer duration regimens
  • Monitoring infrastructure: Particularly for hematological and hepatic parameters in extended therapies
  • Cost-effectiveness considerations: Especially in resource-limited settings where parasitic infections are prevalent

The evidence supports combination therapy as a superior approach for several parasitic infections, particularly neurocysticercosis, trichuriasis, and filarial infections. As research continues, additional optimized combinations will likely emerge, further improving outcomes for patients with helminth infections.

References

Comprehensive Application Notes and Protocols for Albendazole in Neurocysticercosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Background and Clinical Significance

Neurocysticercosis (NCC) represents a significant public health challenge and is the most common cause of acquired epilepsy worldwide. This parasitic infection of the central nervous system is caused by the larval stage of the pork tapeworm Taenia solium and manifests with diverse clinical presentations, primarily seizures and increased intracranial pressure. The management of NCC requires careful consideration of multiple factors including cyst location, viability, number, and size, as well as the individual patient's clinical presentation and immune response. Albendazole, a benzimidazole carbamate derivative, has emerged as a cornerstone of antiparasitic therapy for NCC due to its potent cysticidal activity and ability to penetrate the central nervous system.

The mechanism of action of this compound involves inhibition of tubulin polymerization in parasitic cells, leading to impaired glucose uptake and depletion of energy stores. This results in degenerative changes in the parasite's tegument and intestinal cells, ultimately causing parasite death. What makes this compound particularly valuable for neurocysticercosis treatment is its active metabolite, This compound sulfoxide, which achieves therapeutic concentrations in the cerebrospinal fluid and cyst fluid. The efficacy of this compound in NCC has been demonstrated in multiple clinical trials showing reduced seizure frequency and improved cyst resolution rates compared to placebo or symptomatic treatment alone.

Treatment Protocols and Clinical Applications

Standard Treatment Protocols

The treatment of neurocysticercosis with this compound must be individualized based on cyst characteristics, location, and disease activity. The following standardized protocols represent the current evidence-based approaches:

  • Dosage Guidelines: The recommended this compound dosage for neurocysticercosis is 15 mg/kg/day administered in two divided doses, typically with a maximum daily dose of 800-1200 mg. Treatment duration varies from 8 to 30 days depending on cyst type and location, with longer courses recommended for extraparenchymal or extensive disease. [1] [2] [3]

  • Concomitant Medications: Corticosteroids (typically dexamethasone) should be initiated before this compound therapy (often 1-2 days prior) and continued throughout the treatment course to mitigate the inflammatory response to dying parasites. Additionally, antiepileptic drugs are recommended for patients with seizure presentations, with duration determined by seizure control and neuroimaging findings. [1] [2]

  • Administration Considerations: this compound should be administered with meals, particularly those containing fat, to enhance bioavailability. Tablets may be crushed and swallowed with water for patients with difficulty swallowing. For patients with persistent cysts after initial therapy, retreatment may be considered after a 2-4 week interval. [4] [3]

Table 1: Standard this compound Treatment Protocols Based on Cyst Characteristics

Cyst Type/Number This compound Dose Treatment Duration Adjunctive Therapy Evidence Grade
1-2 viable parenchymal cysts 15 mg/kg/day divided BID 10-14 days Corticosteroids + AEDs if needed Strong, moderate [1]
>2 viable parenchymal cysts 15 mg/kg/day + Praziquantel 50 mg/kg/day 10-14 days Corticosteroids + AEDs if needed Strong, moderate [1]
Single enhancing lesions 15 mg/kg/day divided BID 1-2 weeks Corticosteroids + AEDs Weak, moderate [1]
Subarachnoid/racemose cysts 15 mg/kg/day divided BID 30 days (may repeat) High-dose corticosteroids Weak, low [2]
Intraventricular cysts Generally contraindicated N/A Surgical excision preferred Strong, moderate [1]
Specialized Treatment Scenarios
  • Calcified Parenchymal Neurocysticercosis: For patients with exclusively calcified cysts, antiparasitic therapy is not recommended as these represent dead parasites. Management focuses on symptomatic treatment with antiepileptic drugs for seizure control. In cases of refractory epilepsy with calcified lesions, surgical evaluation for removal of seizure foci may be considered. [1]

  • Intraventricular Neurocysticercosis: this compound monotherapy or combination therapy is relatively contraindicated for intraventricular cysts due to the risk of inflammatory response precipitating obstructive hydrocephalus. The preferred approach is surgical removal via neuroendoscopy when feasible. Ventricular shunt placement may be necessary for hydrocephalus management. [1] [2]

  • Subarachnoid Neurocysticercosis: For extensive subarachnoid disease (racemose cysts), prolonged this compound courses (≥30 days) combined with high-dose corticosteroids are typically required. These cases often need ventricular shunting and may benefit from combination therapy with this compound and praziquantel. [2]

Table 2: Monitoring Parameters During this compound Therapy

Parameter Baseline During Treatment Post-treatment Clinical Significance
Liver Function Tests Required Every 2 weeks for treatments >14 days; before each cycle As clinically indicated Detect hepatotoxicity; discontinue if ALT/AST >2x ULN
Complete Blood Count Required Every 2 weeks for treatments >14 days; before each cycle As clinically indicated Monitor for bone marrow suppression
Neurologic Examination Required Regularly during treatment At follow-up visits Assess treatment response and symptom control
Neuroimaging (MRI preferred) Required Every 6 months until cyst resolution As clinically indicated Document radiologic response
Ophthalmologic Exam Required (prior to initiation) As clinically indicated As clinically indicated Rule out retinal involvement
Pregnancy Test (women of reproductive potential) Required As clinically indicated N/A This compound is pregnancy category C

Pharmacokinetics and Drug Interactions

Metabolic Profile and Distribution

The pharmacokinetic profile of this compound is characterized by poor aqueous solubility and low oral bioavailability, which is significantly enhanced by co-administration with fatty meals. This compound undergoes rapid hepatic metabolism via cytochrome P450 1A2 to its primary active metabolite, this compound sulfoxide, which subsequently undergoes oxidation to the inactive this compound sulfone. The key pharmacokinetic parameters include:

  • This compound sulfoxide achieves peak plasma concentrations 2-5 hours after oral administration and demonstrates approximately 70% plasma protein binding. [5]
  • The metabolite exhibits biphasic elimination with a mean terminal half-life between 10-15 hours, supporting twice-daily dosing regimens. [5]
  • Therapeutic concentrations of this compound sulfoxide in cerebrospinal fluid reach approximately 43% of plasma levels, facilitating efficacy against neurocysticercosis. [2]

G This compound This compound This compound Sulfoxide\n(Active Metabolite) This compound Sulfoxide (Active Metabolite) This compound->this compound Sulfoxide\n(Active Metabolite) CYP1A2 First-Pass Metabolism This compound Sulfone\n(Inactive Metabolite) This compound Sulfone (Inactive Metabolite) This compound Sulfoxide\n(Active Metabolite)->this compound Sulfone\n(Inactive Metabolite) Further Oxidation Cyst Fluid\n& CSF Cyst Fluid & CSF This compound Sulfoxide\n(Active Metabolite)->Cyst Fluid\n& CSF Crosses BBB

Diagram 1: this compound Metabolic Pathway and Tissue Distribution. This compound undergoes extensive hepatic metabolism to its active sulfoxide metabolite, which crosses the blood-brain barrier and achieves therapeutic concentrations in cyst fluid and cerebrospinal fluid.

Significant Drug Interactions

The metabolic pathway of this compound creates several clinically important drug interactions that impact treatment efficacy and safety:

  • Enzyme Inducers: Concomitant administration with CYP450 inducers such as phenytoin, carbamazepine, and fosphenytoin significantly decreases plasma levels of this compound sulfoxide by 40-50%, potentially compromising therapeutic efficacy. [3] Close monitoring is recommended, with possible dose adjustment based on clinical response.

  • Corticosteroids: Dexamethasone co-administration increases this compound sulfoxide plasma concentrations by approximately 50%, potentially through competitive inhibition of metabolic enzymes. This interaction is utilized therapeutically to enhance cysticidal activity. [6] [3]

  • Grapefruit Juice: Consumption of grapefruit juice may increase this compound bioavailability through inhibition of intestinal CYP3A4, though clinical significance remains uncertain. Patients should maintain consistent dietary habits during treatment. [3]

  • Praziquantel: Combination therapy with praziquantel results in increased this compound sulfoxide plasma concentrations, contributing to enhanced cysticidal efficacy observed in clinical studies. [6] [3]

Clinical Evidence and Efficacy Data

Clinical Trial Outcomes

The therapeutic efficacy of this compound for neurocysticercosis has been established through multiple randomized controlled trials and meta-analyses. Key findings include:

  • A prospective double-blind trial comparing 7 versus 14 days of this compound therapy demonstrated comparable efficacy (78% in both groups) with no statistical difference in cyst resolution at 3-month follow-up. Complete radiological cure was achieved in only 38% of patients, with poorer responses observed in those with more than 20 cysts. [7]

  • A dose optimization study evaluating 8, 15, or 30 days of this compound (800 mg/day) found that 8-day treatment was effective for most patients with cystic or encephalitic parenchymatous cysticercosis, with no apparent advantage to longer durations. This study also noted that routine use of high-dose steroids limited parasite destruction. [8]

  • Comparative trials have established that this compound is equivalent or superior to praziquantel in reducing the number of viable cysticerci. Combination therapy with both this compound and praziquantel demonstrates improved cyst resolution compared to this compound monotherapy in patients with three or more parenchymal cysts. [2] [6]

Table 3: Clinical Efficacy Outcomes from Key this compound Trials

Study Design Patient Population Treatment Groups Efficacy Outcomes Adverse Events
Randomized, double-blind trial (Cysticercosis Working Group in Peru) [7] Adults with active NCC (n=50) 7 days (n=25) vs. 14 days (n=25) of this compound 78% effectiveness in both groups; no difference in cyst reduction at 3 months 38% with side effects, mainly mild GI symptoms
Dose optimization study [8] NCC patients (n=53) 8, 15, or 30 days of this compound 800 mg/day 8 days effective for most patients; no advantage with longer courses No reported toxicity attributable to this compound
Pharmacokinetic study [6] NCC patients (n=32) This compound alone vs. This compound + praziquantel Increased this compound sulfoxide concentrations in combination group No significant side effects reported
Case report [9] NCC with this compound hypersensitivity 12-step oral desensitization Successful desensitization with dramatic improvement on MRI No hypersensitivity reactions during desensitization
Comparative Effectiveness and Combination Therapy

The cysticidal efficacy of this compound-based regimens varies according to cyst characteristics and treatment protocols:

  • For patients with 1-2 viable parenchymal cysts, this compound monotherapy for 10-14 days is recommended, with cyst resolution rates typically exceeding 70-80%. [7] [1]

  • Patients with >2 viable parenchymal cysts show improved outcomes with combination therapy using this compound (15 mg/kg/day) plus praziquantel (50 mg/kg/day) for 10-14 days, with studies demonstrating significantly enhanced cyst clearance compared to monotherapy. [1] [6]

  • The pharmacokinetic synergy between this compound and praziquantel results in increased plasma concentrations of this compound sulfoxide, contributing to the enhanced efficacy of combination regimens without significantly increased toxicity. [6]

Safety Monitoring and Adverse Effect Management

Adverse Effect Profile

This compound therapy for neurocysticercosis is generally well-tolerated, but requires vigilant monitoring for potential adverse effects:

  • Hepatic Effects: Transient elevations of liver transaminases occur in 15-20% of patients receiving prolonged therapy. Serious hepatotoxicity is rare but may include hepatitis and acute liver failure. Baseline and periodic monitoring of liver function tests (every 2 weeks during treatment) is essential, with discontinuation if enzymes exceed 2-3 times the upper limit of normal. [4] [3]

  • Hematologic Effects: this compound may cause bone marrow suppression with leukopenia, granulocytopenia, thrombocytopenia, and rarely pancytopenia or aplastic anemia. Complete blood counts should be monitored at baseline and every 2 weeks during therapy, particularly for treatment courses exceeding 14 days. [4] [3]

  • Neurological Effects: Treatment-induced inflammatory responses to dying parasites may cause transient exacerbation of neurological symptoms including seizures, headaches, and meningeal signs in approximately 10-15% of patients. These effects are generally managed with increased corticosteroid dosing. [7] [2]

  • Other Adverse Effects: Gastrointestinal symptoms (nausea, abdominal pain) occur in 3-6% of patients, while rare cases of alopecia, rash, and hypersensitivity reactions have been reported. [3]

Monitoring Protocols and Risk Mitigation

A comprehensive monitoring strategy is essential for safe this compound administration:

  • Baseline Assessment: Complete history and physical examination, liver function tests, complete blood count with differential, pregnancy test for women of reproductive potential, and ophthalmologic examination to rule out retinal involvement. [1] [3]

  • Treatment Monitoring: For courses exceeding 14 days, biweekly LFT and CBC monitoring is recommended. Neurologic status should be assessed regularly, and neuroimaging repeated approximately every 6 months until cyst resolution. [1] [3]

  • Inflammatory Response Management: Corticosteroids should be initiated before this compound and continued throughout treatment, with dose adjustment based on symptom severity. Patients should be educated about potential temporary worsening of neurological symptoms. [1] [2]

Specialized Treatment Protocols

Desensitization Protocol for Hypersensitivity

For patients with suspected IgE-mediated hypersensitivity to this compound, a 12-step oral desensitization protocol has been successfully implemented:

  • The protocol begins with an initial dose of 0.001 mg, progressing at 15-minute intervals through 12 escalating dose steps: 0.003 mg, 0.01 mg, 0.03 mg, 0.1 mg, 0.3 mg, 1 mg, 3 mg, 10 mg, 30 mg, 100 mg, and 300 mg. [9]
  • After successful desensitization, patients can continue therapeutic dosing (15 mg/kg/day) with close monitoring. This approach enables essential antiparasitic treatment in previously allergic patients, with documented cases showing dramatic radiological improvement following desensitization and therapy. [9]
Special Population Considerations
  • Pregnancy: this compound is classified as Pregnancy Category C based on animal studies showing embryotoxicity and teratogenicity at high doses. For pregnant women with active neurocysticercosis, the potential benefits must be carefully weighed against fetal risks. If treatment is deferred during pregnancy, symptomatic management with antiepileptic drugs and corticosteroids may be implemented. [2] [3]

  • Pediatric Patients: Safety in children under 6 years is not definitively established, though studies support use in children as young as one year old. Dosing follows weight-based protocols (15 mg/kg/day), with careful attention to dosage form administration in young children. [2]

  • Hepatic Impairment: Patients with pre-existing liver disease or elevated liver enzymes require enhanced monitoring as they are at increased risk for hepatotoxicity. Dose reduction or alternative therapies should be considered in severe hepatic impairment. [3]

G Start Patient Assessment for NCC Imaging Neuroimaging (MRI + CT) Start->Imaging Classification Cyst Classification (Location, Viability, Number) Imaging->Classification Decision Treatment Decision Classification->Decision Viable1_2 1-2 Viable Parenchymal Cysts Decision->Viable1_2 Parenchymal Viable3plus >2 Viable Parenchymal Cysts Decision->Viable3plus Parenchymal Intraventricular Intraventricular Cysts Decision->Intraventricular Ventricular Calcified Calcified Cysts Only Decision->Calcified Calcified ABZmono This compound Monotherapy 15 mg/kg/day ÷ BID 10-14 days Viable1_2->ABZmono ABZcombo This compound + Praziquantel 15 mg/kg/day + 50 mg/kg/day 10-14 days Viable3plus->ABZcombo Surgical Surgical Resection (Neuroendoscopy) Intraventricular->Surgical Symptomatic Symptomatic Treatment Only Calcified->Symptomatic Adjunctive Adjunctive Therapy: Corticosteroids + AEDs if needed ABZmono->Adjunctive ABZcombo->Adjunctive Surgical->Adjunctive Symptomatic->Adjunctive Monitor Monitoring: LFTs, CBC, Neuroimaging q6mo Adjunctive->Monitor

Diagram 2: Neurocysticercosis Treatment Decision Algorithm. Management approach depends on cyst location, viability, and burden, with this compound-based regimens appropriate for viable parenchymal cysts.

Conclusion

This compound remains a cornerstone of neurocysticercosis management with well-established efficacy and safety profiles when administered according to evidence-based protocols. Optimal treatment requires careful patient selection, individualized dosing based on cyst characteristics, and diligent monitoring for adverse effects. The development of specialized protocols including desensitization regimens and combination therapy approaches has expanded treatment options for complex cases. Future research directions should focus on optimizing combination therapies, refining treatment duration for extraparenchymal disease, and developing novel agents for this compound-resistant cases.

References

Comprehensive Application Notes and Protocols for Albendazole Mass Drug Administration Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole and Mass Drug Administration

This compound is a broad-spectrum benzimidazole carbamate anthelmintic that has become a cornerstone of global efforts to control and eliminate neglected tropical diseases (NTDs). Its mechanism of action involves binding to parasite β-tubulin, inhibiting microtubule polymerization, and disrupting cellular processes such as glucose uptake and reproduction in susceptible helminths. The versatility of this compound against diverse helminth infections, combined with its favorable safety profile and low cost, has established it as an essential tool in public health interventions worldwide. Mass drug administration (MDA) with this compound represents a key strategic approach endorsed by the World Health Organization for reducing the burden of soil-transmitted helminthiases (STH), lymphatic filariasis (LF), and other parasitic diseases in endemic regions.

The pharmacological profile of this compound contributes significantly to its utility in MDA programs. After oral administration, this compound undergoes rapid first-pass metabolism in the liver to its primary active metabolite, this compound sulfoxide, which exhibits substantial anthelmintic activity and enhanced tissue penetration, including the ability to cross the blood-brain barrier. The systemic availability of this compound sulfoxide is highly variable between individuals, influenced by factors such as gastric pH, intestinal metabolism, and dietary factors, particularly fat intake which can significantly enhance absorption. This variability has important implications for treatment efficacy and is a key consideration in optimizing MDA protocols [1].

Table: Key Pharmacological Properties of this compound

Property Characteristics Implications for MDA
Mechanism of Action Binds to β-tubulin, disrupts microtubule assembly Broad-spectrum activity against nematodes
Active Metabolite This compound sulfoxide Enhanced tissue penetration
Metabolism Hepatic (CYP450) Significant first-pass effect
Systemic Availability Low and variable Enhanced by fatty meals
Safety Profile Generally favorable Suitable for large-scale administration

Clinical Foundations and Mechanism of Action

Pharmacological Basis

The therapeutic efficacy of this compound stems from its unique mechanism of action targeting helminth β-tubulin. This specific binding affinity for parasite tubulin, which is approximately 250-400 times greater than its affinity for mammalian tubulin, underpins its selective toxicity against helminths while maintaining a favorable safety profile in human hosts. The drug's disruption of microtubule formation impairs critical cellular functions including nutrient uptake, cellular division, and motility in susceptible parasites, ultimately leading to their elimination from the host. This molecular targeting strategy has proven particularly effective against intestinal nematodes and tissue-dwelling larvae, making this compound exceptionally valuable for MDA campaigns targeting multiple helminth species simultaneously.

The pharmacokinetic profile of this compound presents both advantages and challenges for mass administration programs. This compound is poorly soluble in aqueous solutions and undergoes extensive hepatic metabolism primarily by cytochrome P450 enzymes (notably CYP3A4 and CYP2J2) and flavin-containing monooxygenases, resulting in the formation of this compound sulfoxide, the principal pharmacologically active metabolite. The systemic exposure to this compound sulfoxide demonstrates considerable inter-individual variability, influenced by factors including age, nutritional status, concomitant infections, and genetic polymorphisms in metabolic enzymes. This variability has been shown to impact treatment outcomes, with higher plasma concentrations of this compound sulfoxide correlating with improved efficacy against certain helminth species, particularly hookworm and Trichuris trichiura [1].

Regulatory Status and Formulations

This compound is approved by regulatory authorities worldwide for human use and is included in the WHO Essential Medicines List, underscoring its public health importance. In the United States, this compound is approved by the FDA for specific indications including cystic hydatid disease and neurocysticercosis. However, for many NTDs targeted by MDA programs, this compound is used off-label based on WHO recommendations and extensive clinical evidence. The standard formulation used in MDA is a single 400mg chewable tablet, though combination products with other anthelmintics are increasingly being developed and evaluated to enhance efficacy and programmatic efficiency.

The availability and sourcing of this compound for MDA programs varies by region and context. In some countries, including the United States, the drug is not commercially available for all indications, and healthcare providers may need to obtain it through specific channels such as the Centers for Disease Control and Prevention (CDC) after confirmation of diagnosis. For large-scale MDA programs, this compound is typically donated by pharmaceutical manufacturers or procured through international mechanisms at significantly reduced costs, enabling widespread distribution in resource-limited settings where NTDs are most prevalent [2].

MDA Strategies and Clinical Applications

Semiannual MDA for Lymphatic Filariasis in Loiasis-Endemic Areas

In Central African regions where loiasis (Loa loa) is co-endemic with lymphatic filariasis, the use of standard MDA regimens involving ivermectin is contraindicated due to the risk of serious adverse events, including encephalopathy, in individuals with high Loa loa microfilarial densities. To address this challenge, WHO has recommended an alternative strategy consisting of semiannual this compound monotherapy (400mg) coupled with integrated vector management. This approach has demonstrated significant success in reducing LF prevalence while avoiding the neurological complications associated with ivermectin in loiasis-endemic zones.

A community trial conducted in the Bandundu province of the Democratic Republic of the Congo provided strong evidence supporting this strategy. The implementation of semiannual this compound MDA from 2014 to 2017, achieving treatment coverages ranging between 56% and 88% of the eligible population (all individuals ≥2 years), resulted in dramatic reductions in LF parameters. Evaluation at 48 months (6 months after the 8th round of MDA) showed that W. bancrofti microfilaremia prevalence decreased from 12% to 0.9% (p<0.001), while antigenemia prevalence reduced from 31.6% to 8.5% (p<0.001). Importantly, no severe adverse effects were reported throughout the trial, confirming the safety of this approach in loiasis-coendemic areas [3].

Combination Therapy Strategies

Fixed-dose combinations of this compound with other anthelmintics represent an evolving approach to enhance therapeutic efficacy and programmatic efficiency. The combination of ivermectin and this compound has demonstrated improved cure rates against soil-transmitted helminths compared to this compound monotherapy, particularly for Trichuris trichiura infections which show lower responsiveness to single-dose this compound. Population pharmacokinetic studies have confirmed that the co-administration of these drugs does not significantly alter their individual pharmacokinetic profiles, supporting their compatibility in combination regimens [4].

WHO is currently developing guidelines on MDA combinations for neglected tropical diseases, recognizing the potential benefits of co-administering this compound, diethylcarbamazine, and ivermectin plus azithromycin in settings where multiple NTDs are co-endemic. This integrated approach represents a strategic shift from disease-specific activities toward more comprehensive interventions that address the full spectrum of endemic NTDs in a given population. The guideline development process, which includes input from international experts and public consultation, aims to establish evidence-based recommendations for safe and effective combination MDA strategies [5].

Table: this compound MDA Strategies for Different Programmatic Contexts

Program Context Recommended Regimen Target Population Treatment Interval Evidence/Remarks
LF in loiasis-endemic areas This compound 400mg alone ≥2 years Semiannual 56-88% coverage reduced MF from 12% to 0.9% over 4 years [3]
Soil-transmitted helminthiases This compound 400mg alone School-age children (5-15 years); in high transmission, preschool children (1-4 years) and adults Annual or semiannual depending on prevalence Less effective against T. trichiura (33.33% CR) than A. lumbricoides (100% CR) [6]
LF in non-loiasis areas This compound + ivermectin or diethylcarbamazine ≥2 years Annual Fixed-dose combination shows appropriate pharmacokinetics [4]

Detailed Implementation Protocols

Program Design and Community Mapping

Comprehensive baseline assessment is a critical first step in designing an effective this compound MDA program. This assessment should include epidemiological mapping to determine the prevalence and intensity of target infections, demographic profiling of the target population, and evaluation of existing healthcare infrastructure and resources. Geospatial mapping techniques can help identify high-transmission foci and programmatic boundaries, enabling more targeted and efficient resource allocation. The baseline assessment should also identify potential implementation barriers, including geographical access challenges, seasonal population movements, and local cultural beliefs and practices that might influence program acceptance.

Stakeholder engagement must be initiated early in the planning process and maintained throughout program implementation. This includes formal engagements with ministry of health officials at national and district levels, traditional community leadership structures, healthcare workers, school administrators (for school-based programs), and local community-based organizations. Establishing community drug distributor (CDD) networks with representation from the communities they serve has been shown to significantly improve treatment coverage and acceptance. These CDDs require standardized training on drug pharmacology, administration protocols, identification of contraindications, management of mild adverse events, and accurate record-keeping procedures [3] [5].

Drug Distribution and Coverage Monitoring

The implementation phase of this compound MDA programs requires meticulous organization and monitoring to achieve target coverage rates (typically ≥65% of the total population in LF elimination programs). Drug distribution can be conducted through various channels including fixed-point distribution (health facilities, schools), house-to-house campaigns, or combination approaches. The choice of distribution strategy should be context-specific, considering factors such as population density, security, and available resources. During distribution, CDDs must systematically screen for contraindications, including known hypersensitivity to this compound or its components, and pregnancy (particularly during the first trimester), though WHO guidelines permit treatment during the second and third trimesters when the benefits outweigh risks.

Coverage validation is essential for assessing program performance and guiding improvements for subsequent rounds. This involves calculating the number of individuals treated as a proportion of the eligible population, with careful attention to accurate denominator data. Independent coverage surveys are recommended to validate reported coverage figures, as programmatic data may overestimate actual coverage due to population movement or inaccuracies in census data. These surveys should be conducted shortly after MDA rounds (within 2-4 weeks) and utilize appropriate sampling methodologies to generate representative coverage estimates at the implementation unit level [3] [6].

Safety Monitoring and Adverse Event Management

Although this compound is generally well-tolerated, systematic safety monitoring is an essential component of MDA protocols. The most commonly reported adverse events are mild and transient gastrointestinal symptoms such as abdominal pain, diarrhea, and nausea, which typically resolve without intervention. In loiasis-coendemic areas, even this compound monotherapy requires vigilance for potential serious adverse events, though the risk is substantially lower than with ivermectin-containing regimens. Programs should establish clear protocols for identifying, reporting, and managing adverse events, including referral pathways for severe reactions.

Post-treatment surveillance should include monitoring for both clinical adverse events and parasitological outcomes. In the Philippines study, parasitological assessment was conducted 14-21 days after treatment through collection of two stool samples from each participant, processed using the Kato-Katz method to determine cure rates and egg reduction rates. This rigorous assessment revealed the differential efficacy of single-dose this compound, with 100% cure rate for Ascaris lumbricoides but only 33.33% for Trichuris trichiura, informing programmatic decisions about potential need for alternative regimens in Trichuris-predominant areas [6].

Pharmacokinetic Considerations and Efficacy Optimization

Factors Influencing Drug Exposure

Interindividual variation in this compound sulfoxide pharmacokinetics represents a significant challenge in optimizing MDA efficacy. Population pharmacokinetic studies have identified several key factors systematically associated with this variation:

  • Age-related differences: After adjusting for body weight-dependent dosing, children demonstrate significantly different this compound sulfoxide clearance rates compared to adults, resulting in variations in drug exposure following standardized weight-adjusted dosing. This has important implications for the design of pediatric dosing strategies in MDA programs targeting school-aged children [1].

  • Dietary influences: Administration of this compound with a fatty meal significantly enhances the systemic availability of this compound sulfoxide, with studies demonstrating increases in peak plasma concentration (C~max~) and total exposure (AUC). This effect can be substantial, with some studies reporting up to 5-fold increases in this compound sulfoxide availability when administered with high-fat meals compared to fasting conditions. This finding suggests that programmatic recommendations regarding timing of administration in relation to meals could significantly impact overall treatment efficacy [1].

  • Infection status: The presence of certain parasitic infections, particularly echinococcosis and neurocysticercosis, has been associated with altered this compound sulfoxide pharmacokinetic profiles compared to healthy individuals. These infection-related changes may reflect alterations in drug absorption, distribution, or metabolism in infected hosts, though the precise mechanisms require further investigation [1].

Implications for Programmatic Effectiveness

The pharmacokinetic variability of this compound sulfoxide has direct implications for the population-level efficacy of MDA programs. The flat exposure-response relationship observed in some studies suggests that achieving threshold drug concentrations in all treated individuals may be more important than maximizing concentrations in a subset of the population. This supports the strategy of optimizing bioavailability through programmatic measures such as coordinated administration with lipid-containing foods when feasible.

The differential efficacy of single-dose this compound against various soil-transmitted helminth species, with high cure rates against Ascaris lumbricoides but modest efficacy against Trichuris trichiura and hookworm, may partly reflect variations in drug exposure at the site of action. This has led to considerations of alternative dosing strategies, including multiple-day regimens for settings with high Trichuris prevalence. The Philippines study demonstrated that while single-dose this compound achieved 100% cure rate for A. lumbricoides, it reached only 33.33% for T. trichiura, despite a 51.25% egg reduction rate for the latter species [6].

G This compound This compound AlbendazoleSulfoxide AlbendazoleSulfoxide This compound->AlbendazoleSulfoxide First-pass metabolism SystemicCirculation SystemicCirculation AlbendazoleSulfoxide->SystemicCirculation Variable absorption ParasiteClearance ParasiteClearance SystemicCirculation->ParasiteClearance Anthelmintic effect Factors Factors Influencing Exposure Factors->SystemicCirculation Modifies Age Age Factors->Age Diet Diet/Fatty meal Factors->Diet Infection Infection status Factors->Infection Genetic Genetic factors Factors->Genetic

Diagram: Factors Influencing this compound Sulfoxide Exposure and Efficacy

Emerging Research and Future Directions

Drug Repurposing and Novel Applications

Research expansions into non-traditional applications of this compound have revealed promising therapeutic potential beyond its conventional anthelmintic indications. Preclinical studies have demonstrated that this compound and its active metabolite, this compound sulfoxide, possess anti-proliferative properties against various cancer cell lines, including malignant glioma. The combination of this compound with melatonin has shown synergistic cytotoxicity against glioma cells through the simultaneous induction of autophagy and apoptosis pathways, suggesting potential applications in oncology therapeutics [7].

In addition to its potential antineoplastic applications, this compound has shown anti-inflammatory properties in experimental models of inflammatory conditions. In a rat model of mesenteric ischemia-reperfusion injury, pretreatment with this compound (100 mg/kg and 200 mg/kg) ameliorated the inflammatory response through suppression of the NF-κB/TLR4/TNF-α/IL-6 signaling pathway. This immunomodulatory activity suggests potential applications for this compound in conditions characterized by dysregulated inflammatory responses, though clinical translation of these findings requires further investigation [8].

Evolving WHO Guidelines and Policy Directions

The WHO guideline development process for MDA combinations reflects an ongoing evolution in strategic approaches to NTD control and elimination. The current initiative to develop evidence-based recommendations for co-administering this compound, diethylcarbamazine, ivermectin, and azithromycin in integrated MDA programs represents a significant shift from vertical, disease-specific programs toward more coordinated, cross-cutting approaches. This "living guideline" approach is designed to accommodate emerging evidence and add new combination regimens as safety and efficacy data become available [5].

Implementation research continues to address critical questions regarding optimal implementation strategies for this compound MDA. Current investigations focus on refining target population definitions, optimizing treatment frequencies in different epidemiological contexts, enhancing coverage through improved community engagement strategies, and evaluating the impact of integrated approaches that combine MDA with complementary interventions such as water, sanitation, and hygiene (WASH) improvements. These research directions aim to address persistent challenges in NTD control, including the limited efficacy of single-dose this compound against Trichuris trichiura and the need for more effective strategies to interrupt transmission in high-burden settings [6] [5].

G MDA Mass Drug Administration Strategy1 Semiannual this compound MDA->Strategy1 Strategy2 Combination Therapies MDA->Strategy2 Strategy3 Integrated Approaches MDA->Strategy3 Application1 LF in loiasis areas Strategy1->Application1 Consideration1 Pharmacokinetic variability Strategy1->Consideration1 Consideration2 Differential efficacy Strategy1->Consideration2 Consideration3 Safety monitoring Strategy1->Consideration3 Consideration4 Coverage validation Strategy1->Consideration4 Application2 Soil-transmitted helminths Strategy2->Application2 Application3 Co-endemic settings Strategy2->Application3 Strategy2->Consideration1 Strategy2->Consideration2 Strategy2->Consideration3 Strategy2->Consideration4 Strategy3->Application3 Strategy3->Consideration1 Strategy3->Consideration2 Strategy3->Consideration3 Strategy3->Consideration4 Application4 Emerging applications Emerging Emerging Emerging->Application4

Diagram: this compound MDA Strategies and Implementation Considerations

Conclusion

This compound mass drug administration represents a cornerstone intervention in global efforts to control and eliminate neglected tropical diseases. The well-established safety profile, broad-spectrum activity, and favorable pharmacokinetic properties of this compound have enabled its widespread use in diverse programmatic contexts, from semiannual monotherapy for lymphatic filariasis in loiasis-endemic areas to combination regimens with other anthelmintics in settings with multiple co-endemic NTDs. The continuing evolution of MDA strategies, informed by emerging pharmacological evidence and implementation research, promises to enhance the efficiency and effectiveness of these public health programs.

Critical to the success of this compound MDA is attention to the practical implementation details that influence program coverage and therapeutic efficacy. These include understanding and addressing factors that affect drug pharmacokinetics, such as administration with fatty meals to enhance bioavailability; adapting strategies to local epidemiological contexts, such as considering alternative dosing regimens in areas with high Trichuris trichiura prevalence; and maintaining robust monitoring systems to track coverage, safety, and parasitological outcomes. As research continues to expand our understanding of this compound's potential applications beyond traditional anthelmintic uses, and as WHO guidelines evolve to support more integrated approaches to NTD control, this compound is likely to remain an essential tool in the global fight against parasitic diseases for the foreseeable future.

References

Comprehensive Application Notes and Protocols for Albendazole Dissolution Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Dissolution Challenges

This compound is a broad-spectrum benzimidazole anthelmintic drug widely used in both human and veterinary medicine for treating various parasitic infections. Despite its therapeutic effectiveness, this compound presents significant biopharmaceutical challenges due to its poor aqueous solubility (approximately 0.0228 mg/mL in water at 25°C), which categorizes it as a Class II drug under the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability [1]. This poor solubility profoundly impacts this compound's dissolution rate, gastrointestinal absorption, and ultimate oral bioavailability, which is reported to be less than 5% in humans [1] [2]. These properties make dissolution testing a critical quality control tool for predicting in vivo performance and ensuring batch-to-batch consistency.

The dissolution behavior of this compound exhibits significant dependence on both the apparatus configuration and hydrodynamic conditions employed during testing. Research has demonstrated that different USP apparatuses can yield discriminative dissolution profiles for this compound formulations, with the flow-through cell system (USP Apparatus 4) showing superior discriminatory power compared to the paddle apparatus (USP Apparatus 2) for differentiating release characteristics between reference and generic products [3] [4] [5]. These findings underscore the importance of appropriate apparatus selection and method validation to ensure dissolution testing provides meaningful predictions of in vivo performance.

USP Apparatus Selection and Comparative Performance

Apparatus Overview and Applications

For this compound dissolution testing, two USP apparatuses are predominantly used: USP Apparatus 2 (Paddle) and USP Apparatus 4 (Flow-Through Cell). Each system offers distinct advantages and limitations for evaluating this compound dissolution characteristics:

  • USP Apparatus 2 employs a rotating paddle assembly that creates mild convective forces within a closed vessel system. This apparatus is widely available, simple to operate, and specified in many compendial monographs. However, it may lack discriminative capacity for certain this compound formulations, particularly those with poor wettability or tendency to float [3].

  • USP Apparatus 4 utilizes a continuous flow of dissolution medium through a cell containing the dosage form. This open-system configuration maintains sink conditions more effectively, especially crucial for poorly soluble drugs like this compound, and provides more hydrodynamically defined flow patterns that can better discriminate formulation differences [3] [4].

Comparative Performance Data

Recent studies have directly compared the performance of USP Apparatus 2 and 4 for evaluating this compound tablet dissolution. The table below summarizes key findings from these comparative assessments:

Table 1: Comparison of this compound Dissolution Performance Between USP Apparatus 2 and 4

Formulation Type Apparatus 2 Performance Apparatus 4 Performance Discriminatory Capacity
Reference Product Met USP specification (≥80% at 30 min) [3] Met USP specification (≥80% at 30 min) [3] Moderate
Generic Product A Met USP specification (≥80% at 30 min) [3] Markedly reduced dissolution performance [3] High
Generic Product B Failed to meet USP specification [3] Significantly reduced dissolution performance [3] High
All Products Generally faster dissolution rates [3] Slower dissolution rates but equivalent AUC [3] High for comparative assessment

The flow-through cell system (Apparatus 4) demonstrated superior discriminative capacity in differentiating the release characteristics between reference and generic this compound products, making it particularly valuable for comparative formulation studies and bioequivalence assessments [3] [4] [5]. Additionally, Apparatus 4 maintained more consistent sink conditions throughout the testing period, which is particularly advantageous for poorly soluble drugs like this compound where solubility limitations can complicate data interpretation.

Detailed Experimental Protocols

Standardized Dissolution Testing Workflow

The following diagram illustrates the comprehensive workflow for conducting this compound dissolution studies using either USP Apparatus 2 or 4:

G cluster_preparation Sample Preparation cluster_apparatus Apparatus Selection cluster_media Dissolution Medium Preparation cluster_params Apparatus-Specific Parameters Start Start Dissolution Testing P1 Weigh equivalent of 200 mg ABZ Start->P1 P2 For capsule formulations: Fill hard gelatin capsules P1->P2 P3 For tablet testing: Use intact dosage form P2->P3 A1 USP Apparatus 2 (Paddle) P3->A1 A2 USP Apparatus 4 (Flow-through) P3->A2 AP1 Apparatus 2: Volume: 900 mL Rotation: 50 rpm A1->AP1 AP2 Apparatus 4: Flow rate: 16 mL/min Closed-loop system A2->AP2 M1 0.1 N Hydrochloric Acid M2 Degas medium before use M1->M2 M3 Temperature: 37°C ± 0.5°C M2->M3 Sampling Sample Collection: Pre-determined time points (10, 20, 30, 45, 60, 90 min) M3->Sampling AP1->M1 AP2->M1 Analysis Sample Analysis: Centrifuge at 14,000 rpm UV Spectrophotometry at 230 nm Sampling->Analysis Data Data Processing: Calculate % drug dissolved Plot dissolution profiles Analysis->Data End Profile Comparison and Modeling Data->End

Figure 1: Comprehensive workflow for this compound dissolution testing using USP Apparatus 2 or 4

USP Apparatus 2 (Paddle Method) Protocol

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle)
  • Dissolution vessels (1000 mL capacity)
  • 0.1 N Hydrochloric Acid (HCl) as dissolution medium
  • Water bath maintaining 37°C ± 0.5°C
  • UV-Vis Spectrophotometer
  • Centrifuge capable of 14,000 rpm
  • Hard gelatin capsules (size appropriate for dose) if testing powder formulations

Procedure:

  • Medium Preparation: Prepare 0.1 N HCl solution as dissolution medium. Degas the medium before use by heating to approximately 41°C while stirring under vacuum, or by sonication [2] [6].
  • Apparatus Setup: Pour 900 mL of the dissolution medium into each vessel. Allow the medium to equilibrate to 37°C ± 0.5°C while maintaining paddle rotation at 50 rpm [2] [6].
  • Sample Introduction: For powder formulations, fill hard gelatin capsules with equivalent of 200 mg this compound. Introduce one capsule or tablet into each dissolution vessel, ensuring minimal disturbance to the medium.
  • Sampling Time Points: Withdraw aliquots (2 mL) at predetermined time intervals (typically 10, 20, 30, 45, 60, and 90 minutes). Replace with an equal volume of fresh pre-warmed dissolution medium after each sampling to maintain constant volume [2].
  • Sample Analysis: Centrifuge the withdrawn samples at 14,000 rpm for 15 minutes to remove any undissolved particles or excipients. Dilute the supernatant appropriately with 0.1 N HCl if necessary. Analyze the drug concentration using UV spectrophotometry at 230 nm against appropriate standards and blanks [2].
  • Data Processing: Calculate the percentage of this compound dissolved at each time point using a pre-constructed calibration curve. Plot the mean dissolution profile (n=3-6) with time on the x-axis and cumulative percentage dissolved on the y-axis.
USP Apparatus 4 (Flow-Through Cell) Protocol

Materials and Equipment:

  • USP Dissolution Apparatus 4 (Flow-Through Cell System)
  • Appropriate cell configurations (typically 12 mm or 22.6 mm diameter)
  • 0.1 N Hydrochloric Acid as dissolution medium
  • Reciprocating or peristaltic pump system
  • Water bath maintaining 37°C ± 0.5°C
  • UV-Vis Spectrophotometer with flow cell capability

Procedure:

  • Medium Preparation: Prepare 0.1 N HCl solution as dissolution medium. Degas thoroughly to prevent bubble formation in the flow path.
  • Apparatus Setup: Assemble the flow-through cell according to manufacturer instructions. Select appropriate cell size based on formulation characteristics. Set flow rate to 16 mL/min in closed-loop configuration [3].
  • Temperature Control: Ensure dissolution medium is maintained at 37°C ± 0.5°C throughout the system, including the reservoir and any tubing.
  • Sample Introduction: Place one tablet or appropriate powder equivalent to 200 mg this compound in the cell chamber. For compacted formulations, position the dosage form to ensure uniform flow distribution.
  • System Operation: Initiate flow and begin timing. For closed-loop systems, recirculate the dissolution medium; for open-loop systems, collect effluent at predetermined time points.
  • Sampling and Analysis: Collect samples at appropriate time intervals (10, 20, 30, 45, 60, and 90 minutes). Analyze drug concentration directly via in-line UV spectrophotometry at 230 nm or collect discrete samples for offline analysis following centrifugation at 14,000 rpm for 15 minutes [3] [2].
  • Data Processing: Calculate cumulative percentage dissolved accounting for system volume and flow characteristics. Plot dissolution profiles as with Apparatus 2.

Formulation Approaches to Enhance Dissolution

Several formulation strategies have been investigated to improve the dissolution characteristics of this compound. The table below summarizes key approaches and their effectiveness:

Table 2: Formulation Strategies for Enhancing this compound Dissolution

Formulation Approach Methodology Impact on Solubility/Dissolution Key Findings
Salt Formation Preparation of this compound salts with fumaric acid, D-tartaric acid, and hydrochloric acid [1] 1.8-2.6-fold solubility increase; 3-25-fold dissolution rate improvement [1] ABZ-HCl demonstrated optimal performance with significant bioavailability enhancement [1]
Spray Drying with Hydrophilic Excipients Co-spray drying with sugars (lactose, sucrose, glucose) and polyols (mannitol, sorbitol) [2] 1.8-2.6-fold solubility increase; 3-25-fold dissolution rate improvement [2] Industrial scalability with only 4% excipient content; dramatic 21-fold dissolution improvement achievable [2]
Surfactant Incorporation Use of ionic (SLS) and non-ionic (Cremophor A25) surfactants [2] Variable effects: SLS reduced solubility while Cremophor A25 enhanced it [2] Surfactant selection critical due to potential ionic interactions with ABZ [2]
Chewable Tablet Optimization Wet granulation with SLS, PVP-K30, and cross carmellose sodium [7] 91.5% release in 30 min; similarity factor (f2) of 62 compared to reference [7] Optimal formulation: 1.911% SLS, 3.128% PVP-K30, 4.95% CCM [7]

These formulation approaches demonstrate that through careful excipient selection and processing techniques, the dissolution limitations of this compound can be substantially mitigated, potentially leading to improved in vivo performance and therapeutic outcomes.

Data Analysis and Interpretation

Model-Independent Parameters

For comparing this compound dissolution profiles, model-independent approaches provide direct numerical metrics without assuming specific release kinetics:

  • Difference Factor (f1): Calculates percent difference between two curves at each time point. Values of 0-15 indicate similarity [6].

  • Similarity Factor (f2): Measures the similarity in percentage dissolution between profiles. Values of 50-100 suggest similarity [6].

  • Dissolution Efficiency (DE%): Represents area under the dissolution curve up to time t, expressed as percentage of rectangle described by 100% dissolution [2].

  • Mean Dissolution Time (MDT): Provides the mean time for drug dissolution, with lower values indicating faster dissolution rates [6].

Model-Dependent Kinetics

Dissolution data for this compound formulations have been effectively described by various mathematical models:

  • Weibull Model: This model has demonstrated excellent fit for this compound dissolution kinetics, with reported r² values exceeding 0.99 across various products [3] [4] [6]. The Weibull function is expressed as:

    Where M(t) is amount dissolved at time t, M₀ is total amount dissolved, T is location parameter, a is scale parameter, and b is shape parameter.

  • Korsemeyer-Peppas Model: Useful for identifying release mechanisms, this model has also shown good fit for this compound bolus formulations [6]:

    Where Mₜ/M∞ is fraction of drug released, k is release rate constant, and n is release exponent indicative of mechanism.

Research indicates that the Weibull and Korsemeyer-Peppas models typically provide the best fit for this compound release data, making them particularly valuable for comparing formulation performance and understanding underlying release mechanisms [6].

Regulatory Considerations and Quality Control

Compendial Specifications

Current USP standards for this compound tablets specify that not less than 80% (Q) of the labeled amount should dissolve within 30 minutes when using USP Apparatus 2 with 0.1 N HCl as dissolution medium [3]. However, studies have shown that not all commercial products meet this specification, with some generic formulations failing to achieve the required release profile [3] [6].

Bioequivalence Assessment

For this compound products, in vitro dissolution testing serves as a crucial tool for predicting in vivo performance, particularly due to the drug's BCS Class II classification. The FDA's Center for Drug Evaluation and Research (CDER) often recommends using in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, specifically suggesting 900 mL of 0.1 N HCl as the dissolution medium [6]. This approach provides a practical and cost-effective method for assessing the dissolution characteristics of oral dosage forms while avoiding complex and expensive animal models.

Conclusion

This compound dissolution testing requires careful method selection and validation to ensure predictive results. USP Apparatus 4 demonstrates superior discriminative capacity for differentiating release characteristics between formulations, while USP Apparatus 2 remains valuable for quality control applications. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for conducting robust dissolution studies. Additionally, the described formulation strategies offer pathways to enhance this compound dissolution, potentially improving therapeutic outcomes for this important antiparasitic medication.

References

Technical Support Center: Albendazole Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Background: The Albendazole Solubility Challenge

This compound is a broad-spectrum anthelmintic medication recognized by the World Health Organization as an essential medicine for treating parasitic infections. Despite its therapeutic effectiveness, this compound faces a significant pharmaceutical challenge: it is practically insoluble in water (aqueous solubility of approximately 0.2 μg/mL at 25°C), which results in poor and variable oral bioavailability (<5% in humans). This limitation substantially reduces its clinical efficacy and necessitates high dosing frequencies, potentially leading to increased side effects. The drug is classified as BCS Class II (low solubility, high permeability), meaning that solubility and dissolution rate are the primary factors limiting its absorption.

Researchers have developed multiple strategies to overcome this compound's solubility limitations, including salt formation, solid dispersions, surfactant systems, cyclodextrin complexation, and hydrotropy. Each approach offers distinct mechanisms and advantages while presenting unique challenges in formulation development. The following table summarizes the most current and effective solubility enhancement techniques, their mechanisms, and key performance metrics based on recent scientific studies:

Table 1: this compound Solubility Enhancement Techniques Comparison

Technique Mechanism Key Formulation Components Solubility Improvement Bioavailability Enhancement
Salt Formation Protonation of benzimidazole group, crystal lattice energy modification HCl, fumaric acid, D-tartaric acid ABZ-HCl shows optimal performance [1] [2] Substantial increase in AUC(0–24) and Cmax [1] [2]
Solid Dispersion Conversion to amorphous state, molecular-level mixing PEG6000/Poloxamer 188, PVP K30/Poloxamer 188 5.9-fold increase in exposure [3] [4] 1.64 times commercial tablets [3] [4]
Surfactant Systems Micellar solubilization, improved wetting Tween 80, Solutol HS 15, Lipoid S75 Up to 90% solubility improvement [5] Not specifically reported
Cyclodextrin Complexation Host-guest inclusion in hydrophobic cavity SBE-β-CD, HP-β-CD 6-8 mg/mL (up to 40,000-fold increase) [6] Potent cytotoxicity in ovarian tumor cells [6]
Hydrotropy Molecular aggregation, complexation Sodium salicylate, sodium acetate, urea Up to 80.7% drug release [7] [8] Not specifically reported
SMEDDS Self-microemulsification in GI tract Sesame oil, soybean oil, Tween80, Solutol HS15 100% drug release within 30 minutes [9] 1.3 times higher than commercial tablets [9]

Frequently Asked Questions (FAQs)

General Solubility Enhancement Questions
  • What is the most effective method for enhancing this compound solubility for oral administration?

    Based on current research, solid dispersion techniques using polymer carriers like PEG6000/Poloxamer 188 or PVP K30/Poloxamer 188 have demonstrated exceptional results, showing a 5.9-fold increase in drug exposure and 1.64-times higher bioavailability compared to commercial tablets. These systems work by converting crystalline this compound into an amorphous state through molecular-level mixing, significantly enhancing dissolution rates and absorption. The solvent method with pH adjustment using trace HCl in methanol has proven particularly effective for creating homogeneous solid dispersions [3] [4].

  • Which hydrotropic agents show the best performance for this compound solubility?

    Recent comparative studies indicate that sodium salicylate achieves the highest solubility enhancement among common hydrotropic agents, enabling up to 80.7% drug release from this compound formulations. The effectiveness follows this order: sodium salicylate (80.7%) > urea (76.5%) > sodium acetate (75.2%) > sodium citrate (73.2%) > sodium benzoate (25.9%). The superior performance of sodium salicylate is attributed to its aromatic ring with an electron-donating hydroxyl group, which facilitates stronger molecular interactions with this compound through potential hydrogen bonding and aggregation mechanisms [7] [8].

  • Can this compound salt forms provide sufficient stability for practical formulation?

    Yes, comprehensive stability studies demonstrate that this compound salts (particularly ABZ-HCl) exhibit robust physical stability under various stress conditions, including strong light irradiation (4500 ± 500 lux), high humidity (92.5 ± 5% RH), elevated temperatures (50 ± 2°C), and accelerated test conditions (40°C/75 ± 5% RH). These salt forms maintain their structural integrity and dissolution profiles under pharmaceutically relevant storage conditions, making them viable for commercial development. The salt formation strategy represents a simple, scalable approach that doesn't require complex manufacturing processes [1] [2].

Method-Specific Questions
  • What factors are critical for successful this compound-cyclodextrin complexation?

    Optimal complexation requires careful control of several parameters: (1) pH environment - acidic conditions (pH 2.3) where this compound is ionized; (2) concentration of ionized this compound - 8.0 mg/mL for SBE-β-CD and 7.0 mg/mL for HP-β-CD in 40% CD solutions; (3) complexation time - up to 72 hours for maximum complexation; and (4) temperature - room temperature (25°C) generally provides adequate results. The physical state of this compound (ionized in acetic acid) significantly enhances complexation efficiency compared to suspended powder forms [6].

  • How can I assess whether solubility improvements translate to better bioavailability?

    In vivo pharmacokinetic studies in animal models (typically rats or mice) provide the most direct evidence of bioavailability enhancement. Key parameters to monitor include: AUC(0-24) (area under the concentration-time curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration). Successful formulations typically show substantial increases in AUC(0-24) and Cmax compared to unmodified this compound or commercial formulations. For example, this compound salts have demonstrated significant improvements in these parameters, confirming enhanced systemic exposure [1] [2].

Troubleshooting Guide

Common Experimental Issues & Solutions

Table 2: Troubleshooting Common this compound Solubility Enhancement Problems

Problem Possible Causes Solutions Prevention Tips

| Poor dissolution rate | Crystalline drug form, inadequate carrier interaction, improper solid dispersion processing | • Implement pH-adjusted solvent method for solid dispersions [4] • Optimize polymer carrier ratios (PEG6000/Poloxamer 188) [3] [4] • Convert to amorphous form via solvent evaporation | • Characterize solid state with PXRD to confirm amorphous conversion • Use combination carriers for synergistic effects | | Formulation instability | Recrystallization, moisture absorption, chemical degradation | • Form stable salt forms (ABZ-HCl shows good stability) [1] [2] • Use appropriate packaging with desiccants • Conduct pre-formulation compatibility studies | • Perform stability studies under ICH guidelines • Monitor for polymorphic transitions | | Low bioavailability despite improved in vitro solubility | Precipitation in GI environment, poor permeability, rapid clearance | • Develop SMEDDS formulations to maintain solubilized state [9] • Administer with high-fat meals to enhance lymphatic transport [10] • Consider permeation enhancers | • Conduct in vitro dissolution in biorelevant media • Test under fasting vs. fed conditions | | Incomplete complexation with cyclodextrins | Suboptimal pH, insufficient complexation time, incorrect drug:CD ratio | • Ionize this compound in acetic acid before complexation [6] • Extend agitation time to 72 hours [6] • Optimize drug loading (8 mg/mL for SBE-β-CD) [6] | • Conduct phase solubility studies first • Use highest feasible CD concentration (40%) | | Variable results between batches | Inconsistent particle size, polymorphic forms, processing parameter variations | • Implement quality by design (QbD) approach • Control critical process parameters rigorously • Establish in-process controls and characterization | • Design experiments using mixture design methodology [5] • Characterize raw material properties consistently |

Experimental Protocols

Salt Formation Protocol

This protocol describes the preparation of this compound salts using solvent evaporation method, based on studies demonstrating significantly improved solubility and bioavailability [1] [2].

  • Materials: this compound API, fumaric acid (FMA), D-tartaric acid (DTA), hydrochloric acid (HCl), suitable organic solvent (methanol, ethanol), rotary evaporator, vacuum oven, characterization equipment (FT-IR, PXRD, DSC).

  • Step-by-Step Procedure:

    • Solution Preparation: Dissolve equimolar quantities of this compound and the selected counterion (FMA, DTA, or HCl) in a suitable organic solvent. For acid addition, use minimal required volume.
    • Mixing: Combine the solutions under continuous stirring at room temperature. Maintain agitation for 30-60 minutes to ensure complete reaction.
    • Solvent Removal: Use rotary evaporation under reduced pressure at 40-45°C to gradually remove the solvent until a solid mass forms.
    • Drying: Further dry the resulting salt in a vacuum oven at 40°C for 24 hours to remove residual solvent.
    • Characterization: Confirm salt formation using FT-IR (look for N-H peak shifts from 3327.5 cm⁻¹ to 3331-3412 cm⁻¹), PXRD (new crystalline peaks different from ABZ), and ¹H NMR (amide proton shifts from 11.66 ppm to 12.12-12.36 ppm).
  • Key Parameters:

    • Maintain stoichiometric balance between this compound and counterion
    • Control solvent removal rate to ensure uniform crystal formation
    • Use mild temperatures to prevent decomposition

The following workflow illustrates the this compound salt formation process:

G Start Start Salt Formation Step1 Dissolve ABZ and Counterion in Organic Solvent Start->Step1 Step2 Combine Solutions with Continuous Stirring Step1->Step2 Step3 Remove Solvent via Rotary Evaporation Step2->Step3 Step4 Dry Product in Vacuum Oven Step3->Step4 Step5 Characterize Salt Form (FT-IR, PXRD, NMR) Step4->Step5 End Salt Formation Complete Step5->End

Solid Dispersion Preparation (Solvent Method)

This protocol describes the preparation of this compound solid dispersions using pH-adjusted solvent method, which has demonstrated 5.9-fold increase in drug exposure and improved bioavailability [3] [4].

  • Materials: this compound, PEG6000, Poloxamer 188, PVP K30, methanol, hydrochloric acid (HCl), rotary evaporator, vortex mixer, ultrasonic bath, sieve (60-mesh).

  • Step-by-Step Procedure:

    • Drug Solution: Weigh 10 mg this compound and dissolve in 4 mL methanol. Add 2 μL HCl to clarify the suspension.
    • Carrier Solution: Dissolve 40 mg polymer carriers (PEG6000/Poloxamer 188 or PVP K30/Poloxamer 188 in optimized ratios) in 6 mL methanol using vortex mixing or ultrasonication.
    • Combination: Add the drug solution to the carrier solution and vortex for 5 minutes to ensure homogeneous mixing.
    • Solvent Removal: Use rotary evaporation to completely remove methanol, forming a solid dispersion.
    • Processing: Gently grind the solid dispersion and pass through a 60-mesh sieve for uniform particle size.
    • Characterization: Analyze by PXRD (confirm amorphous conversion), dissolution testing, and DSC.
  • Critical Considerations:

    • The minimal HCl addition is crucial for solubilizing this compound in methanol
    • Carrier ratio optimization is essential for performance
    • Complete solvent removal must be verified

The following workflow illustrates the solid dispersion preparation process:

G Start Start Solid Dispersion Step1 Dissolve ABZ in MeOH with HCl pH adjustment Start->Step1 Step2 Prepare Polymer Carrier Solution in MeOH Step1->Step2 Step3 Combine Solutions and Vortex Mix Step2->Step3 Step4 Remove Solvent via Rotary Evaporation Step3->Step4 Step5 Grind and Sieve Solid Dispersion Step4->Step5 Step6 Characterize (PXRD, Dissolution, DSC) Step5->Step6 End Solid Dispersion Complete Step6->End

Surfactant-Phospholipid System Optimization

This protocol describes the optimization of surfactant systems using mixture experimental design, achieving up to 90% solubility improvement with particle size reduction to approximately 11nm [5].

  • Materials: this compound, Tween 80, Solutol HS 15, Lipoid S75, water, analytical equipment for solubility determination (UV-Vis spectrophotometer), dynamic light scattering instrument for particle size measurement.

  • Step-by-Step Procedure:

    • Experimental Design: Set up a mixture design with nonionic surfactants (Tween 80 and Solutol HS 15) and phospholipid (Lipoid S75) as components.
    • Formulation Preparation: Prepare formulations according to the design, typically containing 1% this compound, 1.5% Tween 80, 1.5% Solutol HS 15, and 0.38% Lipoid S75, with water q.s. to 100% w/w.
    • Solubility Assessment: Analyze sample absorbance at 308 nm to determine solubility enhancement.
    • Particle Size Measurement: For optimal formulations, measure particle size using dynamic light scattering.
    • Data Analysis: Analyze the design space to understand the effect of component interactions on this compound solubility.
  • Optimal Formulation:

    • This compound: 1%
    • Tween 80: 1.5%
    • Solutol HS 15: 1.5%
    • Lipoid S75: 0.38%
    • Water: q.s. to 100% w/w

Analytical Methods for Characterization

Solubility and Dissolution Testing
  • Equilibrium Solubility: Shake flask method - excess this compound or formulation added to aqueous medium, agitated for 24-72 hours at constant temperature, filtered through 0.45μm membrane, and analyzed by validated UV-Vis spectrophotometry at 308 nm or HPLC [5] [8].

  • Intrinsic Dissolution Rate (IDR): Use rotating disk system under sink conditions in different pH media (simulated gastric fluid, intestinal fluid), with samples taken at regular intervals and analyzed for drug content [1] [2].

  • In Vitro Dissolution: USP apparatus with simulated gastric fluid (without enzymes) at 37°C, 150 rpm, sampling at 5, 10, 15, 20, 30, and 60 minutes, filtration through 0.22μm syringe filter, and analysis by UV-Vis spectrophotometry at 300 nm [4].

Solid-State Characterization
  • Powder X-Ray Diffraction (PXRD): Analyze crystalline structure using Shimadzu X-ray Diffractometer or equivalent, scan from 0 to 50° 2θ, acquisition time 0.1 s. Look for characteristic this compound peaks at 6.83°, 11.76°, 17.81°, and 29.91° and their modification in new forms [1] [4].

  • Differential Scanning Calorimetry (DSC): Determine thermal properties, heating rate 10°C/min under nitrogen purge, observe melting endotherms and glass transitions [1] [4].

  • FT-IR Spectroscopy: Detect functional group interactions and salt formation, particularly N-H stretches (3327.5 cm⁻¹ in ABZ) and shifts in new forms [1] [2].

Conclusion

References

reducing albendazole hepatotoxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Albendazole Hepatotoxicity

This compound therapy is associated with a spectrum of liver-related adverse effects, which are important to recognize and monitor.

Aspect of Hepatotoxicity Clinical/Laboratory Findings Frequency & Onset
Liver Enzyme Elevations Transient, asymptomatic increases in serum aminotransferases (ALT, AST) [1]. Very common (in 10-50% of patients on extended therapy); occurs within days to weeks [2] [1].
Clinically Apparent Liver Injury Acute hepatitis with jaundice; pattern can be hepatocellular or mixed [1] [3]. Rare; onset can be within days or up to 2 months after starting therapy [1].
Acute Liver Failure Jaundice, coagulopathy, hepatic encephalopathy; can be fatal or require transplantation [3]. Very rare; a subfulminant case was reported after a 3-day course (6 tablets total) [3].
Other Hematologic Effects Leukopenia, neutropenia, pancytopenia (especially with pre-existing liver issues) [2]. Rare; associated with prolonged high-dose therapy [2] [4].

Monitoring & Mitigation Strategies for Experimental Design

Implementing rigorous monitoring and strategic interventions is key to managing hepatotoxicity risk in preclinical and clinical studies.

Essential Monitoring Protocol

Baseline and periodic monitoring is crucial for the safe administration of this compound, especially in extended-duration or high-dose studies [2] [1] [5].

  • Liver Function Tests (LFTs): Check aminotransferases (ALT, AST) at the start of each 28-day cycle and every two weeks during therapy [2].
  • Complete Blood Count (CBC): Monitor for myelosuppression (leukopenia, neutropenia) on the same schedule as LFTs [2].
  • Enhanced Monitoring: Patients or subjects with pre-existing liver dysfunction require more frequent testing [2].
Strategies to Reduce Toxicity

Researchers can employ several strategies to mitigate hepatotoxicity while maintaining therapeutic efficacy.

  • Administer with Food: Co-administration with a high-fat meal significantly improves this compound's solubility and bioavailability. This allows for effective drug levels at a given dose and may influence dosing requirements [2] [6].
  • Manage Drug-Drug Interactions: Be aware of concomitant medications:
    • CYP450 Inducers (e.g., phenobarbital, phenytoin, rifampin, carbamazepine) can lower plasma concentrations of this compound sulfoxide by up to 50% [2].
    • CYP450 Inhibitors (e.g., cimetidine) can increase the bioavailability of this compound sulfoxide by up to 50% [2].
  • Utilize Corticosteroids for Specific Indications: In the treatment of neurocysticercosis or other neuro-helminth infections, co-administration of corticosteroids (e.g., dexamethasone) is standard. This not only reduces inflammation associated with parasite death but also increases the bioavailability of this compound, improving treatment efficacy and safety [2].

Mechanistic Insights & Research Applications

Understanding the mechanisms behind this compound's toxicity and its investigative uses can guide experimental design.

Mechanisms of Hepatotoxicity

The hepatotoxicity of this compound is thought to occur through two primary mechanisms:

  • Tubulin Binding: this compound sulfoxide, the active metabolite, causes selective degeneration of cytoplasmic microtubules by binding to the β-tubulin subunit and inhibiting polymerization. While it has greater affinity for parasitic tubulin, this mechanism may also contribute to toxicity in rapidly dividing human cells, such as those in the bone marrow, leading to leukopenia [2] [4].
  • Idiosyncratic Hypersensitivity: Many cases of clinically apparent liver injury are consistent with an idiosyncratic hypersensitivity reaction, which is unpredictable and not dose-dependent. Features may include rash and eosinophilia, though these are not always prominent [1] [3].

The following diagram illustrates the two primary pathways through which this compound is thought to cause liver injury:

G cluster_pathway1 Metabolic Pathway cluster_pathway2 Idiosyncratic Reaction This compound This compound ABZ_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->ABZ_Sulfoxide First-Pass Metabolism Hypersensitivity Idiosyncratic Hypersensitivity This compound->Hypersensitivity Unpredictable TubulinBinding Binding to β-Tubulin ABZ_Sulfoxide->TubulinBinding MicrotubuleDisruption Inhibition of Microtubule Polymerization TubulinBinding->MicrotubuleDisruption ImpairedDivision Impaired Cellular Division & Function MicrotubuleDisruption->ImpairedDivision Outcome1 Elevated Liver Enzymes (Common) ImpairedDivision->Outcome1 Outcome2 Clinical Hepatitis / Acute Liver Failure (Rare) ImpairedDivision->Outcome2 InflammatoryResponse Inflammatory Immune Response Hypersensitivity->InflammatoryResponse HepatocyteDamage Direct Hepatocyte Damage InflammatoryResponse->HepatocyteDamage HepatocyteDamage->Outcome2

Diagram: Proposed Mechanisms of this compound-Induced Hepatotoxicity. The metabolic pathway (green) involves the creation of an active metabolite that disrupts cellular structures, while the idiosyncratic pathway (red) represents an unpredictable immune-mediated reaction. Both can lead to liver injury.

This compound in Cancer Research

This compound is being investigated as a repurposed anti-cancer agent. Its mechanism of action—microtubule disruption—is central to this application [7] [8] [4].

  • Primary Mechanism: It inhibits the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells [7].
  • Additional Pathways: Research in multiple myeloma models shows this compound can also inhibit the NF-κB signaling pathway, which helps overcome tumor stemness and drug resistance [8].
  • Toxicity Consideration in Oncology: When used at high doses for prolonged periods in cancer trials, this compound's toxicity (particularly neutropenia) can be a limiting factor. Some research suggests mebendazole may have a more favorable safety profile for these investigations [2] [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the specific monitoring protocol for a 28-day cycle of this compound in a preclinical trial? The recommended protocol is to obtain baseline LFTs and CBC with differential before initiating treatment. These tests should be repeated every two weeks for the duration of the cycle. For subjects with any underlying liver impairment, a more frequent schedule (e.g., weekly) should be considered [2] [5].

Q2: Are there any pharmacological strategies to enhance this compound's efficacy while potentially reducing the required dose and its toxicity? Yes. Administering this compound with a high-fat meal is a well-established method to increase its oral bioavailability. Furthermore, co-administration with cimetidine (a CYP450 inhibitor) can increase plasma levels of the active sulfoxide metabolite, which could allow for lower dosing in some experimental scenarios [2] [6].

Q3: In our cancer research, we are seeing hematologic toxicity. What are the options? Neutropenia is a known, dose-limiting side effect of prolonged high-dose this compound. If this occurs, your options include:

  • Dose Reduction or Treatment Interruption: Following your institution's guidelines for managing myelosuppression.
  • Investigating Alternative Benzimidazoles: Some studies note that mebendazole appears less likely to cause neutropenia and is often preferred in anti-cancer clinical trials for this reason [2] [4].

Q4: A subject in our study develops a significant spike in liver enzymes. What is the causality assessment tool we can use? For standardized assessment, you can use the Roussel Uclaf Causality Assessment Method (RUCAM). It is a structured scoring system used to determine the likelihood that a liver injury is drug-induced. A case report of this compound hepatotoxicity used this method and scored a 7, indicating "probable" causality [3].

References

FAQ: Albendazole Resistance Mechanisms & Detection

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary genetic mechanisms of albendazole (ABZ) resistance in parasitic nematodes? The primary and most well-documented mechanism involves mutations in the beta-tubulin gene, which is the drug's main target.

Table: Key Beta-Tubulin Mutations Linked to Benzimidazole Resistance

Codon Amino Acid Change Observed In Significance
200 Phenylalanine to Tyrosine Numerous veterinary and human parasites [1] [2] One of the most common and significant mutations [2]
198 Glutamate to Alanine Ascaris lumbricoides, Haemonchus contortus [1] [2] Confers high-level resistance [1]
167 Phenylalanine to Tyrosine Ascaris lumbricoides, Haemonchus contortus [1] [3] [2] Associated with resistance in multiple species [1]

Q2: Beyond beta-tubulin, what other mechanisms can contribute to resistance? Yes, resistance is a complex trait that can involve other pathways, especially in protozoans like Giardia.

  • Oxidative Stress Response: In Giardia duodenalis, ABZ has been shown to induce oxidative stress, leading to DNA damage and cell death. Resistant clones may exhibit enhanced ability to manage this stress [4].
  • Transcriptional Changes and Polygenic Resistance: In the nematode Haemonchus contortus, transcriptomic studies have identified numerous long non-coding RNAs (lncRNAs) and other genes that are differentially expressed in resistant strains. This suggests a polygenic component where multiple genes, including those involved in drug metabolism, catalytic activity, and immune regulation, work together to confer resistance [3] [2].
  • P-glycoprotein Efflux Pumps: Genes encoding P-glycoproteins (P-gps), which are drug efflux transporters, are also implicated in expelling the drug from the parasite's cells, contributing to resistance [3].

Q3: What is the standard method to quantify drug efficacy in field studies? The Fecal Egg Count Reduction Test (FECRT) is the gold standard for monitoring anthelmintic efficacy in the field.

  • Procedure:
    • Collect fecal samples from a treatment group before administering ABZ.
    • Administer a single, recommended dose of ABZ (e.g., 400 mg).
    • Collect fecal samples again 10-21 days post-treatment.
    • Process all samples using a quantitative method like the Kato-Katz technique to count the number of eggs per gram (EPG) of feces [5].
    • Calculate the Egg Reduction Rate (ERR) using the formula: ERR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100 [5].
  • Interpretation: The World Health Organization (WHO) recommends an ERR of at least 95% for hookworms, and 90% for A. lumbricoides. Lower values suggest reduced efficacy and possible emerging resistance [5].

Q4: What molecular techniques can I use to detect known resistance mutations? To screen for the single nucleotide polymorphisms (SNPs) in the beta-tubulin gene:

  • PCR-based Sequencing: Amplify the region of the beta-tubulin gene containing codons 167, 198, and 200, then sequence the product to identify specific mutations [3] [2].
  • Deep Amplicon Sequencing: This high-throughput method uses PCR to amplify target regions, which are then sequenced on a next-generation platform. It is highly sensitive for detecting low-frequency resistance alleles within a parasite population [6].

Experimental Protocols & Advanced Concepts

Protocol 1: Transcriptomic Analysis of Resistance Mechanisms This protocol is for investigating complex, non-target-based resistance.

  • Sample Preparation: Obtain matched ABZ-sensitive and ABZ-resistant isolates of the parasite (e.g., Haemonchus contortus). Use three biological replicates per group [3].
  • RNA Extraction & Sequencing: Extract high-quality total RNA (RIN > 9). Prepare libraries and perform strand-specific RNA sequencing (RNA-seq) on a platform like Illumina to a depth of ~10-12 Gb per sample [3].
  • Bioinformatic Analysis:
    • Alignment: Map the sequenced reads to the reference genome of your target parasite.
    • Identification: Use tools like StringTie and CPC2 to identify and classify long non-coding RNAs (lncRNAs).
    • Differential Expression: Use software like DESeq2 to identify differentially expressed lncRNAs (DElncRNAs) and mRNAs (DEmRNAs) between sensitive and resistant groups (criteria: |log2FoldChange| ≥ 1, FDR < 0.05) [3].
  • Functional Analysis:
    • Construct co-expression networks to predict the target genes of DElncRNAs.
    • Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the co-expressed or predicted target genes to identify biological processes (e.g., drug metabolism, catalytic activity) and pathways (e.g., mTOR signaling, ABC transporters) involved in resistance [3].
  • Validation: Validate key findings using Quantitative Real-Time PCR (qRT-PCR) on the original RNA samples [3].

Protocol 2: Using C. elegans as a Model to Study ABZ Resistance C. elegans is a powerful genetic model for dissecting resistance mechanisms.

  • Gene Knockout Strains: Utilize strains with loss-of-function mutations in beta-tubulin genes, such as ben-1. The ben-1 deletion mutant is a standard model for ABZ resistance [7] [6] [8].
  • Phenotypic Assays:
    • Larval Development Assay (LDA): Expose synchronized L1 larvae to a range of ABZ concentrations. Assess the proportion that develops to the adult stage after several days. Resistant strains will show higher development rates [6] [8].
    • Fecundity Assay: Treat adult worms with ABZ and count the number of eggs laid or progeny produced to measure the drug's effect on reproduction [8].
    • Competitive Fitness Assay: Co-culture resistant (e.g., ben-1 knockout) and wild-type strains over multiple generations with and without drug pressure. Sequence the population to track the frequency of the resistance allele [8].

Conceptual Diagram: Primary ABZ Resistance Pathway in Nematodes The diagram below illustrates the core mechanism of action and resistance for this compound in parasitic nematodes.

G ABZ This compound (ABZ) Tubulin Wild-Type Beta-Tubulin ABZ->Tubulin Binds to Mutant Mutant Beta-Tubulin ABZ->Mutant Binding Reduced Poly Microtubule Polymerization Tubulin->Poly Func Normal Microtubule Function (e.g., glucose uptake) Poly->Func Mutant->Poly

References

Technical Support Center: Optimizing Albendazole Nanoparticle Encapsulation Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Albendazole Encapsulation Efficiency

Encapsulation efficiency (EE%) represents the percentage of this compound successfully incorporated into nanoparticles relative to the initial amount used. Several critical formulation parameters significantly impact this key metric, which ultimately determines the therapeutic performance and economic viability of your nanoparticle system.

The table below summarizes the major factors that require careful optimization:

Table: Key Factors Affecting this compound Encapsulation Efficiency

Factor Category Specific Parameters Impact on Encapsulation Efficiency
Formulation Composition Lipid concentration, Polymer type, Surfactant type & concentration Directly affects drug solubility in matrix and stability during formation [1] [2]
Drug Properties Solubility in lipid/polymer matrix, Compatibility with components Determines partitioning behavior during nanoparticle formation [3] [4]
Process Conditions Sonication time & intensity, Homogenization speed, Temperature control Influences particle size distribution and drug leakage [1] [5]

This compound Nanoparticle Formulations: Performance Comparison

Recent research has demonstrated multiple successful formulation approaches for enhancing this compound delivery. The selection of appropriate nanocarrier systems depends on your specific application requirements, including target disease, administration route, and release profile needs.

Table: Comparison of this compound Nanoparticle Formulations and Performance

Formulation Type Encapsulation Efficiency Key Composition Preparation Method Reported Findings
Chitosan-coated NLCs [1] 94.25% ± 6.12% Precirol AT05, Capmul MCM, Chitosan Emulsification-ultrasonication, Box-Behnken optimization Coating switched zeta potential from -39.86 mV to +24.61 mV, enhancing cellular interaction
Polyurethane Nanoparticles [3] 62.4% Polyurethane matrix Interfacial polycondensation, spontaneous emulsification 0.2 mg ABZ/mg nanoparticles; Enhanced antitumor activity vs. free ABZ
Stearyl Amine Cerosomes [2] 92.03% ± 3.53% Ceramide III, Pluronic L121, Stearyl amine Thin-film hydration method, D-optimal design Positive charge enhanced cancer cell targeting; Significant tumor reduction in vivo
Solid Lipid Nanoparticles [5] 62% ± 4.2% Glyceryl trimyristate, Tween 80 High-shear homogenization, probe sonication Spherical particles (218.4 nm); 82% drug release in 24h; Enhanced glioma cell uptake
Chitosan-PLGA NPs [4] ~70% (estimated from data) PLGA, Chitosan, Poloxamer 188 Emulsion-solvent evaporation Coating enhanced mucoadhesion and stability; Improved anticancer efficacy

Experimental Design & Optimization Workflow

Systematic optimization using statistical design of experiments (DoE) provides the most efficient approach to identifying critical factors and their optimal ranges. This methodology significantly reduces experimental runs while maximizing information gain compared to traditional one-variable-at-a-time approaches.

workflow Start Define Optimization Objectives Step1 Identify Critical Factors (Lipid concentration, Surfactant type, Sonication time, etc.) Start->Step1 Step2 Select Experimental Design (Box-Behnken, Central Composite, D-optimal, etc.) Step1->Step2 Step3 Prepare & Characterize Formulations (EE%, Particle Size, PDI, Zeta Potential) Step2->Step3 Step4 Statistical Analysis & Model Building (ANOVA, Regression Analysis) Step3->Step4 Step5 Determine Optimal Parameters & Validate Predictions Step4->Step5 Step6 Scale-up & Further Testing Step5->Step6

Box-Behnken Design Implementation

The Box-Behnken design is particularly efficient for nanoparticle optimization as it requires fewer runs than full factorial designs while effectively capturing quadratic relationships. Below is a specific implementation example:

Table: Box-Behnken Design for this compound NLC Optimization [1]

Independent Variables Low Level Medium Level High Level
Lipid concentration (X1) 1.5% w/v 2.5% w/v 3.5% w/v
Surfactant concentration (X2) 1.0% w/v 1.5% w/v 2.0% w/v
Sonication time (X3) 3 min 5 min 7 min
Dependent Variables Target Constraints
Particle size (Y1) Minimize <200 nm
PDI (Y2) Minimize <0.3
Encapsulation efficiency (Y3) Maximize >80%

Troubleshooting Common Encapsulation Issues

Problem: Low Encapsulation Efficiency (<60%)

Potential Causes and Solutions:

  • Insufficient lipid/polymer content: The matrix may have limited capacity to accommodate the drug. Solution: Increase lipid-to-drug ratio (e.g., 10:1 to 20:1) while monitoring particle size [5].
  • Drug leakage during preparation: The process conditions may be too harsh. Solution: Optimize sonication time and intensity; consider alternative preparation methods like solvent injection instead of high-shear homogenization [1].
  • Poor drug-lipid/polymer compatibility: this compound may be partitioning out of the matrix during formation. Solution: Incorporate compatibility enhancers (e.g., Capmul MCM, oleic acid) or use high-melting-point lipids (e.g., Glyceryl trimyristate) [1] [5].
Problem: High Polydispersity Index (>0.3)

Potential Causes and Solutions:

  • Inadequate homogenization: Insufficient energy input during formation. Solution: Optimize sonication parameters (time, amplitude, pulse cycles); use combination approaches (high-shear followed by probe sonication) [5].
  • Uncontrolled nanoparticle aggregation: Insufficient steric or electrostatic stabilization. Solution: Increase surfactant concentration (e.g., Tween 80, Poloxamer); consider ionic surfactants (e.g., sodium cholate) or surface coatings (chitosan) [1] [4].
Problem: Physical Instability During Storage

Potential Causes and Solutions:

  • Particle aggregation: Insufficient electrostatic repulsion. Solution: Modify surface charge (zeta potential > ±30 mV); use cryoprotectants (trehalose, sucrose) for lyophilization [3].
  • Drug expulsion: Polymorphic transitions in lipid matrices. Solution: Use mixture of solid and liquid lipids (NLCs instead of SLNs); incorporate additives (octyl-decyl alcohol) to create crystal imperfections [1].

Encapsulation Efficiency Determination Methods

Accurate quantification of encapsulation efficiency requires robust analytical methods that can effectively separate encapsulated and free drug. The table below compares the most common approaches:

Table: Methods for Determining Encapsulation Efficiency

Method Principle Procedure Advantages/Limitations
Ultracentrifugation [3] Separation by density differences Centrifuge 14,000 rpm for 30 min; analyze supernatant for free drug Simple but may not separate small nanoparticles
Dialysis [5] Membrane separation by size Place in dialysis membrane against buffer; sample external medium Good for monitoring release but time-consuming
Chromatographic Methods [6] 2D chromatography with MALS detection Direct analysis without sample preparation Simultaneously determines EE%, nucleic acid integrity, and size
RiboGreen Assay [7] Fluorescent RNA quantification Measure fluorescence before/after Triton X-100 disruption Specific for nucleic acids; adaptable to automation
Direct Ultrafiltration/Ultracentrifugation Protocol

This method provides a straightforward approach for determining this compound encapsulation efficiency in lipid nanoparticles:

  • Prepare nanoparticle suspension: Dilute ABZ-NP suspension (1:10) with appropriate buffer (e.g., PBS pH 7.4).
  • Separate free drug: Transfer 1 mL aliquot to Amicon Ultra centrifugal filter (100 kDa MWCO). Centrifuge at 14,000 rpm for 30 minutes at 4°C [8].
  • Analyze free drug content: Collect filtrate and analyze this compound concentration using validated HPLC-UV method:
    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:Water (60:40 v/v)
    • Flow rate: 1.0 mL/min
    • Detection: 254 nm
    • Injection volume: 20 μL [3]
  • Calculate encapsulation efficiency:
    • EE% = (Total ABZ - Free ABZ) / Total ABZ × 100
    • Total ABZ concentration is determined after dissolving nanoparticles in methanol [5].

protocol Start Prepare ABZ-NP Suspension Step1 Dilute Sample (1:10) in Buffer Start->Step1 Step2 Ultracentrifugation 14,000 rpm, 30 min, 4°C Step1->Step2 Step3 Collect Filtrate (Free ABZ) Step2->Step3 Step4 Dissolve Pellet in Methanol (Total ABZ) Step2->Step4 Step5 HPLC Analysis C18 Column, UV Detection Step3->Step5 Step4->Step5 Step6 Calculate EE% Step5->Step6

References

albendazole tablet compression parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

Formulation & Optimization Guides

Q: What formulation strategies can improve the dissolution of albendazole tablets?

This compound's low solubility is a major challenge. Here are proven formulation approaches:

Strategy Key Components/Excipients Key Findings & Optimization Insights

| Chewable Tablet (Wet Granulation) [1] | Sodium Lauryl Sulphate (SLS): 1.911% PVP-K30: 3.128% Sodium Cross Carmellose (CCM): 4.95% | Optimized via DoE. Results: 91.5% dissolution in 30 min, disintegration in 2-5 min, friability of 0.45%. Comparable to reference product (f2=62). | | Liquid-Solid Compact [2] | Carrier: Microcrystalline cellulose (e.g., Avicel PH-102) Coating Material: Fumed silica (e.g., Aerosil 200) Other Excipients: Lactose, starch, crospovidone, lubricants, adhesives | Liquid drug solution is absorbed into carrier/coating mixture to form a dry powder, which is then compressed. Aims to enhance dissolution and compressibility. | | Self-Microemulsifying (SMEDDS) Chewable Tablet [3] | SMEDDS: Oil (Sesame/Soybean), Surfactant (Tween 80/Cremophor RH40), Co-surfactant (Propylene glycol) Solid Carrier: Colloidal silica Tablet Excipients: Superdisintegrants, adsorbents | Converts liquid SMEDDS to solid via adsorption. In vivo study in rats showed 1.3x higher bioavailability than commercial tablets. 100% drug release within 30 min in vitro. | | Solid Dispersion [4] | Carriers: HPMC, Sodium CMC | Solid dispersion with Sodium CMC showed better solubility improvement. Formulated tablets exhibited good flow properties and acceptable post-compression parameters. | | Salt Formation [5] | Counter Ions: Hydrochloric acid (HCl), Fumaric acid (FMA), D-Tartaric acid (DTA) | ABZ-HCl showed the best performance in solubility and intrinsic dissolution rate (IDR). Pharmacokinetic analysis showed a substantial increase in AUC(0–24) and Cmax. |

Q: What critical compression parameters should be monitored and optimized?

While direct studies on this compound compression are limited, one study specifically optimized its process using Design of Experiment (DoE), and general principles from other drugs can be applied [6] [7].

Parameter Impact on Tablet Quality Optimization Guidance
Main Compression Force [6] Directly affects tablet hardness and friability. Excessive force can cause capping or lamination. For this compound, this is a critical process parameter (CPP) to be optimized via DoE to ensure quality attributes stay within spec [6].
Pre-compression Force [6] Aids in removing air from the powder, reducing capping tendency. Also identified as a CPP for this compound. Must be balanced with main compression [6].
Compression Speed [6] Affects the dwell time, influencing tablet hardness and disintegration. Higher speeds can reduce hardness. An this compound DoE study used a speed of 55 RPM for its Fill-O-Matic machine [6].
Granule Properties Flowability and particle size distribution of the blend are crucial for uniform die filling and weight variation. For wet granulation, ensure pre-compression parameters like Angle of Repose (<30°), Carr's Index (<15%), and Hausner Ratio (<1.25) indicate excellent flow [4].

Experimental Protocols

Q: What is a standard workflow for optimizing formulation and compression?

The following diagram outlines a systematic approach based on the Quality by Design (QbD) principle, which was used in the cited research.

G cluster_formulation Formulation Strategies (from search results) cluster_doe DoE Setup Start Define Target Product Profile (TPP) F1 Formulation Strategy Selection Start->F1 F2 Excipient Compatibility Studies (FTIR/DSC) F1->F2 Strat1 Chewable Tablet (Wet Granulation) F3 Preliminary Screening (Trial Batches) F2->F3 F4 Design of Experiment (DoE) F3->F4 F5 Prepare Optimized Powder Blend F4->F5 DOE_Factors Independent Variables (Factors): • Binder (PVP) Concentration • Disintegrant (CCM) Level • Surfactant (SLS) Amount • Compression Force F4->DOE_Factors DOE_Responses Dependent Variables (Responses): • Dissolution Rate • Disintegration Time • Friability • Hardness F4->DOE_Responses F6 Compression Parameter Optimization F5->F6 F7 Tablet Evaluation (In-process & Final) F6->F7 F8 Stability Studies F7->F8 End Final Optimized Formula & Process F8->End Strat2 Liquid-Solid Compact Strat3 SMEDDS Adsorption Strat4 Solid Dispersion

Detailed Methodologies for Key Experiments
  • Optimizing a Chewable Tablet via Wet Granulation and DoE [1]

    • Experimental Design: Use software (e.g., Design-Expert) to create a DoE. Independent variables can include the percentage of SLS (surfactant), PVP-K30 (binder), and Sodium Croscarmellose (disintegrant).
    • Granulation: The wet granulation method is used to prepare the powder blend.
    • Compression: Compress the granules into tablets using a rotary compression machine.
    • Evaluation: Analyze tablets for assay, dissolution, friability, hardness, weight variation, and disintegration time. The software helps identify the optimal combination of factors that yields the best responses.
  • Transforming Liquid SMEDDS into a Solid Chewable Tablet [3]

    • SMEDDS Preparation: Dissolve this compound in a mixture of oil, surfactant, and co-surfactant by vortex mixing and heating at 40–50°C until clear.
    • Adsorption to Solid Carrier: Adsorb the liquid SMEDDS onto a solid carrier like colloidal silica (e.g., Aerosil 200) to form a dry, free-flowing powder.
    • Tablet Preparation: Mix the SMEDDS-loaded powder with other excipients (e.g., this compound powder for extra dose, disintegrants, adsorbents). Prepare tablets using wet granulation or direct compression.
    • Evaluation: Perform in-vitro drug release studies and in-vivo pharmacokinetic studies in animal models to confirm enhanced bioavailability.

Troubleshooting Common Issues

Q: What are solutions to common this compound tablet defects?
Problem Potential Root Cause Corrective Action
Poor Dissolution Low solubility of this compound; insufficient disintegrant or surfactant. Incorporate solubility-enhancing strategies like SLS [1], SMEDDS [3], or salt formation [5]. Optimize disintegrant level via DoE.
High Friability Insufficient bonding; incorrect compression force. Optimize binder (e.g., PVP) concentration [1]. Increase compression force within a range that does not cause capping [6].
Capping & Lamination Excessive compression force; entrapment of air. Introduce or increase pre-compression force [6]. Ensure the granulation has good flow properties to allow for uniform die filling.
Sticking to Punch Faces Hygroscopic or gummy formulation. Use effective lubricants (e.g., Magnesium Stearate). For SMEDDS formulations, ensure complete adsorption of liquid onto the solid carrier [3].

References

Albendazole Drug Interactions: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole Metabolism and CYP Enzymes

This compound undergoes extensive hepatic metabolism to form its active and inactive metabolites. Understanding the specific cytochrome P450 (CYP) enzymes involved is crucial for predicting and managing drug interactions.

Metabolic Pathways of this compound

albendazole_metabolism cluster_sulfoxidation Primary Activation Pathway cluster_hydroxylation Hydroxylation Pathway cluster_secondary Secondary Metabolism This compound This compound Albendazole_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Albendazole_Sulfoxide S-Oxidation CYP3A4, CYP2J2, FMO Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation CYP2J2 (Primary) CYP2C19 (Minor) Albendazole_Sulfone This compound Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Further Oxidation CYP3A4

Key Enzymes in this compound Metabolism:

Metabolic Step Primary Enzyme(s) Secondary Enzyme(s) Clinical Impact
S-oxidation (to active sulfoxide) CYP3A4, CYP2J2, Flavin-containing monooxygenase (FMO) [1] [2] [3] - Determines therapeutic levels of active metabolite [4] [3]
Hydroxylation CYP2J2 (0.34 μl/min/pmol) [1] [2] CYP2C19, CYP2E1 (minor role) [1] [2] Alternative metabolic pathway
Sulfone formation (to inactive metabolite) CYP3A4 [5] [3] - Determines metabolite elimination

Clinically Significant Drug Interactions

Concomitant administration of drugs that induce or inhibit these CYP enzymes can significantly alter plasma concentrations of this compound sulfoxide, impacting both efficacy and safety.

Summary of this compound Drug Interactions
Interacting Drug/Class Interaction Mechanism Effect on this compound Clinical Management

| CYP450 Inducers: Phenytoin, Fosphenytoin, Carbamazepine, Phenobarbital, Rifampin | Increased metabolism of this compound to inactive metabolites [4] [6] | ↓ Plasma levels of active metabolite (this compound sulfoxide) by up to 50% [6] | Monitor for therapeutic failure; consider dose adjustment [4] | | CYP3A4 Inhibitors: Grapefruit juice, Cimetidine, Ketoconazole | Decreased metabolism, increasing bioavailability [4] [6] [7] | ↑ Plasma levels of this compound sulfoxide by up to 50% [6] | Monitor for increased adverse effects; clinical monitoring recommended [4] [7] | | Praziquantel | Unspecified pharmacokinetic interaction [4] [8] | ↑ Plasma levels of (+)-albendazole sulfoxide by 264% and (-)-enantiomer by 358% [8] | May improve efficacy but also increase toxicity risk; monitor closely [8] | | Myelosuppressive Agents: Ropeginterferon alfa-2b, Acalabrutinib | Additive pharmacodynamic myelosuppression [4] | Increased risk of neutropenia, leukopenia, pancytopenia [4] | Avoid combination or monitor blood counts very closely [4] | | Corticosteroids: Dexamethasone | Unspecified mechanism; may increase bioavailability [4] [3] | ↑ Plasma levels of this compound sulfoxide [4] [3] | Beneficial in neurocysticercosis to reduce inflammation [6] [3] |

Experimental Design & Troubleshooting

Experimental Protocol: Assessing CYP Inhibition/Induction

Objective: To evaluate the effect of a test compound on the metabolism of this compound in vitro.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP enzymes (CYP3A4, CYP2J2, CYP2C19)
  • This compound substrate (prepare stock solution in DMSO)
  • Test compound(s)
  • NADPH regenerating system
  • HPLC system with UV or MS detection

Methodology:

  • Incubation Setup: Prepare incubation mixtures containing HLM (0.5-1.0 mg/mL) or recombinant CYP enzyme, this compound (at Km concentration, ~10-50 μM), and test compound at various concentrations in phosphate buffer (pH 7.4) [1] [2].
  • Pre-incubation: Pre-incubate mixtures for 5 minutes at 37°C.
  • Reaction Initiation: Start the reaction by adding NADPH regenerating system.
  • Reaction Termination: Terminate the reaction at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) by adding an equal volume of acetonitrile or methanol.
  • Sample Analysis: Centrifuge samples and analyze the supernatant using HPLC to quantify this compound sulfoxide and hydroxythis compound formation [1].
  • Data Analysis: Calculate the rate of metabolite formation. Compare rates in the presence and absence of the test compound to determine inhibitory or inductive effects.
Frequently Asked Questions (FAQs)

Q1: Why does food significantly increase this compound bioavailability, and how should this be handled in preclinical studies?

  • Mechanism: Coadministration with a high-fat meal stimulates gastric acid secretion and likely slows gastric emptying, significantly improving the solubility and absorption of this poorly water-soluble drug [7] [3].
  • Experimental Impact: Plasma concentrations of the active sulfoxide metabolite can be up to 5-fold higher when administered with food [4] [7]. In one study, a high-fat meal increased Cmax by 6.5-fold and AUC by 9.4-fold [7].
  • Protocol Recommendation: Standardize administration in animal studies by consistently using either fasted conditions or a controlled fed state. For oral dosing, consider using lipid-based formulations or administering with a standardized fat source to ensure reproducible absorption and reduce inter-subject variability.

Q2: What are the critical safety parameters to monitor in animal studies involving prolonged high-dose this compound?

  • Hepatotoxicity: The most common laboratory abnormality is elevated liver enzymes (occurring in 16-20% of patients) [4] [6]. Monitor ALT, AST, and bilirubin at baseline and every 2 weeks during extended therapy [4] [9].
  • Myelosuppression: Reversible leukopenia is reported; rarely, granulocytopenia, pancytopenia, and aplastic anemia can occur [4] [6]. Monitor CBC with differential at the beginning of each treatment cycle and every 2 weeks [4] [9].
  • Neurological Effects: In models of neurocysticercosis, parasite death can trigger an inflammatory response, causing seizures or increased intracranial pressure [6] [9]. Prophylactic corticosteroids are often co-administered in these cases [6] [3].

Q3: How does the this compound-praziquantel interaction affect combination therapy design?

  • Research Findings: Coadministration leads to an enantioselective pharmacokinetic interaction. Praziquantel increases the plasma levels of the active (+)-albendazole sulfoxide enantiomer by 264% [8].
  • Therapeutic Implication: This interaction may significantly improve therapeutic efficacy against neurocysticercosis by increasing concentrations of the active metabolite at the site of infection [8].
  • Experimental Consideration: When designing studies for parasitic infections like neurocysticercosis, the potential for enhanced efficacy and/or toxicity from this interaction should be factored into dose selection and monitoring plans.

References

albendazole storage stability and shelf life extension

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Albendazole Storage & Stability

Here are answers to common technical questions you might encounter.

  • What is the primary stability challenge with this compound? this compound is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by very low aqueous solubility but high permeability. This low solubility is the core challenge that impacts its bioavailability and can complicate formulation stability [1].

  • What are the recommended storage conditions for this compound products? Stability must be demonstrated through studies following ICH Q1 guidelines [2] [3]. These guidelines require testing under the influence of temperature, humidity, and light. One study on this compound salts confirmed their stability after being stored under:

    • Accelerated conditions: 40°C ± 2°C / 75% ± 5% Relative Humidity (RH) for 6 months.
    • High-temperature stress: 50°C ± 2°C for 3 months.
    • High-humidity stress: 92.5% ± 5% RH for 3 months.
    • Strong light exposure: 4500 ± 500 Lux for 3 months [1]. Specific storage specifications for a final product must be based on the data from its own formal stability studies.
  • Which formulation strategies can improve stability and shelf life? Salt formation is a proven and effective strategy. Research shows that forming salts with acids like fumaric acid (FMA), D-tartaric acid (DTA), and hydrochloric acid (HCl) can significantly improve this compound's properties [1]. The table below compares the performance of different this compound salts:

Salt Form Hygroscopicity (Water Adsorption at 90% RH) Solubility & Dissolution Improvement Physical Stability Post-Stress
This compound (API) Low (3.86%) [1] Baseline (Poor) [1] Not Applicable (Baseline)
ABZ-FMA Low (6.72%) [1] Significant [1] Stable [1]
ABZ-DTA Very High (70.15%) [1] Significant [1] Stable [1]
ABZ-HCl Moderate (37.65%) [1] Highest [1] Stable [1]

Experimental Protocols for Stability Testing

For researchers developing new this compound formulations, here are detailed methodologies based on recent studies.

Protocol: Stress Stability Studies for New this compound Salts

This protocol is used to evaluate the physical stability of novel salt forms under a range of stress conditions [1].

  • Objective: To assess the physical stability of this compound salt forms (e.g., ABZ-FMA, ABZ-DTA, ABZ-HCl) when exposed to heat, humidity, and light.
  • Materials: Powder samples of the this compound salts, stability chambers, analytical tools (e.g., PXRD, DSC).
  • Procedure:
    • High-Temperature Stress: Store powder samples in a stability chamber at 50°C for 3 months. Withdraw samples at predetermined intervals [1].
    • High-Humidity Stress: Expose powder samples to a controlled environment of 92.5% ± 5% RH at room temperature for 3 months [1].
    • Photostability Stress: Place powder samples in a light cabinet and expose them to strong visible light with an illumination of 4500 ± 500 Lux for up to 3 months [1].
    • Accelerated Stability: Store samples at 40°C and 75% RH for 6 months to simulate long-term storage [1].
  • Analysis: Use Powder X-ray Diffraction (PXRD) to analyze the solid-state form and crystallinity of the stressed samples. Compare the PXRD patterns to those of the initial, unstressed material to detect any form changes, degradation, or loss of crystallinity [1].
Protocol: Forced Degradation via Photocatalytic Ozonation

This advanced protocol studies this compound's degradation pathways, which is vital for understanding its stability under extreme conditions.

  • Objective: To investigate the degradation behavior and pathways of this compound in an aqueous solution using an Advanced Oxidation Process (AOP) [4] [5].
  • Materials: this compound powder, methanol, NaOH, ceramic plates immobilized with TiO₂ nanoparticles (catalyst), ozone generator, UV lamps (UV-A, UV-B, UV-C), magnetic stirrer, spectrophotometer.
  • Procedure:
    • Stock Solution: Dissolve this compound in a 0.01M NaOH solution with 1% methanol [5].
    • Reactor Setup: Place the TiO₂-coated ceramic plates inside a stirred tank photoreactor. Add the this compound solution.
    • Irradiation & Ozonation: Turn on the UV light source (e.g., a 100-W UV-A lamp) and simultaneously bubble ozone gas (e.g., at 1-9 L/h flow rate) into the solution through a diffuser [5].
    • Sampling: At regular time intervals, withdraw samples and immediately add pure ethanol to quench the oxidative reaction [5].
  • Analysis:
    • Monitor this compound concentration decay using a UV-Vis spectrophotometer at 250 nm [5].
    • Identify degradation intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) to propose degradation pathways [4].

The workflow for this catalytic process is illustrated below:

Start Start Prep Prepare ALZ Solution (0.01M NaOH + 1% Methanol) Start->Prep Setup Reactor Setup (Immobilized TiO₂ Catalyst) Prep->Setup Process Apply UV Irradiation & Ozone Gas Setup->Process Sample Sample at Intervals Process->Sample Quench Quench Reaction (Add Ethanol) Sample->Quench Analyze Analyze via UV-Vis & GC-MS Quench->Analyze End End Analyze->End

References

albendazole administration timing with food effects

Author: Smolecule Technical Support Team. Date: February 2026

Food Effects & Pharmacokinetic Data

The following table summarizes the quantitative impact of meal composition on albendazole pharmacokinetics from a controlled clinical study:

Meal Condition Impact on this compound & this compound Sulfoxide (Mean Increase) Clinical Significance
High-Fat Meal Increases AUC and Cmax by approximately 100% (double) compared to a low-fat meal [1] [2]. Maximizes drug absorption for systemic infections; crucial for clinical efficacy in conditions like hydatid disease and neurocysticercosis.
Low-Fat Meal Better than fasting, but results in significantly lower bioavailability compared to a high-fat meal [1]. May lead to subtherapeutic drug levels and reduced treatment effectiveness.
Fasting State Leads to "inadequate blood levels and reduced effectiveness" [3]. Avoid for all indications requiring systemic drug action.

Experimental Protocol: Assessing Food Effect

For researchers designing bioequivalence or food-effect studies, here is a detailed methodology based on a published clinical trial [1] [2].

Objective

To evaluate and compare the systemic exposure (bioavailability) of this compound and its primary active metabolite, this compound sulfoxide, after a single oral dose administered under two different dietary conditions: a high-fat breakfast and a low-fat breakfast.

Detailed Methodology
  • Study Design:

    • Type: Single-dose, laboratory-blinded, randomized, crossover study.
    • Sequence: 4-period, 4-sequence.
    • Washout Period: At least 7 days between doses to eliminate carryover effects.
  • Subject Selection:

    • Population: Healthy adult volunteers (e.g., n=12).
    • Inclusion Criteria: Age 18-55, Body Mass Index (BMI) 18.5–30.0, normal medical history, physical examination, vital signs, and laboratory tests (including liver function tests).
    • Exclusion Criteria: Smoking, gastrointestinal or liver disease, use of concomitant medications (especially those affecting CYP450 enzymes), consumption of grapefruit juice, or herbal supplements during the study.
  • Dietary Interventions:

    • High-Fat Breakfast (~900 kcal, ~55% fat): Includes items like white bread, a fried egg, sausage, French fries, whole milk, and oil used for frying [2].
    • Low-Fat Breakfast (~375 kcal, ~19% fat): Includes items like white bread, jam, and whole milk [2].
    • Procedure: After an overnight fast of at least 10 hours, subjects consume the entire test meal within 20 minutes. The drug is administered with 240 mL of water 10 minutes after finishing the meal.
  • Drug Administration & Sampling:

    • Dose: Single oral dose of 400 mg this compound.
    • Blood Sampling: Collect serial blood samples (e.g., 20 time points) over 32 hours post-dose. Key time points include pre-dose (0 h) and 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 11, 15, 19, 24, and 32 hours post-dose.
    • Sample Processing: Centrifuge blood samples at 4°C (e.g., 1900 × g for 10 min) to obtain plasma. Store plasma frozen at -20°C or -80°C until analysis.
  • Bioanalytical Method:

    • Technique: HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry) [1].
    • Analytes: Quantify concentrations of both this compound and this compound sulfoxide.
    • Key Parameters: Lower Limit of Quantification (LLOQ) for this compound is typically 5 ng/mL and 10 ng/mL for this compound sulfoxide [1].
  • Pharmacokinetic & Statistical Analysis:

    • Parameters: Calculate for both the parent drug and metabolite using non-compartmental analysis:
      • Cmax: Maximum observed plasma concentration.
      • Tmax: Time to reach Cmax.
      • AUC0-t: Area under the concentration-time curve from zero to the last measurable time point.
      • AUC0-∞: Area under the curve from zero to infinity.
      • t1/2: Elimination half-life.
    • Statistical Comparison: Use ANOVA to compare the geometric means of Cmax and AUC between the two dietary conditions.

The workflow for this protocol can be summarized as follows:

Start Study Start Design Randomized, Crossover Study Design Start->Design Int1 Intervention 1: High-Fat Meal + Drug Design->Int1 Washout Washout Period (≥7 days) Int1->Washout Int2 Intervention 2: Low-Fat Meal + Drug Sampling Serial Blood Sampling Int2->Sampling Washout->Int2 Analysis HPLC-MS/MS Bioanalysis Sampling->Analysis PK Non-Compartmental PK Analysis Analysis->PK Compare Statistical Comparison PK->Compare Result Bioavailability Report Compare->Result

Troubleshooting Common Issues

Problem: Low drug exposure in animal models or clinical trial subjects, leading to potential treatment failure.

  • Solution: Verify that the drug is administered concurrently with a high-fat meal. The fat content is the critical driver for absorption. For preclinical studies, this may involve specialized animal diets or dosing formulations [1] [4].

Problem: High inter-individual variability in pharmacokinetic parameters.

  • Solution: This is a known characteristic of this compound due to its variable absorption and first-pass metabolism. Standardizing the fat content and timing of the meal prior to dosing is essential to reduce variability. A high-fat meal not only increases absorption but can also help standardize it across subjects [1].

Problem: Suspected drug interaction affecting this compound levels.

  • Solution: Be aware of concomitant medications. CYP450 inducers (e.g., rifampin, phenytoin, carbamazepine) can decrease this compound sulfoxide levels by up to 50%. Conversely, inhibitors (e.g., cimetidine, grapefruit juice) can increase its concentration [5] [4].

Key Drug Interactions & Metabolic Pathways

This compound is rapidly metabolized in the liver to its active form, this compound sulfoxide, primarily by the cytochrome P450 system. This pathway is the site of its key drug interactions [4].

Alb This compound (Oral Dose) CYP Hepatic CYP450 Metabolism Alb->CYP Food High-Fat Food Alb->Food Co-admin. AlbSox This compound Sulfoxide (Active Metabolite) Excrete Excretion (in bile) AlbSox->Excrete CYP->AlbSox Ind CYP Inducers: Rifampin, Phenytoin Ind->CYP Decreases Conversion Inh CYP Inhibitors: Cimetidine, Grapefruit Juice Inh->CYP Increases Conversion

References

Safety Monitoring Protocol for Albendazole Dose Escalation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers designing a dose-escalation study, the table below outlines the core safety monitoring parameters and their rationale.

Monitoring Parameter Frequency Rationale & Actions
Complete Blood Count (CBC) with Differential [1] [2] [3] Start of each 28-day cycle and every 2 weeks during therapy [2] [3]. To detect bone marrow suppression (e.g., leukopenia, anemia, thrombocytopenia, pancytopenia) [2] [3]. Discontinue therapy if clinically significant changes occur [3].

| Liver Function Tests (LFTs) (e.g., AST, ALT) [2] [3] | Start of each 28-day cycle and every 2 weeks during therapy [2] [3]. | To detect hepatotoxicity and elevated liver enzymes [2]. Discontinue if elevations exceed 2x the upper limit of normal [3]. | | Clinical Symptom Assessment [4] [5] | 3 hours and 24 hours post-treatment; throughout cycle [5]. | To monitor for headaches, abdominal pain, nausea, vomiting, dizziness, and fever [2] [3]. In neurocysticercosis, monitor for seizures or increased intracranial pressure [1] [2]. | | Pregnancy Test (for individuals of reproductive potential) [3] | Prior to initiating therapy [3]. | Albendazole may cause fetal harm. Effective contraception is required during and for 3 days after therapy [3]. |

The workflow for implementing this monitoring protocol throughout a treatment cycle can be visualized as follows:

Start Start Treatment Cycle Baseline Baseline Assessment • CBC with Differential • Liver Function Tests (LFTs) • Pregnancy Test (if applicable) Start->Baseline Cycle 28-Day Treatment Period Baseline->Cycle Biweekly Bi-Weekly Monitoring (CBC & LFTs) Cycle->Biweekly Clinical Continuous Clinical Symptom Assessment Cycle->Clinical Decision Significant Abnormality Detected? Biweekly->Decision Clinical->Decision Action Consider Dose Hold/ Therapy Discontinuation Decision->Action Yes End End of Cycle (14-day drug-free interval) Decision->End No

Figure 1: Safety monitoring workflow for a 28-day this compound treatment cycle.

Key Considerations for Clinical Trial Design

When planning your study, please consider the following points derived from recent research:

  • Dosing Rationale: Recent phase 2 trials have explored single doses up to 800 mg in adults for hookworm infection, finding it safe and more efficacious [5]. Higher doses are also being investigated in novel combinations, such as a fixed-dose tablet of This compound (400 mg) and ivermectin (9 mg or 18 mg) [4].
  • Special Populations: Exercise caution in participants with pre-existing liver disease or biliary obstruction, as this compound is metabolized by the liver and excreted in bile [2]. Those with baseline bone marrow problems are at higher risk for aggravated cytopenias [1] [2].
  • Drug Interactions: Be aware that co-administration with CYP450 inducers (e.g., phenytoin, carbamazepine) can significantly lower plasma levels of this compound, potentially reducing efficacy. Conversely, cimetidine can increase this compound levels [2]. In neurocysticercosis, steroids are commonly co-administered [2].

References

albendazole anti-cancer activity vs traditional chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole vs. Traditional Chemotherapeutics at a Glance

The following table summarizes the key characteristics of this compound alongside two common classes of traditional chemotherapy drugs.

Feature This compound (Repurposed Agent) Traditional Chemotherapeutics
Primary Approved Use Anti-helminthic (parasitic worm infections) [1] Treatment of various cancers [2]

| Main Mechanism of Action | Binds to beta-tubulin, inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis [3] [4] [5] | Varies by class:

  • Alkylating Agents: Damage DNA [2]
  • Antimetabolites: Inhibit DNA/RNA synthesis [2]
  • Antimicrotubular Agents: Target tubulin (e.g., vinca alkaloids, taxanes) [2] | | Key Anti-Cancer Findings | Preferential activity in HPV-negative Head and Neck SCC [3]; inhibits growth of colorectal, breast, ovarian, prostate, lung cancer, and melanoma models [1] [5]; overcomes chemoresistance in colon cancer [4] | Broad activity against many cancer types; efficacy can be limited by drug resistance and toxicity [6] | | Example Efficacy (IC₅₀) | ~152 nM (avg. in HPV-negative HNSCC cell lines) [3] | Varies widely by specific drug and cancer type. | | Selectivity for Cancer Cells | Demonstrated specificity for cancer cells over normal cell lines in studies [3] | Generally low selectivity, affecting rapidly dividing normal cells (e.g., bone marrow, GI tract) [2] [6] | | Major Toxicity Concerns | Generally well-tolerated at anti-parasitic doses; myelosuppression (neutropenia) is a risk with high, prolonged dosing for cancer [1] [5] | Class-dependent:
  • Myelosuppression (common) [2]
  • Cardiotoxicity (e.g., anthracyclines) [2]
  • Neurotoxicity (e.g., platinum analogs) [2] |

Detailed Anti-Cancer Efficacy Data for this compound

This table compiles quantitative and observational data from key pre-clinical studies, providing a foundation for its potential efficacy.

Cancer Type Experimental Model Key Findings & Experimental Data

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 20 HNSCC cell lines (14 HPV-, 6 HPV+) [3] | - 93% of HPV- cell lines responded (Avg. IC₅₀ = 152 nM).

  • 50% of HPV+ cell lines responded.
  • Induced G2/M phase arrest and apoptosis (PARP cleavage).
  • Inhibited cell migration and disrupted tubulin structure. | | Colorectal Cancer (CRC) | Human CRC cell lines, mouse xenografts, patient-derived organoids (PDTOs), chemoresistant cells [4] | - Inhibited tumor growth in vivo and in 3D models.
  • Sensitized chemoresistant CRC cells to 5-FU and oxaliplatin.
  • Mechanism linked to modulation of RNF20 and suppression of anti-apoptotic Bcl-2 family. | | Breast Cancer | MCF-7 cell line, Ehrlich carcinoma model [7] | - EC₅₀ = 44.9 µM (24h) in MCF-7 cells.
  • Inhibited colony formation (~67.5% at 5 µM).
  • Inhibited tumor growth in mice (~32%) and increased survival (~50%).
  • Induced oxidative stress and DNA damage, triggering apoptosis. | | Various Cancers (Review) | In vitro and in vivo models [5] | - Active against liver, lung, ovary, prostate, colorectal, breast, head and neck cancers, and melanoma. |

Mechanisms of Action and Experimental Protocols

Mechanism of Action: Microtubule Disruption and Beyond

This compound's primary anti-cancer mechanism is the inhibition of microtubule polymerization.

  • Tubulin Binding: Its active metabolite, this compound sulfoxide, binds to the beta-tubulin subunit of microtubules, preventing their polymerization. This disrupts the mitotic spindle, a structure essential for cell division [1] [5].
  • Cell Cycle Arrest: The dysfunctional mitotic spindle activates checkpoints, leading to a arrest in the G2/M phase of the cell cycle, preventing cell division [3] [4].
  • Induction of Apoptosis: Cell cycle arrest is often followed by programmed cell death, or apoptosis. Studies confirm this through the observation of PARP cleavage and increased levels of pro-apoptotic proteins like Bax [3] [7].
  • Additional Mechanisms: Research has uncovered other pathways, including:
    • Oxidative Stress: Generating reactive oxygen species (ROS) that cause DNA damage [7].
    • RNF20 Modulation: In colon cancer, it modulates RNF20, affecting histone ubiquitination and gene expression to promote apoptosis [4].
    • Anti-angiogenic Effects: Reducing VEGF and HIF-1α activity, thus inhibiting blood vessel formation in tumors [3].

The following diagram illustrates this compound's multi-faceted anti-cancer mechanism:

albendazole_mechanism This compound This compound Inhibits Microtubule\nPolymerization Inhibits Microtubule Polymerization This compound->Inhibits Microtubule\nPolymerization Primary Action Induces Oxidative Stress\n(ROS generation) Induces Oxidative Stress (ROS generation) This compound->Induces Oxidative Stress\n(ROS generation) Secondary Actions Modulates RNF20/\nGene Expression Modulates RNF20/ Gene Expression This compound->Modulates RNF20/\nGene Expression G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Inhibits Microtubule\nPolymerization->G2/M Phase\nCell Cycle Arrest Induces Apoptosis Induces Apoptosis G2/M Phase\nCell Cycle Arrest->Induces Apoptosis Causes DNA Damage Causes DNA Damage Induces Oxidative Stress\n(ROS generation)->Causes DNA Damage Causes DNA Damage->Induces Apoptosis Suppresses Bcl-2 Suppresses Bcl-2 Modulates RNF20/\nGene Expression->Suppresses Bcl-2 Suppresses Bcl-2->Induces Apoptosis

Summary of Key Experimental Protocols

The robust data on this compound is derived from standardized, high-quality experimental methods.

  • In Vitro Cell Viability and IC₅₀ Determination:
    • Method: PrestoBlue or MTT cell viability assays.
    • Protocol: Cells are treated with a dose range of this compound (e.g., 1 nM – 10 µM) for 24-72 hours. Fluorescence/absorbance is measured, and data is analyzed (e.g., with GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC₅₀) [3] [4].
  • Cell Cycle Analysis:
    • Method: Flow Cytometry.
    • Protocol: Treated cells are fixed, stained with Propidium Iodide (PI), which binds to DNA. The DNA content of cells is measured to determine the percentage in each cell cycle phase (G0/G1, S, G2/M) [3] [4].
  • Apoptosis Detection:
    • Method: Annexin V-FITC/PI Staining and Flow Cytometry.
    • Protocol: Live cells are stained with Annexin V (binds to phosphatidylserine on the surface of apoptotic cells) and PI (stains dead cells). Flow cytometry distinguishes live (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) cells [4].
    • Alternative Method: Immunoblotting (Western Blot) for apoptosis markers like cleaved PARP [3].
  • In Vivo Efficacy Studies:
    • Method: Mouse Xenograft Models.
    • Protocol: Immunodeficient mice are implanted with human cancer cells. Mice are treated with this compound (or vehicle control) orally or via injection. Tumor volume is measured regularly, and at the endpoint, tumors are excised and weighed to assess growth inhibition [4] [7].

Conclusion and Research Implications

The experimental data positions this compound as a compelling candidate for drug repurposing in oncology. Its distinct mechanism of action targeting microtubules, demonstrated efficacy in pre-clinical models, and potential to overcome chemoresistance are key advantages [3] [4]. Furthermore, its well-understood safety profile from decades of anti-parasitic use could accelerate its transition into cancer clinical trials [1].

However, a primary challenge is its low oral bioavailability, which has spurred research into novel formulations like nano-carriers to improve solubility and tumor delivery [1] [5]. For the research community, the priority lies in advancing these formulations and initiating well-designed clinical trials to validate this compound's promise in human cancer patients.

References

albendazole HPV-negative vs HPV-positive cancer cell response

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Albendazole on HNSCC Cell Lines

The following table summarizes the core experimental findings from a study that treated 20 Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines with this compound (ABZ) [1] [2].

Feature HPV-Negative HNSCC HPV-Positive HNSCC Notes / Experimental Context
Response Rate 93% (13 of 14 cell lines) 50% (3 of 6 cell lines) Cells that did not reach 50% viability at max dose (10 µM) were considered non-susceptible [1].
Average IC₅₀ ~152 nM Higher than HPV-negative (p=0.03) IC₅₀ is the half-maximal inhibitory concentration; lower value indicates greater potency [1].
Cell Death & Apoptosis Significant increase Significant increase (in susceptible lines only) Concordant with proliferation data; induced PARP cleavage (apoptosis marker) in a dose-dependent manner [1].
Cell Migration Significantly reduced Significantly reduced (in susceptible lines only) Measured via scratch assay; effect generally observed at doses ≥0.5 µM [1].
Cell Cycle Arrest Arrest in G2/M phase Arrest in G2/M phase Observed in all tested cell lines; average increase in G2/M phase cells was significantly less in normal cells [1].
Tubulin Distribution Altered, becoming perinuclear Information not specified in results Visualized via immunofluorescence in a representative cell line (Cal33); effect was dose-dependent [1].

Proposed Mechanisms of Action and Experimental Evidence

The differential effect of this compound is linked to its impact on fundamental cellular processes. The diagrams below illustrate the key experimental workflows and proposed signaling pathways based on the search results.

mechanism cluster_cellular Cellular & Molecular Level Effects cluster_differential Differential Outcome in HNSCC ABZ This compound (ABZ) Treatment Microtubule Disruption of Microtubule Polymerization ABZ->Microtubule STAT Inhibition of STAT3/5 Signaling (Gastric Cancer Study) ABZ->STAT CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Migration Inhibition of Cell Migration Microtubule->Migration HPVneg High Efficacy in HPV-Negative HNSCC Microtubule->HPVneg HPVpos Reduced Efficacy in HPV-Positive HNSCC Microtubule->HPVpos Apoptosis Induction of Apoptosis CellCycle->Apoptosis CellCycle->HPVneg CellCycle->HPVpos Apoptosis->HPVneg Apoptosis->HPVpos Migration->HPVneg Migration->HPVpos STAT->HPVneg STAT->HPVpos Rationale Potential Rationale: HPV oncoproteins may inhibit apoptosis Rationale->HPVpos Hypothesized

Figure 1: Proposed Mechanisms of Action for this compound's Anti-Cancer Effects. The diagram summarizes the key cellular processes targeted by ABZ, leading to a more potent effect in HPV-negative HNSCC. The potential rationale for the differential response is also indicated [1] [3].

Detailed Experimental Protocols

The key findings are supported by standard in vitro methodologies:

  • Cell Viability and IC₅₀ Determination: The anti-proliferative effect of ABZ was assessed by treating 20 HNSCC cell lines (14 HPV-negative, 6 HPV-positive) with a dose range of 1 nM to 10 µM. The half-maximal inhibitory concentration (IC₅₀) was calculated from the resulting dose-response curves [1].
  • Cell Death and Apoptosis Assay: Cell death was quantified using live/dead assays. Apoptosis was confirmed by detecting the cleavage of PARP (Poly (ADP-ribose) polymerase), a key marker of apoptotic cell death, through western blotting [1].
  • Cell Migration (Scratch Assay): The effect on cancer cell motility was evaluated using a scratch assay. A wound was created in a confluent cell monolayer, and the rate of cell migration to close the wound was measured with and without ABZ treatment [1].
  • Cell Cycle Analysis: The distribution of cells across different cell cycle phases was analyzed using flow cytometry. This technique involves staining cellular DNA with a fluorescent dye to quantify the DNA content of individual cells [1].
  • Tubulin Immunofluorescence: The disruption of the microtubule network was visualized by indirect immunofluorescence. Cells were stained with an antibody against α-tubulin and a fluorescent secondary antibody, then examined under a microscope [1].

Important Research Context and Limitations

When interpreting these results, please consider the following:

  • Predominant Evidence Source: The core comparative data for HPV-positive and HPV-negative HNSCC comes from a single, albeit detailed, 2017 study [1]. Other search results review these findings but do not provide substantial new comparative in vitro data.
  • Safety Profile for Repurposing: A 2021 study raised a critical consideration for ABZ repurposing. It identified ABZ as a potent inducer of Loss of Heterozygosity (LOH) in vitro and in vivo, a form of genotoxicity that could potentially accelerate cancer development in individuals with pre-existing tumor suppressor gene mutations (e.g., those with hereditary cancer syndromes) [4].
  • Research Focus: The strong preferential activity against HPV-negative HNSCC is a significant finding because this patient population experiences markedly poorer survival outcomes and has fewer effective treatment options compared to HPV-positive patients [1].

Future Research Directions

To advance this promising field, several key steps are needed:

  • Validation: The differential effects observed in vitro require confirmation in vivo using animal models.
  • Mechanism Elucidation: The specific molecular reasons for the reduced efficacy in HPV-positive cells need deeper investigation. The hypothesis that HPV-related inhibition of apoptosis is involved remains to be fully tested [1].
  • Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients, particularly in the difficult-to-treat HPV-negative HNSCC group [1] [5].

References

albendazole safety profile comparison similar anthelmintics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Against Soil-Transmitted Helminths

Albendazole's effectiveness is not uniform across all parasites. The table below compares its efficacy as a monotherapy and in combination with other drugs, based on recent clinical trials and meta-analyses [1] [2] [3]:

Parasite This compound (ALB) Monotherapy Efficacy Combination Therapy & Comparative Efficacy

| Trichuris trichiura (Whipworm) | Cure Rate (CR): Low (often <30%) Egg Reduction Rate (ERR): ~31% - 79.6% [1] [3]. | ALB + Ivermectin (IVM): Superior; CR 65.8% vs 13.4% with ALB-placebo [4] [2]. ALB + Moxidectin: Superior; CR 69% vs 16% with ALB alone [5]. | | Hookworms | CR: Moderate ERR: ~90.6% - 94.1% [6] [3]. | ALB + IVM: Modest additional benefit; ERR 93.2% vs 90.6% with ALB alone [6] [2]. | | Ascaris lumbricoides (Roundworm) | CR: High (>90%) [2]. | ALB Monotherapy remains highly effective and adequate [2]. |

Detailed Experimental Protocols from Key Studies

To support the data in the tables, here are the methodologies from several pivotal studies.

Moxidectin-Albendazole Superiority Trial (2025)

This double-blind, randomized, controlled, phase 3 trial assessed a combination therapy for Trichuris trichiura [5].

  • Objective: To determine if moxidectin co-administered with this compound is superior to this compound monotherapy.
  • Location & Population: 224 school-aged children (6-11 years) in Pemba Island, Tanzania.
  • Intervention Groups: Randomized in a 3:2:1 ratio to:
    • Moxidectin (dose by age) + 400 mg this compound
    • Placebo + 400 mg this compound
    • Placebo + Placebo
  • Primary Endpoint: Cure rate assessed 14-21 days post-treatment via Kato-Katz thick smears.
  • Key Finding: The cure rate for the combination was 69%, significantly higher than 16% for this compound monotherapy [5].
Ivermectin-Albendazole Fixed-Dose Combination (FDC) Trial (2025)

This individual-level analysis of a phase II/III trial evaluated a fixed-dose coformulation [1].

  • Objective: To model individual egg reduction rates for FDC versus this compound against T. trichiura and hookworms.
  • Study Design: Adaptive, single-blinded, randomized, multicenter, active-controlled trial.
  • Location: Kwale County (Kenya), Bahir Dar Zuria (Ethiopia), and Manhiça District (Mozambique).
  • Intervention: Fixed-dose coformulation of IVM/ALB (9/400 mg or 18/400 mg) versus standard ALB 400 mg.
  • Analysis Method: Used a Bayesian approach with mixed models to estimate individual egg reduction rates (ERRi) and identify covariates for therapeutic failure.
  • Key Finding: Confirmed low efficacy of this compound monotherapy against T. trichiura and the higher efficacy of the FDC [1].
Updated Systematic Review and Meta-Analysis (2025)

This study synthesized the latest evidence on combination therapy [2].

  • Objective: To provide a contemporary assessment of the efficacy and safety of IVM–ALB versus ALB or IVM monotherapy for soil-transmitted helminths.
  • Methodology: Followed PRISMA guidelines, pooling data from 12 randomized controlled trials (RCTs) involving 5720 participants.
  • Analysis: Compared cure rates and egg reduction rates for different drug regimens across the major helminth species.
  • Key Conclusion: Co-administration of this compound–ivermectin produces clear benefits for T. trichiura with an acceptable safety profile [2].

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in parasites [4] [7]. The following diagram illustrates this pathway and the synergistic action with ivermectin.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to β-tubulin subunit Ivermectin Ivermectin Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization Glucose_Uptake Glucose_Uptake Microtubules->Glucose_Uptake Loss disrupts Paralysis Paralysis Immobilization_Death Immobilization_Death Paralysis->Immobilization_Death Energy_Production Energy_Production Glucose_Uptake->Energy_Production Impairs Energy_Production->Immobilization_Death Causes Ivermestion Ivermestion Ivermestion->Paralysis Targets nervous/muscular systems

References

albendazole cost-effectiveness analysis treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Albendazole Regimens

Parasite Single-Dose this compound (400 mg) Triple-Dose this compound (3×400 mg) This compound + Ivermectin Combination Key Comparative Findings

| Hookworm | Cure Rate (CR): ~69% [1] Egg Reduction Rate (ERR): 84–97% [2] [1] | CR: 92% [1] ERR: 99.7% [1] | CR/ERR: Superior to this compound-placebo [3] | This compound is more effective than single-dose mebendazole (CR: 29%) [1]. Triple-dose is significantly better than single-dose [1]. | | Trichuris trichiura (Whipworm) | CR: Low [1] ERR: 31% [2] | Improved CR vs. single-dose [1] | CR: Superior to this compound monotherapy [4] | Efficacy is suboptimal with single-dose. Triple-dose mebendazole or this compound-ivermectin combination are more effective options [1] [4]. | | Ascaris lumbricoides (Roundworm) | CR: 93–97% [1] ERR: >99.9% [1] | CR: 95–97% [1] | CR/ERR: No significant difference vs. monotherapy [4] | Highly effective with single-dose; no major benefit from triple-dose or combination therapy [1] [4]. | | Taenia spp. (Tapeworm) | CR: ~50% [1] | CR: ~100% [1] | Information not specified in search results | Triple-dose regimen is dramatically more effective than single-dose for intestinal taeniasis [1]. |

Experimental Protocols for Efficacy Assessment

For researchers designing studies or evaluating the evidence, here are the standard methodologies used in the cited clinical trials.

Protocol 1: STH Cure Rate and Egg Reduction Rate Assessment

This is the standard method for evaluating anthelmintic drug efficacy in community-based trials [2] [1].

  • Participant Screening: Recruit target population (e.g., school-aged children) and obtain informed consent [2].
  • Baseline Sample Collection: Collect pre-treatment stool samples from participants [2].
  • Microscopic Analysis: Analyze stools using the Kato-Katz technique to detect and count helminth eggs (expressed as eggs per gram of feces, epg). This establishes baseline prevalence and infection intensity [2] [1].
  • Drug Administration: Administer the intervention (e.g., single-dose this compound 400 mg) under direct observation [2] [1].
  • Post-Treatment Assessment: Collect and analyze stool samples again 21 days post-treatment using the same Kato-Katz method [2].
  • Outcome Calculation:
    • Cure Rate (CR): Percentage of infected individuals who become egg-negative after treatment.
    • Egg Reduction Rate (ERR): Percentage reduction in mean egg count from baseline to follow-up.
Protocol 2: Gut Microbiome Interaction Analysis

This emerging protocol investigates potential relationships between gut microbiota and treatment response [5].

  • Sample Collection: Collect stool samples pre- and post-treatment (e.g., 10-14 days after a 400 mg this compound dose) [5].
  • DNA Extraction & Sequencing: Extract microbial DNA from stools and perform 16S rRNA gene amplicon sequencing (targeting V3-V4 hypervariable regions) on a platform like Illumina [5].
  • Bioinformatic Analysis:
    • Process raw sequences using tools like QIIME2 to identify Amplicon Sequence Variants (ASVs) [5].
    • Perform diversity analyses (alpha and beta diversity) to compare microbial communities between groups (e.g., cured vs. not cured) [5].
    • Use predictive functional profiling to infer changes in microbial metabolic pathways [5].

Mechanism of Action and Workflow

Understanding this compound's mechanism helps explain its varied efficacy and the rationale for combination therapy.

Albendazole_Mechanism This compound This compound AlbSulfoxide This compound Sulfoxide (Active Metabolite) This compound->AlbSulfoxide Liver Metabolism TubulinBinding Binds to β-tubulin AlbSulfoxide->TubulinBinding InhibitPolymerization Inhibits Microtubule Polymerization TubulinBinding->InhibitPolymerization DisruptTransport Disrupts Cellular Transport & Function InhibitPolymerization->DisruptTransport DepleteEnergy Depletes Energy Stores (Glucose/Glycogen) DisruptTransport->DepleteEnergy ImmobilizationDeath Paralyzes & Kills Worm DepleteEnergy->ImmobilizationDeath

The diagram above shows this compound's primary mechanism, while the diagram below illustrates how its combination with ivermectin creates a synergistic effect.

Combination_Therapy cluster_0 This compound-Ivermectin Combination Alb This compound Synergy Synergistic Effect Enhanced Parasite Clearance Alb->Synergy Disrupts Metabolism & Microtubules Iver Ivermectin Iver->Synergy Causes Paralysis via Chloride Channels Outcome Superior Cure Rates for Trichuriasis & Hookworm Synergy->Outcome

Key Insights for Protocol Design

  • Variable Efficacy Dictates Protocol Choice: The most cost-effective protocol depends on the target parasite. Single-dose is sufficient for ascariasis, while whipworm requires more intensive regimens [2] [1].
  • Combination Therapy is Promising: For integrated STH control, this compound-ivermectin offers superior efficacy against trichuriasis and hookworm with a comparable safety profile to monotherapy [3] [4].
  • Consider Host Factors: Recent evidence suggests the host's gut microbiome may influence this compound efficacy, opening new avenues for adjunctive therapies [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless crystals

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.08849790 g/mol

Monoisotopic Mass

265.08849790 g/mol

Heavy Atom Count

18

LogP

2.7
3.07 (LogP)
log Kow = 1.27
2.7

Appearance

Solid powder

Melting Point

208-210
208-210 °C
Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/
209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4216019LN

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 136 of 142 companies with hazard statement code(s):;
H315 (21.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (69.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (30.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (28.68%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of parenchymal neurocysticercosis due to active lesions caused by larval forms of the pork tapeworm, Taenia solium and for the treatment of cystic hydatid disease of the liver, lung, and peritoneum, caused by the larval form of the dog tapeworm, Echinococcus granulosus.

Livertox Summary

Albendazole is an anthelmintic agent used predominantly in treatment of echinococcosis, a parasitic worm that causes cysts in liver and lung. Albendazole therapy is commonly associated with mild and transient serum enzyme elevations and rarely can lead to clinically apparent acute liver injury.

Drug Classes

Anthelmintic Agents

Therapeutic Uses

Mesh Headings: anthelmintics, anticestodalagents, antiprotozoal agents
Albendazole is a benzimidazole carbamate, used for the treatment of gastrointestinal infestations with roundworms, lungworms and tapeworms and adult flukes of Fasciola hepatica.
Certain microsporidial species that cause intestinal infections in people with AIDS respond partially (Enterocytozoon bieneusi) or completely (Encephalitozoon intestintalis and related Encephalitozoon species) to albendazole; albendazole's sulfoxide metabolite appears to be especially effective against these parasites in vitro.
MEDICATION: ...Used against nematode infections: Ascaris, Necator, Ancylostoma, Trichuris, Enterobius, and systemic nematodes such as Trichinella spiralis, Gnathostoma spinigerum, and larval Angiostrongylus cantonensis. In addition it is used against the larval stages of the cestodes Echinococcus granulosus and E. multilocularis and for treatment of neurocysticercosis caused by Taenia solium.
For more Therapeutic Uses (Complete) data for ALBENDAZOLE (21 total), please visit the HSDB record page.

Pharmacology

Albendazole is a broad-spectrum anthelmintic. The principal mode of action for albendazole is by its inhibitory effect on tubulin polymerization which results in the loss of cytoplasmic microtubules.
Albendazole is a broad-spectrum, synthetic benzimidazole-derivative anthelmintic. Albendazole interferes with the reproduction and survival of helminths by inhibiting the formation of microtubules from tubulin. This leads to an impaired uptake of glucose, a depletion of glycogen stores, and results in the worm's death. Albendazole is used in the treatment of dog and pork tapeworm-causing diseases, including hydatid disease and neurocysticercosis. Albendazole may also be used to treat a variety of other roundworm infections. (NCI05)

MeSH Pharmacological Classification

Anticestodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA03 - Albendazole

Mechanism of Action

Albendazole causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. As cytoplasmic microtubules are critical in promoting glucose uptake in larval and adult stages of the susceptible parasites, the glycogen stores of the parasites are depleted. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth.
Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/
Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans
The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death.

Vapor Pressure

1.5X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54965-21-8

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract due to its low aqueous solubility. Oral bioavailability appears to be enhanced when coadministered with a fatty meal (estimated fat content 40 g)
Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma.
Albendazole is variably and erractically absorbed after oral admin; absorption is enhanced by the presence of fatty foods and possibly by bile salts as well. After a 400-mg oral dose, albendazole cannot be detected in plasma, because the drug is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins ... It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma ... Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance ... Albendazole metabolites are excreted mainly in the urine.
Oral bioavailability of albendazole appears to be increased when the drug is administered with a fatty meal; when the drug is administered with meals containing about 40 g of fat, plasma concentrations of albendazole sulfoxide are up to 5 times higher than those observed when the drug is administered to fasting patients
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
The parent compound was virtually undetectable in the plasma of Sprague Dawley males and females given a single gavage dose of 10.6 mg/kg bw albendazole in an aqueous suspension. Rapid metabolism let to the appearance of the sulfoxide and subsequently the sulfone derivatives in plasma. Both metabolites decreased to very low levels at 18 hr. Daily dosing at 10.6 mg/kg bw in males for a period of 10 days resulted in lower plasma levels of sulfoxide and higher levels of the sulfone. Albendazole induces certain hepatic drug-metabolising enzymes, which may be responsible for enhancing the degradation of sulfoxide to sulfone following repeated administration.
For more Absorption, Distribution and Excretion (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine.
Albendazole is converted first to a sulfoxide and then to a sulfone. All of these reactions are catalyzed by flavin monooxygenases (FMO) and/or cytochrome P450. Both enzymes are efficient catalysts of S-oxygenation ...
Albendazole is metabolized in the liver to an active metabolite, albendazole sulfoxide, which accounts for detectable plasma concentrations of the drug; systemic anthelmintic activity of the drug has been attributed to this metabolite.
Albendazole ... is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins and has a highly variable plasma half-life ranging from about 4 to 15 hr. It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma. This probably explains why albendazole is more effective than mebendazole for treating hydatid cyst disease. Formation of albendazole sulfoxide is catalyzed by both microsomal flavin monooxygenase and isoforms of cytochrome P450 in the liver and possibly also in the intestine. Hepatic flavin monooxygenase activity appears associated with (+) albendazole sulfoxide formation, whereas cytochromes P450 preferentially produce the (-) sulfoxide metabolite. Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance and plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide. Indeed, in animal models, benzimidazoles can induce their own metabolism. Albendazole metabolites are excreted mainly in the urine.
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
For more Metabolism/Metabolites (Complete) data for ALBENDAZOLE (12 total), please visit the HSDB record page.
Albendazole has known human metabolites that include Albendazole oxide.
Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Route of Elimination: Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma. Half Life: Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).

Wikipedia

Albendazole
Triethylamine

Drug Warnings

Leukopenia has occurred in less than 1% of patients receiving albendazole, and rarely, granulocytopenia, pancytopenia, agranulocytosis, or thrombocytopenia have been reported. Therefore, blood counts should be performed at the start of, and every 2 weeks during, each 28-day treatment cycle. The manufacturer states that if decreases in the total leukocyte count occur, treatment with albendazole may be continued if the decreases are modest and do not progress.
Because albendazole has been associated with mild to moderate increases of hepatic enzymes in about 16% of patients receiving the drug in clinical trials, and may cause hepatotoxicity, liver function tests should be performed prior to each course of albendazole therapy and at least every 2 weeks during treatment with the drug. If clinically important increases in liver function test results occur, albendazole should be discontinued. The drug can be reinstituted when liver enzymes return to pretreatment levels, but laboratory tests should be performed frequently during repeat therapy.
Albendazole may cause harm to the fetus and should be used during pregnancy only if the benefits justify the risk to the fetus and only in clinical circumstances where no alternative management is appropriate. Women of childbearing age should begin treatment only after a negative pregnancy test, and should be cautioned against becoming pregnant while receiving albendazole or within 1 month of completing treatment with the drug.
Teratogenic in animals (rats and rabbits) and is not recommended in pregnancy or in infants younger than 2 years.
For more Drug Warnings (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).
Albendazole ... is rapidly metabolized ... to albendazole sulfoxide, which ... has a highly variable plasma half-life ranging from about 4 to 15 hr ... Both /(+) and (-)/ sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite ... This reaction favors the (-) sulfoxide and probably becomes rate limiting in determining ... plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Anthelmintics
Pharmaceuticals

Methods of Manufacturing

/Synthesis:/ 4-chloro-2-nitroaniline is first acetylated with acetic anhydride to give 1-acetamido-4-chloro-2-nitrobenzene. Treatment of this intermediate compound with potassium thiocyanate furnishes the key intermediate 1-acetamido-2-nitro-4-thiocyanatobenzene. Conversion of the thiocyanato group into the required n-propylthio analogue, with a simultaneous conversion of the acetamido group to the free amine, is effected by treating the last intermediate with 1-bromopropane in the presence of a base. Further reduction of the nitro group provides the diamine, which is subsequently ring closed to albendazole.

Analytic Laboratory Methods

Analyte: albendazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: albendazole; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: albendazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of oracet blue B indicator; titration with perchloric acid to a violet-colored endpoint
Analyte: albendazole; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ALBENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: albendazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 273 nm; limit of detection: 500 ng/mL
Analyte: albendazole; matrix: blood (plasma), body fluid (abomasal, duodenal, rumen); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm; limit of detection: 20 ng/mL
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm
For more Clinical Laboratory Methods (Complete) data for ALBENDAZOLE (11 total), please visit the HSDB record page.

Interactions

Regimens in which albendazole with either ivermectin or diethylcarbamazine are given as single annual doses show great promise for controlling lymphatic filariasis occurring either alone or together with other filarial infections. Such combined therapy has the additional benefit of reducing intestinal roundworm infections in school-aged children.
... Plasma levels of /albendazole's/ sulfoxide metabolites can be increased by coadministration of glucocorticoids and possibly praziquantel.

Dates

Last modified: 08-15-2023
1. Horton J. Albendazole for the treatment of echinococcosis. Fundam Clin Pharmacol. 2003 Apr;17(2):205-12. doi: 10.1046/j.1472-8206.2003.00171.x. PMID: 12667231.

2. Francesconi F, Lupi O. Myiasis. Clin Microbiol Rev. 2012 Jan;25(1):79-105. doi: 10.1128/CMR.00010-11. PMID: 22232372; PMCID: PMC3255963.

3. Wu Z, Lee D, Joo J, Shin JH, Kang W, Oh S, Lee DY, Lee SJ, Yea SS, Lee HS, Lee T, Liu KH. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems. Antimicrob Agents Chemother. 2013 Nov;57(11):5448-56. doi: 10.1128/AAC.00843-13. Epub 2013 Aug 19. PMID: 23959307; PMCID: PMC3811268.

4. Schipper HG, Koopmans RP, Nagy J, Butter JJ, Kager PA, Van Boxtel CJ. Effect of dose increase or cimetidine co-administration on albendazole bioavailability. Am J Trop Med Hyg. 2000 Nov-Dec;63(5-6):270-3. PMID: 11421376.

5. Wen H, Zhang HW, Muhmut M, Zou PF, New RR, Craig PS. Initial observation on albendazole in combination with cimetidine for the treatment of human cystic echinococcosis. Ann Trop Med Parasitol. 1994 Feb;88(1):49-52. doi: 10.1080/00034983.1994.11812834. PMID: 8192515.

Explore Compound Types